molecular formula C19H27NO B118990 1-Methyl-2-nonyl-4(1H)-quinolone CAS No. 68353-24-2

1-Methyl-2-nonyl-4(1H)-quinolone

Cat. No.: B118990
CAS No.: 68353-24-2
M. Wt: 285.4 g/mol
InChI Key: XIGBBPQAXHSVSN-UHFFFAOYSA-N
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Description

1-Methyl-2-nonyl-4(1H)-quinolinone is a member of quinolines.
1-Methyl-2-nonylquinolin-4(1H)-one has been reported in Raulinoa echinata, Tetradium ruticarpum, and other organisms with data available.

Properties

IUPAC Name

1-methyl-2-nonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H27NO/c1-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)2/h10-11,13-15H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGBBPQAXHSVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553439
Record name 1-Methyl-2-nonylquinolin-4(1H)-one
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
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CAS No.

68353-24-2
Record name 1-Methyl-2-nonyl-4(1H)-quinolone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Methyl-2-nonylquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 75 °C
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence and Isolation of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and quantification of the quinolone alkaloid, 1-Methyl-2-nonyl-4(1H)-quinolone. This document details experimental protocols for its extraction and purification from plant sources and presents quantitative data from relevant studies. Furthermore, it illustrates the biosynthetic pathway of the broader class of 2-alkyl-4(1H)-quinolones, to which this compound belongs.

Natural Occurrence

This compound is a naturally occurring alkaloid that has been identified in several plant species. Its presence has been confirmed in the fruits of Tetradium ruticarpum (formerly known as Evodia rutaecarpa) and in the shrub Raulinoa echinata.[1] While the broader class of 2-alkyl-4(1H)-quinolones are known secondary metabolites in some bacteria, the N-methylated form is more commonly associated with plant sources.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves an initial extraction of a crude alkaloid mixture, followed by chromatographic purification. Bioassay-guided fractionation has been a common strategy to isolate this and related quinolone alkaloids from Evodia rutaecarpa.[2][3]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of Crude Alkaloids from Evodia rutaecarpa

Ultrasonic-assisted extraction is an efficient method for obtaining the initial crude extract containing quinolone alkaloids. The following is a general protocol based on methods developed for the quantification of alkaloids in Evodia rutaecarpa.[4]

Objective: To extract a crude mixture of alkaloids, including this compound, from the dried fruits of Evodia rutaecarpa.

Materials and Reagents:

  • Dried and powdered fruits of Evodia rutaecarpa

  • Ethanol (80% v/v in water)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of finely powdered, dried fruits of Evodia rutaecarpa.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add the 80% ethanol-water mixture in a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C). The optimal time and temperature may require validation.

  • Filtration/Centrifugation: Separate the extract from the solid plant material by filtration or centrifugation.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Storage: Store the dried crude extract at a low temperature (e.g., 4°C) until further purification.

Experimental Protocol: High-Performance Counter-Current Chromatography (HPCCC) Purification

HPCCC is a liquid-liquid chromatography technique that has been successfully employed for the preparative separation of this compound from a crude extract of Evodia rutaecarpa.

Objective: To purify this compound from a crude alkaloid extract.

Instrumentation and Reagents:

  • High-Performance Counter-Current Chromatography (HPCCC) instrument

  • Two-phase solvent system: n-hexane-methanol-water-acetic acid (2:1:1:0.2, v/v) and (5:4:2:0.1, v/v)

  • HPLC system for fraction analysis and purity determination

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing the components in the specified ratios. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).

  • HPCCC Instrument Setup:

    • Fill the column with the stationary phase (the more viscous phase).

    • Pump the mobile phase (the less viscous phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent mixture and inject it into the system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase. Collect fractions of the effluent at regular intervals.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the pure fractions containing the target compound and evaporate the solvent to obtain the purified this compound.

Quantitative Data

The following tables summarize the quantitative data obtained from the isolation and analysis of this compound.

Table 1: Yield of this compound from Evodia rutaecarpa using HPCCC

ParameterValueReference
Starting Material1.3 g of crude extract[5]
Purified Compound31.78 mg of this compound[5]
Yield from Crude Extract 2.44% (w/w) Calculated from[5]

Table 2: Quantification of Quinolone Alkaloids in Evodia rutaecarpa by HPLC-DAD

While the specific concentration of this compound was not individually reported in the abstract of the HPLC-DAD study, the method was validated for the simultaneous determination of several quinolone alkaloids, including 1-methyl-2-undecyl-4(1H)-quinolone, evocarpine, 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone, and dihydroevocarpine.[4] The study highlights the variability in the content of these alkaloids across different batches of the plant material.

Biosynthesis of 2-Alkyl-4(1H)-quinolones

The biosynthesis of the core structure of 2-alkyl-4(1H)-quinolones has been extensively studied in bacteria, particularly in Pseudomonas aeruginosa. The pqs operon plays a central role in this pathway. The following diagram illustrates the key steps in the biosynthesis of 2-alkyl-4(1H)-quinolones.

2-Alkyl-4(1H)-quinolone Biosynthesis chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate PhnAB anthraniloyl_coa Anthraniloyl-CoA anthranilate->anthraniloyl_coa PqsA intermediate 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) anthraniloyl_coa->intermediate PqsD malonyl_coa Malonyl-CoA malonyl_coa->intermediate PqsD inv1 malonyl_coa->inv1 beta_ketoacyl_acp ß-Ketoacyl-ACP hhq 2-Heptyl-4(1H)-quinolone (HHQ) beta_ketoacyl_acp->hhq PqsBC inv2 beta_ketoacyl_acp->inv2 intermediate->hhq PqsBC pqs Pseudomonas Quinolone Signal (PQS) hhq->pqs PqsH inv1->intermediate inv2->hhq

Caption: Bacterial biosynthesis of 2-alkyl-4(1H)-quinolones via the pqs operon.

The biosynthesis of N-methylated quinolones in plants, such as this compound, is understood to involve the collaboration of two novel type III polyketide synthases. These enzymes catalyze the condensation of N-methylanthraniloyl-CoA with a fatty acyl-CoA and malonyl-CoA to form the 2-alkylquinolone scaffold.

Conclusion

This compound is a naturally occurring alkaloid with established presence in certain plant species. The protocols outlined in this guide for its extraction and purification, particularly utilizing ultrasonic-assisted extraction and high-performance counter-current chromatography, provide a robust framework for obtaining this compound for research and development purposes. The quantitative data indicates that the fruits of Evodia rutaecarpa are a viable source for this compound. Further investigation into the biosynthesis of this specific N-methylated quinolone in plants will be valuable for potential biotechnological production methods.

References

The Biosynthetic Pathway of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-nonyl-4(1H)-quinolone is a member of the quinolone class of alkaloids, compounds noted for their diverse biological activities. While this specific N-methylated variant is found in nature, its complete biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of the biosynthesis of the core 2-nonyl-4(1H)-quinolone structure, primarily leveraging the well-characterized pqs pathway from the bacterium Pseudomonas aeruginosa. We further propose a putative final N-methylation step based on enzymatic activities observed in other organisms. This document provides an in-depth overview of the pathway, quantitative enzymatic data, detailed experimental protocols for pathway investigation, and workflow diagrams to support further research in this area.

Introduction

Quinolone alkaloids are a broad class of heterocyclic natural products found in bacteria, fungi, and plants.[1][2] They exhibit a wide range of biological activities, making them a focal point for drug discovery and development. The molecule this compound is a specific derivative, characterized by a nonyl group at the C-2 position and a methyl group at the N-1 position. While its direct biosynthetic pathway is not fully described in a single organism, a robust hypothetical pathway can be constructed by combining the well-understood biosynthesis of its precursor, 2-nonyl-4(1H)-quinolone (NHQ), with known enzymatic N-methylation reactions.

This guide will first detail the established enzymatic steps leading to the formation of the 2-nonyl-4(1H)-quinolone scaffold, followed by a proposed terminal methylation step.

Proposed Biosynthetic Pathway

The biosynthesis is proposed to occur in two major stages:

  • Formation of the 2-Nonyl-4(1H)-quinolone Core: This stage is based on the highly conserved 2-alkyl-4(1H)-quinolone (AQ) biosynthesis pathway found in Pseudomonas aeruginosa, which utilizes the pqsABCDE operon.

  • N-methylation: A terminal methylation step, catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, adds the methyl group to the nitrogen of the quinolone ring.

Stage 1: Biosynthesis of 2-Nonyl-4(1H)-quinolone (NHQ)

The formation of the NHQ core begins with anthranilate, a product of the shikimate pathway. The subsequent steps are catalyzed by the Pqs series of enzymes.

  • Activation of Anthranilate: The enzyme PqsA , an anthranilate-CoA ligase, activates anthranilate by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming anthraniloyl-CoA.[3]

  • Condensation with Malonyl-CoA: PqsD , a FabH-like type III polyketide synthase, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[4]

  • Formation of the Alkyl Chain and Cyclization: The heterodimeric complex PqsB/PqsC is responsible for transferring a fatty acid (in this case, nonanoic acid from the fatty acid biosynthesis pathway, likely as nonanoyl-ACP) and catalyzing the cyclization to form the quinolone ring. PqsC is a 3-oxoacyl-ACP synthase III that selects the alkyl chain, which is then transferred to PqsB. PqsB, a condensing enzyme, then facilitates the condensation with the 2-aminobenzoylacetate moiety (derived from 2-ABA-CoA after hydrolysis) and subsequent intramolecular cyclization to yield 2-nonyl-4(1H)-quinolone (NHQ).

  • Role of PqsE: PqsE is a thioesterase that can hydrolyze 2-ABA-CoA, releasing 2-aminobenzoylacetate (2-ABA) for the PqsB/PqsC-catalyzed reaction. However, its role is not strictly essential for quinolone biosynthesis, as other cellular thioesterases can perform this function.[5][6]

Bacterial 2-Alkyl-4(1H)-quinolone Biosynthesis Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA ATP, CoA AnthraniloylCoA Anthraniloyl-CoA PqsD PqsD AnthraniloylCoA->PqsD MalonylCoA Malonyl-CoA MalonylCoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) ABA 2-Aminobenzoylacetate (2-ABA) ABA_CoA->ABA Spontaneous/ Other Thioesterases PqsE PqsE (Thioesterase) ABA_CoA->PqsE PqsBC PqsB/PqsC ABA->PqsBC NonanoylACP Nonanoyl-ACP NonanoylACP->PqsBC NHQ 2-Nonyl-4(1H)-quinolone (NHQ) PqsA->AnthraniloylCoA PqsD->ABA_CoA PqsE->ABA PqsBC->NHQ

Caption: Biosynthesis of the 2-nonyl-4(1H)-quinolone core via the Pqs pathway.
Stage 2: Proposed N-Methylation

The final step to produce this compound is the methylation of the nitrogen atom at position 1 of the quinolone ring. While the specific enzyme for this reaction on an AQ substrate has not been identified, N-methylated AQs are known to be produced by plants in the Rutaceae family.[1][2] Furthermore, an S-adenosyl-L-methionine:anthranilate N-methyltransferase has been characterized from Ruta graveolens, which catalyzes the methylation of anthranilate.[3][7] This establishes a strong biological precedent for N-methylation in related pathways.

The proposed reaction is the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N1 position of NHQ, releasing S-adenosyl-L-homocysteine (SAH).

Proposed N-Methylation Step NHQ 2-Nonyl-4(1H)-quinolone (NHQ) NMT Putative N-methyltransferase NHQ->NMT SAM S-Adenosyl-L-methionine (SAM) SAM->NMT FinalProduct This compound SAH S-Adenosyl-L-homocysteine (SAH) NMT->FinalProduct NMT->SAH

Caption: Proposed final enzymatic step: N-methylation of the quinolone core.

Quantitative Data

Quantitative kinetic data for the enzymes of the pqs pathway are crucial for understanding the flux and regulation of AQ biosynthesis. The following table summarizes the available Michaelis-Menten constants (Km) for key enzymes in the pathway.

EnzymeSubstrateKm (µM)OrganismReference
PqsA Anthranilate3Pseudomonas aeruginosa[3]
ATP71Pseudomonas aeruginosa[3]
Coenzyme A22Pseudomonas aeruginosa[3]
PqsD Anthraniloyl-CoA (ACoA)330 ± 140Pseudomonas aeruginosa[8]
Malonyl-CoA (βK)*120 ± 30Pseudomonas aeruginosa[8]

Note: In the referenced study, β-keto-decanoyl-ACP was used as a proxy for the natural substrate.

Experimental Protocols

Elucidating biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments relevant to the study of the proposed pathway for this compound.

Gene Knockout via Homologous Recombination (Example: pqsA in P. aeruginosa)

This protocol describes the creation of an unmarked gene deletion mutant using a suicide vector with sacB for counter-selection.

Gene Knockout Workflow A 1. Amplify flanking regions (~1kb upstream & downstream of pqsA) B 2. Clone flanking regions into suicide vector (e.g., pK18mobsacB) A->B C 3. Transform vector into E. coli (e.g., S17-1) for conjugation B->C D 4. Conjugate into P. aeruginosa PAO1 C->D E 5. Select for single-crossover merodiploids on selective agar (e.g., with tetracycline) D->E F 6. Culture merodiploids and plate on sucrose-containing agar (e.g., 12% sucrose) E->F G 7. Select for double-crossover events (sacB is lethal in presence of sucrose) F->G H 8. Verify gene deletion via Colony PCR and DNA sequencing G->H

Caption: Experimental workflow for creating a markerless gene deletion.

Methodology:

  • Construct the Deletion Vector:

    • Using PCR, amplify ~1 kb regions of genomic DNA immediately upstream and downstream of the pqsA gene from P. aeruginosa PAO1.

    • Clone these two fragments in the correct orientation into a suicide vector such as pK18mobsacB, which carries a tetracycline resistance gene and the sacB gene.

    • The fragments should be cloned flanking the multiple cloning site, effectively replacing the target gene with a small scar sequence.

  • Conjugation:

    • Transform the resulting deletion plasmid into a conjugative E. coli strain (e.g., S17-1).

    • Perform a biparental mating by mixing the E. coli donor strain with the recipient P. aeruginosa PAO1 strain on an agar plate and incubating to allow for plasmid transfer.

  • Selection of Merodiploids (Single Crossover):

    • Resuspend the mating mixture and plate onto a selective medium (e.g., PIA agar containing tetracycline) that selects for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover:

    • Inoculate single-crossover colonies into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight culture onto LB agar containing 12% sucrose. The sacB gene product converts sucrose into a toxic substance, killing any cells that retain the vector backbone.

  • Verification:

    • Screen surviving colonies by colony PCR using primers that flank the pqsA gene. The wild-type will yield a larger PCR product than the deletion mutant.

    • Confirm the deletion by Sanger sequencing of the PCR product from putative mutants.

Heterologous Expression of Biosynthetic Genes

To confirm gene function, especially for the putative N-methyltransferase, heterologous expression in a host like E. coli is essential.

Methodology:

  • Gene Cloning:

    • Identify a candidate N-methyltransferase gene from an organism known to produce N-methylated quinolones (e.g., from Ruta graveolens).

    • Synthesize the gene with codon optimization for E. coli expression.

    • Clone the gene into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter). This vector may also add a purification tag (e.g., His-tag).

  • Host Transformation and Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • If a His-tag was used, purify the protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, the substrate (2-nonyl-4(1H)-quinolone), and the methyl donor (SAM) in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product and analyze by LC-MS, comparing the retention time and mass spectrum to an authentic standard of this compound.

Conclusion

The biosynthetic pathway of this compound can be plausibly reconstructed through the well-established pqs pathway from P. aeruginosa for the synthesis of its 2-nonyl-4(1H)-quinolone precursor, followed by a putative N-methylation step. The existence of N-methylated quinolones in plants and characterized plant N-methyltransferases provides a strong foundation for this hypothesis. The quantitative data and detailed protocols provided herein offer a roadmap for researchers to experimentally validate this proposed pathway, identify the novel N-methyltransferase, and further explore the biological significance and therapeutic potential of this class of molecules.

References

Structural Elucidation and Spectroscopy of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic properties of 1-Methyl-2-nonyl-4(1H)-quinolone. Due to the limited availability of complete experimental spectra for this specific molecule, this document presents a detailed analysis based on available mass spectrometry data and predicted spectroscopic characteristics derived from structurally similar compounds. This guide also includes detailed experimental protocols for the spectroscopic techniques discussed and explores the potential biological significance of this compound within the context of quorum sensing in bacteria such as Pseudomonas aeruginosa.

Introduction

This compound is a member of the 2-alkyl-4-quinolone (AQs) class of compounds. AQs are known for their diverse biological activities, including antimicrobial properties and their role as signaling molecules in bacterial quorum sensing.[1] The structural characterization of these molecules is crucial for understanding their function and for the development of novel therapeutic agents that may target bacterial communication pathways. This guide focuses on the analytical techniques used to elucidate the structure of this compound.

Molecular Structure and Properties

  • IUPAC Name: 1-methyl-2-nonylquinolin-4-one[2]

  • Molecular Formula: C₁₉H₂₇NO[2]

  • Molecular Weight: 285.4 g/mol [2]

  • CAS Number: 68353-24-2[2]

  • Appearance: Solid (predicted)[2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for this compound is available and provides key information for its identification.

Table 1: Mass Spectrometry Data for this compound [2]

Technique Ionization Mode Precursor m/z Fragment Ions (m/z) and Relative Abundance
MS/MSPositive286.217987 [M+H]⁺173.083694 (70.71%), 186.0914 (22.59%), 287.221588 (12.77%), 174.087784 (10.25%)
LC-MSPositive571.425 [2M+H]⁺286.216400 (100%)
LC-MSPositive593.407 [2M+Na]⁺308.198303 (100%)
Predicted ¹H and ¹³C NMR Data

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar quinolone structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹H NMR Data for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration
H-3~6.2s1H
H-5~8.2d1H
H-6~7.4t1H
H-7~7.7t1H
H-8~7.5d1H
N-CH₃~3.7s3H
H-1'~2.8t2H
H-2'~1.7m2H
H-3' to H-8'~1.2-1.4m12H
H-9'~0.9t3H

Table 3: Predicted ¹³C NMR Data for this compound

Atom Number Predicted Chemical Shift (ppm)
C-2~155
C-3~110
C-4~178
C-4a~140
C-5~126
C-6~124
C-7~132
C-8~118
C-8a~122
N-CH₃~35
C-1'~33
C-2'~30
C-3' to C-7'~29-32
C-8'~23
C-9'~14
Predicted FT-IR and UV-Vis Data

Table 4: Predicted FT-IR and UV-Vis Data for this compound

Spectroscopy Characteristic Peaks/Wavelengths Interpretation
FT-IR ~3050 cm⁻¹~2920, 2850 cm⁻¹~1640 cm⁻¹~1600, 1480 cm⁻¹Aromatic C-H stretchAliphatic C-H stretchC=O stretch (quinolone)C=C aromatic stretch
UV-Vis ~230 nm~280 nm~330 nmπ-π* transitions of the quinolone ring system

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of quinolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)
  • Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis: An aliquot of the sample solution (e.g., 5-10 µL) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

  • MS/MS Analysis: For tandem mass spectrometry, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • FT-IR Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a UV-transparent solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • UV-Vis Analysis: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is scanned over a wavelength range of approximately 200-400 nm.

Signaling Pathway and Biological Context

2-Alkyl-4-quinolones are well-established as key signaling molecules in the quorum-sensing circuitry of the opportunistic pathogen Pseudomonas aeruginosa. These molecules regulate the expression of numerous virulence factors and are crucial for biofilm formation.[1] The primary receptor for many AQs is the transcriptional regulator PqsR (also known as MvfR).

The diagram below illustrates the central role of PqsR in the pqs quorum-sensing system. While the specific interaction of this compound with this pathway has not been definitively elucidated, its structural similarity to known PqsR ligands suggests it may act as a modulator of this system.

PqsR_Signaling_Pathway cluster_synthesis AQ Biosynthesis cluster_regulation Gene Regulation pqsABCD pqsABCD HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ synthesis pqsH pqsH PQS PQS (2-heptyl-3-hydroxy-4-quinolone) HHQ->PQS PqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds & activates PQS->PqsR binds & activates pqs_operon pqsABCDE operon PqsR->pqs_operon activates transcription (positive feedback) virulence_genes Virulence Genes (e.g., elastase, pyocyanin) PqsR->virulence_genes activates transcription biofilm_genes Biofilm Formation Genes PqsR->biofilm_genes activates transcription MNQ This compound MNQ->PqsR potential modulation (agonist/antagonist?)

Caption: PqsR-mediated quorum sensing pathway in P. aeruginosa.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel compound like this compound follows a logical workflow, integrating various spectroscopic techniques to piece together the molecular puzzle.

Structural_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Extraction Extraction from Natural Source or Synthesis Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Chromatography->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Chromatography->NMR IR FT-IR Spectroscopy - Functional Groups Chromatography->IR UV UV-Vis Spectroscopy - Conjugated Systems Chromatography->UV Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation (e.g., Synthesis) Structure_Proposal->Confirmation

Caption: Workflow for the structural elucidation of an organic compound.

Conclusion

The structural elucidation of this compound relies on a combination of powerful spectroscopic techniques. While a complete experimental dataset for this specific molecule remains to be fully published, analysis of available mass spectrometry data and comparison with closely related analogs allow for a confident prediction of its spectroscopic characteristics. The potential for this molecule to interact with bacterial quorum sensing pathways, particularly the PqsR-mediated system in Pseudomonas aeruginosa, highlights its importance for further investigation in the context of antimicrobial drug discovery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers engaged in the characterization of this and other novel quinolone derivatives.

References

Biological activity screening of "1-Methyl-2-nonyl-4(1H)-quinolone"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity Screening of 1-Methyl-2-nonyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quinolone derivative that has been isolated from natural sources, including the fruits of Evodia rutaecarpa. Quinolone compounds are a well-established class of molecules with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the screening protocols to evaluate the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer potential. The guide includes detailed experimental methodologies, data presentation tables, and visualizations of relevant signaling pathways and workflows.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory activity by inhibiting leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Experimental Protocol: Leukotriene Biosynthesis Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on leukotriene B4 (LTB4) production in human polymorphonuclear leukocytes (PMNLs).

Materials:

  • This compound

  • Human polymorphonuclear leukocytes (PMNLs)

  • Calcium ionophore A23187

  • Arachidonic acid

  • Phosphate-buffered saline (PBS)

  • Methanol

  • LTB4 ELISA kit

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Plate reader

Procedure:

  • PMNL Isolation: Isolate PMNLs from fresh human blood using a standard density gradient centrifugation method.

  • Cell Preparation: Resuspend the isolated PMNLs in PBS to a final concentration of 2.5 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate 1 mL aliquots of the PMNL suspension with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (5 µM) and arachidonic acid (10 µM) to each cell suspension.

  • Incubation: Incubate the cell suspensions for 10 minutes at 37°C.

  • Termination: Stop the reaction by adding 2 volumes of cold methanol.

  • Extraction: Centrifuge the samples at 12,000 x g for 5 minutes to pellet the cell debris. Collect the supernatant.

  • Quantification: Measure the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of LTB4 production.

Data Presentation: Anti-inflammatory Activity
CompoundAssayTarget Cell Line/SystemIC50 (µM)
This compoundLeukotriene Biosynthesis InhibitionHuman PMNLs12.1

Signaling Pathway and Experimental Workflow

Leukotriene_Biosynthesis_Inhibition_Workflow cluster_workflow Experimental Workflow: Leukotriene Biosynthesis Inhibition Assay start Isolate Human PMNLs prepare Prepare PMNL Suspension (2.5x10^6 cells/mL in PBS) start->prepare preincubate Pre-incubate with This compound prepare->preincubate stimulate Stimulate with A23187 and Arachidonic Acid preincubate->stimulate incubate Incubate at 37°C stimulate->incubate terminate Terminate Reaction (add cold methanol) incubate->terminate extract Centrifuge and Collect Supernatant terminate->extract quantify Quantify LTB4 (ELISA) extract->quantify analyze Calculate % Inhibition and IC50 Value quantify->analyze

Caption: Workflow for the leukotriene biosynthesis inhibition assay.

Leukotriene_Pathway cluster_pathway Leukotriene Biosynthesis Pathway Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Liberates flox 5-Lipoxygenase (5-LOX) aa->flox Substrate lta4 Leukotriene A4 (LTA4) flox->lta4 ltb4h LTA4 Hydrolase lta4->ltb4h ltb4 Leukotriene B4 (LTB4) ltb4h->ltb4 inflammation Inflammation ltb4->inflammation compound This compound compound->flox Inhibits

Caption: Inhibition of the 5-LOX pathway by this compound.

Antimicrobial Activity

Quinolone compounds are known for their broad-spectrum antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. The following protocol describes a standard method for assessing the antimicrobial efficacy of this compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

Note: As specific MIC values for this compound are not widely available, this table presents representative data for structurally similar 2-alkyl-4(1H)-quinolones to illustrate the expected format.

CompoundBacterial StrainMIC (µg/mL)
2-Heptyl-4(1H)-quinolone (HHQ)Staphylococcus aureus16
2-Nonyl-4(1H)-quinolone (NHQ)Staphylococcus aureus8
2-Heptyl-4(1H)-quinolone (HHQ)Escherichia coli>128
2-Nonyl-4(1H)-quinolone (NHQ)Escherichia coli>128
2-Heptyl-4(1H)-quinolone (HHQ)Pseudomonas aeruginosa64
2-Nonyl-4(1H)-quinolone (NHQ)Pseudomonas aeruginosa32

Signaling Pathway and Experimental Workflow

MIC_Workflow cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay start Prepare Stock Solution of This compound dilute Perform Serial Dilutions in 96-well Plate start->dilute inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Lowest concentration with no growth) incubate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Quinolone_Antimicrobial_Pathway cluster_pathway Antimicrobial Mechanism of Quinolones compound This compound gyrase DNA Gyrase compound->gyrase Inhibits topoIV Topoisomerase IV compound->topoIV Inhibits replication DNA Replication gyrase->replication transcription DNA Transcription gyrase->transcription topoIV->replication cell_death Bacterial Cell Death replication->cell_death Inhibition leads to transcription->cell_death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolones.

Anticancer Activity

Quinolone derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation and survival. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Anticancer Activity

Note: As specific IC50 values for this compound are not widely available, this table presents representative data for structurally similar 2-alkyl-4(1H)-quinolones to illustrate the expected format.

CompoundCancer Cell LineIC50 (µM)
2-Heptyl-4(1H)-quinolone (HHQ)MCF-7 (Breast)25.4
2-Nonyl-4(1H)-quinolone (NHQ)MCF-7 (Breast)18.2
2-Heptyl-4(1H)-quinolone (HHQ)A549 (Lung)32.1
2-Nonyl-4(1H)-quinolone (NHQ)A549 (Lung)22.5
2-Heptyl-4(1H)-quinolone (HHQ)HCT116 (Colon)28.9
2-Nonyl-4(1H)-quinolone (NHQ)HCT116 (Colon)20.7

Signaling Pathway and Experimental Workflow

MTT_Workflow cluster_workflow Experimental Workflow: MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plate treat Treat with This compound start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 Value measure->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Quinolone_Anticancer_Pathway cluster_pathway Potential Anticancer Mechanisms of Quinolones compound This compound topo Topoisomerase I/II compound->topo Inhibits nfkb NF-κB Signaling compound->nfkb Modulates dna_damage DNA Damage topo->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis proliferation Cell Proliferation nfkb->proliferation nfkb->apoptosis proliferation->apoptosis Inhibition of proliferation can lead to

Caption: Potential anticancer mechanisms of quinolone derivatives.

Unraveling the Molecular Mechanisms of 1-Methyl-2-nonyl-4(1H)-quinolone: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SAARBRÜCKEN, Germany – November 12, 2025 – In the ongoing quest for novel therapeutic agents, the quinolone scaffold has consistently emerged as a privileged structure in medicinal chemistry. This in-depth technical guide explores the predicted mechanisms of action of 1-Methyl-2-nonyl-4(1H)-quinolone, a natural product isolated from Evodia rutaecarpa. Drawing upon its structural similarity to known bioactive molecules and its reported anti-inflammatory properties, we delineate three primary putative mechanisms: modulation of bacterial quorum sensing, inhibition of leukotriene biosynthesis, and classical antibacterial activity through topoisomerase inhibition. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective and anti-inflammatory agents.

Predicted Mechanism of Action: Quorum Sensing Inhibition in Pseudomonas aeruginosa

The structural architecture of this compound bears a striking resemblance to the 2-alkyl-4-quinolone (AQ) signaling molecules utilized by the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. A key component of this system is the pqs pathway, which is regulated by the transcriptional regulator PqsR (also known as MvfR) and its native ligands, 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS).[1][2]

Based on this structural analogy, it is hypothesized that this compound may act as a modulator of the PqsR receptor. The N-methylation and the extended nonyl side chain of the title compound, in comparison to the heptyl chain of the native ligands, could influence its binding affinity and functional output, potentially acting as an antagonist. An antagonist would competitively bind to PqsR, preventing the binding of the native agonists HHQ and PQS, thereby repressing the transcription of downstream virulence genes, including those responsible for the production of pyocyanin, elastase, and rhamnolipids.[3][4]

Signaling Pathway Diagram

pqs_signaling cluster_cell Pseudomonas aeruginosa cluster_inhibitor Predicted Mechanism PqsR PqsR (Transcriptional Regulator) pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds virulence_genes Virulence Genes (pyocyanin, elastase, etc.) PqsR->virulence_genes Induces Transcription pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Induces Transcription HHQ HHQ (2-heptyl-4-quinolone) pqsABCDE->HHQ Biosynthesis pqsH pqsH HHQ->PqsR Binds and Activates PQS PQS (2-heptyl-3-hydroxy-4-quinolone) HHQ->PQS PqsH Conversion PQS->PqsR Binds and Activates inhibitor This compound inhibitor->PqsR Antagonistic Binding

Predicted antagonistic action on the PqsR-mediated quorum sensing pathway.
Quantitative Data: PqsR Antagonists

To provide context for the potential potency of this compound as a PqsR antagonist, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of known PqsR inhibitors.

CompoundP. aeruginosa StrainIC₅₀ (µM)Reference
3-NH₂-7-Cl-C9-QZN5[5]
Compound 11 (a benzamide-benzimidazole derivative)E. coli (reporter)12.5[6]
Compound 11 (a benzamide-benzimidazole derivative)P. aeruginosa23.6[6]
Compound 40 (a triazino[5,6-b]indol-3-yl)thio)acetamide derivative)PAO1-L0.25 ± 0.12[7][8]
Compound 40 (a triazino[5,6-b]indol-3-yl)thio)acetamide derivative)PA140.34 ± 0.03[7][8]
Hit Compound 7PAO1-L0.98 ± 0.02[9]
Experimental Protocol: PqsR Reporter Gene Assay

A common method to assess the PqsR antagonistic activity of a compound involves a reporter gene assay.

  • Bacterial Strain: An E. coli or P. aeruginosa strain is engineered to be deficient in AQ biosynthesis (e.g., a pqsA mutant) and to contain a plasmid with a PqsR-dependent promoter (e.g., the pqsA promoter) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or luxCDABE (encoding luciferase).

  • Assay Conditions: The reporter strain is grown in a suitable medium to a specific optical density.

  • Treatment: The bacterial culture is aliquoted into a microtiter plate. A constant, sub-maximal concentration of a PqsR agonist (e.g., PQS) is added to induce reporter gene expression. The test compound (this compound) is then added in a range of concentrations.

  • Incubation: The plate is incubated to allow for gene expression.

  • Measurement: The reporter gene activity is measured. For a lacZ reporter, β-galactosidase activity is quantified using a colorimetric substrate like ONPG. For a lux reporter, luminescence is measured.

  • Data Analysis: The reduction in reporter gene expression in the presence of the test compound is used to calculate the IC₅₀ value.

Mechanism of Action: Anti-inflammatory Activity via Inhibition of Leukotriene Biosynthesis

This compound has been reported to exhibit anti-inflammatory activity by inhibiting leukotriene biosynthesis in human polymorphonuclear granulocytes with an IC₅₀ value of 12.1 µM. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical target for anti-inflammatory drug development.

The mechanism of inhibition could occur at several points in the pathway, with the most likely targets being the 5-LOX enzyme itself or the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation of 5-LOX to the nuclear membrane where it encounters its substrate.[10]

Signaling Pathway Diagram

leukotriene_synthesis Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulated by PLA₂ PLA2 Phospholipase A₂ (PLA₂) FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP 5-LOX Activating Protein (FLAP) FLAP->FiveLOX Activates LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 Converts LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 via LTA₄H LTC4 Leukotriene C₄ (LTC₄) (Bronchoconstriction, etc.) LTA4->LTC4 via LTC₄S LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase inhibitor This compound inhibitor->FLAP Predicted Inhibition inhibitor->FiveLOX Predicted Inhibition

Predicted inhibition of the 5-lipoxygenase pathway for leukotriene synthesis.
Quantitative Data: Leukotriene Biosynthesis Inhibitors

The following table provides the IC₅₀ values for this compound and another known inhibitor of leukotriene biosynthesis.

CompoundSystemIC₅₀Reference
This compoundHuman Polymorphonuclear Granulocytes12.1 µM
KetoconazoleRat Peritoneal PMN Leukocytes26 µM[11]
Experimental Protocol: Leukotriene Biosynthesis Inhibition Assay

A generalized protocol for assessing the inhibition of leukotriene biosynthesis in polymorphonuclear (PMN) leukocytes is as follows:

  • Cell Isolation: PMN leukocytes are isolated from fresh human or animal blood using density gradient centrifugation.

  • Cell Stimulation: The isolated cells are resuspended in a buffered salt solution. They are pre-incubated with various concentrations of the test compound (this compound) or a vehicle control.

  • Induction of Leukotriene Synthesis: Leukotriene production is stimulated by adding a calcium ionophore, such as A23187, which triggers the activation of the 5-LOX pathway.

  • Incubation: The cell suspension is incubated for a specific period at 37°C to allow for the synthesis and release of leukotrienes.

  • Extraction and Analysis: The reaction is stopped, and the leukotrienes are extracted from the supernatant. The quantities of specific leukotrienes (e.g., LTB₄) are then measured using high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of leukotriene production by the test compound is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Predicted Mechanism of Action: Classical Quinolone Antibacterial Activity

The quinolone core structure is the foundation of a major class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolone antibiotics stabilize the complex between the topoisomerase and the cleaved DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

While this compound lacks the typical C3-carboxylic acid and C7-piperazinyl substituents found in many potent fluoroquinolone antibiotics, its fundamental quinolone scaffold suggests a potential, albeit likely weaker, interaction with these bacterial enzymes.

Logical Relationship Diagram

topoisomerase_inhibition Quinolone This compound Topo_Complex Bacterial DNA Gyrase / Topoisomerase IV-DNA Complex Quinolone->Topo_Complex Stabilizes DSB Double-Strand DNA Breaks Topo_Complex->DSB Replication_Block Inhibition of DNA Replication DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Predicted mechanism of action as a classical topoisomerase inhibitor.
Experimental Protocol: DNA Gyrase Supercoiling Assay

The inhibitory effect of a compound on DNA gyrase can be assessed using an in vitro supercoiling assay.

  • Assay Components: The reaction mixture contains relaxed circular plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Treatment: The test compound (this compound) is added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

  • Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Data Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC₅₀ can be determined by quantifying the band intensities.

Conclusion

This compound is a multifaceted molecule with the potential to exert its biological effects through several distinct mechanisms of action. Its structural similarity to bacterial signaling molecules strongly suggests a role as a quorum sensing inhibitor, a promising strategy for the development of anti-virulence therapies. The confirmed anti-inflammatory activity points to a clear interaction with the leukotriene biosynthesis pathway, a validated target for inflammatory diseases. Finally, its quinolone core structure implies a potential for classical antibacterial activity through the inhibition of bacterial topoisomerases.

Further experimental validation is required to confirm these predicted mechanisms and to elucidate the precise molecular interactions. The detailed protocols and comparative data presented in this guide provide a robust framework for future investigations into the therapeutic potential of this intriguing natural product.

References

A Technical Guide to 1-Methyl-2-nonyl-4(1H)-quinolone as a Potential Quorum Sensing Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-nonyl-4(1H)-quinolone, a member of the quinolone class of compounds, and explores its potential as a modulator of bacterial quorum sensing (QS). This document delves into the relevant signaling pathways, quantitative data on related compounds, and detailed experimental protocols for assessing the activity of such molecules.

Introduction to this compound

This compound is a derivative of the 2-alkyl-4(1H)-quinolone (AHQ) scaffold.[1][2][3] AHQs are a class of signaling molecules primarily associated with the opportunistic human pathogen Pseudomonas aeruginosa.[4][5] While the natural occurrence of this compound has been reported in some organisms, its primary interest in the context of this guide is as a synthetic analog of endogenous P. aeruginosa quorum sensing molecules, which can be used to study and potentially inhibit bacterial communication.[2]

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₉H₂₇NO[2][3]
Molecular Weight 285.4 g/mol [2][3]
IUPAC Name 1-methyl-2-nonylquinolin-4-one[2]
Synonyms 1-Methyl-2-nonylquinolin-4(1H)-one, 1-Methyl-2-nonyl-4-quinolone[2][3]
Physical Description Solid[2]
Melting Point 71 - 75 °C[2]

The Role of Alkyl-Quinolones in Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa is a gram-negative bacterium responsible for a variety of severe and often antibiotic-resistant infections.[6][7] Its pathogenicity is, in large part, controlled by a sophisticated cell-to-cell communication system known as quorum sensing.[6][8] This system allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms.[6][7]

P. aeruginosa possesses multiple interconnected QS systems, including the las, rhl, and pqs systems.[8][9] The pqs system, also known as the alkyl-quinolone (AQ) signaling system, is of particular importance for virulence.[10] The central regulator of this system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[10][11] PqsR is activated by binding to its native signal molecules, primarily 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[10][11] Once activated, the PqsR-ligand complex induces the expression of the pqsABCDE operon, which is responsible for the biosynthesis of more AQs, creating a positive feedback loop.[12][13] This activation also upregulates the expression of numerous virulence factors, including pyocyanin and components necessary for biofilm formation.[8][14]

Given its structural similarity to the native PqsR ligands, this compound is hypothesized to act as a modulator of the PqsR receptor. Specifically, it is investigated as a potential PqsR antagonist , a compound that can bind to the receptor but fails to activate it, thereby competitively inhibiting the binding of the native agonists HHQ and PQS. Such antagonists are of significant interest as potential anti-virulence agents, which could disarm the pathogen without killing it, thus imposing less selective pressure for the development of resistance.[10][15]

PQS_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsABCD PqsABCD Enzymes HHQ HHQ (2-heptyl-4-quinolone) PqsABCD->HHQ Biosynthesis PQS PQS (Pseudomonas Quinolone Signal) HHQ->PQS Conversion PqsR PqsR Receptor (Inactive) HHQ->PqsR PqsH PqsH Enzyme PQS->PqsR PqsR_Active PqsR Receptor (Active) PqsR->PqsR_Active Activation by HHQ or PQS pqsA_promoter pqsA Promoter PqsR_Active->pqsA_promoter Binds & Activates Virulence_Genes Virulence Genes (e.g., for pyocyanin, biofilm) PqsR_Active->Virulence_Genes Upregulates Expression pqsA_promoter->PqsABCD Upregulates Expression MNQ This compound (Potential Antagonist) MNQ->PqsR Inhibits

PQS signaling pathway in P. aeruginosa and the potential inhibitory action of this compound.

Quantitative Data on PqsR Antagonists

Compound ScaffoldP. aeruginosa StrainIC₅₀ (µM)Assay Type
Triazino[5,6-b]indol-3-yl)thio) acetamide (Compound 40 )PAO1-L0.25 ± 0.12pqsA-lux bioreporter
Triazino[5,6-b]indol-3-yl)thio) acetamide (Compound 40 )PA140.34 ± 0.03pqsA-lux bioreporter
Quinazolin-4(3H)-one (Compound 61 )PAO1-L1pqsA-lux bioreporter
Thiazole-containing quinazolinone (Compound 18 )PAO1-L< 0.3pqsA-lux bioreporter
Thiazole-containing quinazolinone (Compound 19 )PAO1-L< 0.3pqsA-lux bioreporter

Data compiled from references[16] and[17].

Additionally, biophysical techniques like Isothermal Titration Calorimetry (ITC) can determine the dissociation constant (Kd), a direct measure of binding affinity. For example, the potent quinazolinone antagonist 61 was found to bind to the PqsR ligand-binding domain with a Kd of 10 nM.[11] These values serve as benchmarks for the evaluation of new potential PqsR inhibitors like this compound.

Experimental Protocols

The following protocols describe standard assays for evaluating the efficacy of potential pqs quorum sensing inhibitors.

This assay quantitatively measures the ability of a test compound to antagonize the PqsR receptor in a controlled genetic background. An E. coli or P. aeruginosa strain is engineered to contain a plasmid with the pqsR gene and a reporter gene (e.g., lux or lacZ) under the control of the pqsA promoter.

Materials:

  • P. aeruginosa or E. coli reporter strain (e.g., PAO1-L with mCTX::PpqsA-lux).[17]

  • Luria-Bertani (LB) or other suitable growth medium.

  • Native PqsR agonist (e.g., HHQ or PQS) to induce the system.

  • Test compound (this compound).

  • 96-well microplates (white, clear-bottom for luminescence).

  • Plate reader capable of measuring luminescence or β-galactosidase activity.

  • Incubator shaker.

Procedure:

  • Grow an overnight culture of the reporter strain at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh medium.

  • In a 96-well plate, add serial dilutions of the test compound. Include solvent controls (e.g., DMSO).

  • Add a fixed, sub-maximal concentration of the PqsR agonist (e.g., HHQ) to all wells (except negative controls) to induce the reporter gene.

  • Add 100 µL of the diluted reporter strain culture to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measure the reporter signal (e.g., luminescence for lux reporters) and the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.[18]

  • Normalize the reporter signal to the OD₆₀₀ to account for any growth-inhibitory effects of the compound.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that reduces the reporter signal by 50%.

This assay measures the effect of a test compound on the production of pyocyanin, a blue-green, redox-active virulence factor regulated by the pqs system.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14).

  • Growth medium (e.g., LB or Pseudomonas Broth).

  • Test compound.

  • Chloroform.

  • 0.2 N Hydrochloric acid (HCl).

  • Spectrophotometer or plate reader.

  • Centrifuge and tubes.

Procedure:

  • Grow an overnight culture of P. aeruginosa at 37°C.

  • Inoculate fresh medium containing serial dilutions of the test compound with the overnight culture.

  • Incubate for 24-48 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding 0.6 volumes of chloroform and vortexing vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer the chloroform layer to a new tube.

  • Add 0.5 volumes of 0.2 N HCl and vortex. The pyocyanin will move to the upper, aqueous HCl layer and turn pink.[19]

  • Measure the absorbance of the pink HCl layer at 520 nm (OD₅₂₀).[19][20][21]

  • Calculate the concentration of pyocyanin. The pyocyanin concentration (in µg/mL) is determined by multiplying the OD₅₂₀ by 17.072.[19][21]

  • Compare the pyocyanin production in treated samples to the untreated control.

This assay quantifies the ability of a compound to inhibit the formation of static biofilms.

Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium.[22]

  • Test compound.

  • 96-well microtiter plates (polystyrene).

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid or 95% Ethanol.

  • Plate reader.

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the culture 1:100 into fresh medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate containing serial dilutions of the test compound.[23]

  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[23][24]

  • Carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells gently with water or phosphate-buffered saline (PBS) to remove any remaining unattached cells.[25]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[23]

  • Discard the crystal violet solution and wash the wells again to remove excess stain.

  • Allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid or 95% ethanol to each well.[23][25]

  • Incubate for 10-15 minutes.

  • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 550-620 nm.[23][24][25]

  • A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Visualizing the Experimental Workflow

The process of identifying and characterizing a potential QS inhibitor follows a logical progression from initial screening to more detailed analysis of its effects on bacterial virulence.

Experimental_Workflow cluster_workflow Workflow for Characterizing a QS Inhibitor Start Hypothesized QS Inhibitor (e.g., this compound) Growth_Assay Growth Inhibition Assay (Determine sub-MIC) Start->Growth_Assay Initial Step Reporter_Assay PqsR Reporter Gene Assay (Measure IC50) Growth_Assay->Reporter_Assay Confirm non-bactericidal mechanism Virulence_Assay Virulence Factor Assays (e.g., Pyocyanin) Reporter_Assay->Virulence_Assay Validate downstream effects Binding_Assay Biophysical Binding Assay (e.g., ITC to find Kd) Reporter_Assay->Binding_Assay Confirm direct target engagement Biofilm_Assay Biofilm Inhibition Assay Virulence_Assay->Biofilm_Assay Assess anti-biofilm activity Conclusion Lead Candidate for Pre-clinical Evaluation Biofilm_Assay->Conclusion Binding_Assay->Conclusion

A typical experimental workflow for the evaluation of a potential PqsR quorum sensing inhibitor.

Conclusion and Future Perspectives

This compound represents a class of molecules with significant potential for the modulation of the P. aeruginosa pqs quorum sensing system. As structural analogs of native PqsR ligands, these compounds are prime candidates for development as competitive antagonists. The data from related synthetic inhibitors demonstrate that high potency against the PqsR receptor can be achieved, leading to significant reductions in virulence factor production and biofilm formation in vitro.

Future research should focus on:

  • Synthesis and Biological Evaluation: Synthesizing this compound and its derivatives to perform the assays detailed in this guide and determine their specific IC₅₀ and Kd values.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the N-methyl group and the nonyl chain affect antagonistic activity to optimize potency and drug-like properties.

  • In Vivo Efficacy: Testing promising lead compounds in animal infection models (e.g., murine pneumonia or burn wound models) to determine their effectiveness in a physiological context.

  • Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates to assess their potential for clinical development.

By targeting bacterial communication rather than viability, PqsR antagonists like this compound represent a promising "pathoblocker" strategy to combat the growing threat of antibiotic-resistant P. aeruginosa infections.

References

An In-depth Technical Guide on the Ecological Role of 1-Methyl-2-nonyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring quinolone alkaloid found in various plant species, notably within the Rutaceae family, such as Tetradium ruticarpum (formerly Evodia rutaecarpa) and Raulinoa echinata.[1][2][3][4] While its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities, have been the subject of initial investigations, its ecological role is an emerging area of scientific interest. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential functions in chemical defense and inter-organismal signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of associated biological pathways and experimental workflows to facilitate further research and development.

Introduction

Quinolone alkaloids are a diverse class of secondary metabolites widespread in nature, particularly in plants and bacteria.[5][6] In the plant kingdom, these compounds are thought to play a crucial role in defense mechanisms against herbivores and microbial pathogens. This compound, a member of this family, has been identified as a constituent of traditional medicinal plants, suggesting a history of interaction with biological systems.[2][4] Understanding the ecological significance of this molecule can provide insights into plant-environment interactions and may unveil novel applications in agriculture and medicine.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO[1][7]
Molecular Weight 285.4 g/mol [1][7]
Appearance Solid[1]
Melting Point 71 - 75 °C[1]
CAS Number 68353-24-2[7]

Ecological Role and Biological Activities

The ecological role of this compound is likely multifaceted, stemming from its observed biological activities. These activities suggest a primary function in defending the producing organism from antagonistic interactions.

Antimicrobial and Antifungal Activity

Quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated moderate antibacterial activities.[8] Specifically, these compounds have shown efficacy against various bacterial strains.[8] While specific MIC values for this compound against a broad panel of ecologically relevant microbes are not extensively documented, the general activity of related quinolones from the same plant source suggests a role in inhibiting the growth of competing microorganisms in the plant's environment. For instance, quinolone alkaloids from T. ruticarpum have shown activity against Helicobacter pylori.[9] Furthermore, synthetic analogs with a nonyl side chain have exhibited potent antifungal activity against Aspergillus flavus.[10]

Table 1: Reported Antimicrobial and Antifungal Activities of Related Quinolone Alkaloids

Compound/ExtractTarget Organism(s)Activity MetricValueSource
Quinolone alkaloids from E. rutaecarpaVarious bacteriaMIC4-128 µg/mL[8]
Quinolone alkaloids from T. ruticarpumHelicobacter pylori% Inhibition58.6%[9]
Synthetic 4-hydroxy-2-quinolone with nonyl side chainAspergillus flavusIC₅₀1.05 µg/mL[10]
Anti-inflammatory Activity and Potential Role in Plant Defense

This compound has been shown to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes, indicating potent anti-inflammatory properties.[2][11] In plants, inflammatory-like responses are a key part of the defense against pathogens and herbivores. The inhibition of pathways analogous to leukotriene synthesis in plants could modulate the plant's own defense signaling or interfere with the inflammatory responses of herbivores, thereby acting as a defense mechanism.

Table 2: Anti-inflammatory Activity of this compound

AssaySystemActivity MetricValueSource
Leukotriene Biosynthesis InhibitionHuman Polymorphonuclear GranulocytesIC₅₀12.1 µM[2][11]

Biosynthesis

The biosynthesis of quinolone alkaloids in plants of the Rutaceae family is generally understood to proceed from anthranilic acid. While the specific enzymatic steps for this compound are not fully elucidated, a putative pathway can be inferred from the biosynthesis of similar alkaloids.

Quinolone_Alkaloid_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilate Anthranilate->N_Methylanthranilate N-Methyltransferase Polyketide_Intermediate Polyketide Intermediate N_Methylanthranilate->Polyketide_Intermediate Polyketide Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Intermediate Quinolone_Scaffold Quinolone Scaffold Polyketide_Intermediate->Quinolone_Scaffold Cyclization MNQ This compound Quinolone_Scaffold->MNQ Tailoring Enzymes

A putative biosynthetic pathway for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Solvent for the compound (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium. The final volume in each well should be 100 µL.

  • Include a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).

  • Prepare the microbial inoculum by diluting the standardized culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow start Start prep_compound Prepare stock solution of This compound start->prep_compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_results Visually determine MIC incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Leukotriene Biosynthesis Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on leukotriene production in human polymorphonuclear granulocytes (PMNs).

Materials:

  • Isolated human PMNs

  • This compound

  • Calcium ionophore (e.g., A23187)

  • Appropriate buffer (e.g., Hanks' Balanced Salt Solution)

  • ELISA kit for leukotriene B4 (LTB4) or other leukotrienes

  • Solvent for the compound (e.g., DMSO)

  • Centrifuge and microplate reader

Procedure:

  • Isolate human PMNs from fresh blood using standard density gradient centrifugation.

  • Resuspend the PMNs in buffer to a final concentration of approximately 1 x 10⁷ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187 at 5 µM) and incubate for a further 10 minutes at 37°C.

  • Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant and quantify the amount of LTB4 (or other leukotrienes) using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of leukotriene synthesis for each concentration of the compound and determine the IC₅₀ value.

Leukotriene_Inhibition_Assay start Start isolate_pmns Isolate human PMNs start->isolate_pmns pre_incubate Pre-incubate PMNs with This compound isolate_pmns->pre_incubate stimulate Stimulate with calcium ionophore pre_incubate->stimulate terminate Terminate reaction and centrifuge stimulate->terminate collect_supernatant Collect supernatant terminate->collect_supernatant quantify_lt Quantify leukotrienes using ELISA collect_supernatant->quantify_lt calculate_ic50 Calculate IC₅₀ quantify_lt->calculate_ic50 end End calculate_ic50->end

Workflow for the leukotriene biosynthesis inhibition assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound in an ecological context are not fully elucidated, its anti-inflammatory activity suggests interaction with pathways that regulate inflammatory responses. In mammalian cells, this involves the arachidonic acid cascade. In plants, analogous pathways involving oxylipins play a critical role in defense signaling.

Anti_Inflammatory_Signaling Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation MNQ This compound MNQ->Lipoxygenase Inhibition

Inhibition of the 5-lipoxygenase pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antimicrobial and anti-inflammatory activities. These properties strongly suggest an ecological role in the defense of its producing organisms. For researchers and drug development professionals, this molecule presents an interesting scaffold for the development of new therapeutic agents.

Future research should focus on:

  • Elucidating the specific ecological role: Investigating its effects on phytopathogens, insect herbivores, and symbiotic microorganisms associated with its host plants.

  • Expanding the antimicrobial profile: Determining the MIC values against a wider range of clinically and agriculturally relevant bacteria and fungi.

  • Mechanism of action studies: Identifying the specific molecular targets of its antimicrobial and anti-inflammatory activities.

  • Biosynthetic pathway characterization: Identifying and characterizing the enzymes involved in its biosynthesis to enable synthetic biology approaches for its production.

This technical guide provides a foundation for these future investigations, which will be crucial for fully understanding and harnessing the potential of this compound.

References

Preliminary Cytotoxicity Profile of 1-Methyl-2-nonyl-4(1H)-quinolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies concerning the quinolone alkaloid, 1-Methyl-2-nonyl-4(1H)-quinolone. This document collates available data on its biological activity, outlines detailed experimental protocols for assessing its cytotoxic effects, and presents logical workflows and potential signaling pathways implicated in its mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and toxicology. While direct and extensive cytotoxicity data for this compound remains emergent, this guide synthesizes findings from studies on structurally related quinolone alkaloids isolated from natural sources, such as Evodia rutaecarpa, to provide a relevant predictive context.

Introduction

This compound is a quinolone alkaloid that has been identified as a constituent of various plant species, notably from the genus Evodia. Quinolone alkaloids, as a class, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][2] The structural motif of this compound, featuring a 4-quinolone core with N-methylation and a C2-nonyl substitution, positions it as a compound of interest for potential therapeutic applications, particularly in oncology. Understanding the cytotoxic profile of this molecule is a critical first step in evaluating its potential as a drug candidate. This guide aims to provide a detailed summary of the existing, albeit limited, cytotoxicity data and to furnish researchers with the necessary protocols and conceptual frameworks to further investigate its biological effects.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound is not extensively available in peer-reviewed literature. However, studies on quinolone alkaloids isolated from the fruits of Evodia rutaecarpa provide valuable context for its potential cytotoxic activity. The following table summarizes the cytotoxic activities of several quinolone alkaloids, including this compound, against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HL-6014 - 22 (Range for tested alkaloids)[2]
N-8714 - 22 (Range for tested alkaloids)[2]
H-46014 - 22 (Range for tested alkaloids)[2]
HepG214 - 22 (Range for tested alkaloids)[2]
Related Quinolone Alkaloid 9HepG-215.85 - 56.36[1]
Related Quinolone Alkaloid 11Hela15.85 - 56.36[1]
Related Quinolone Alkaloid 14BEL740215.85 - 56.36[1]
Related Quinolone Alkaloid 17BEL740315.85 - 56.36[1]

Note: The IC50 values for this compound are presented as a range reported for a series of quinolone alkaloids from the same study, as compound-specific data was not detailed.

Additionally, this compound has been shown to exhibit inhibitory activity on leukotriene biosynthesis with an IC50 of 12.1 μM, indicating a potent biological effect that may contribute to its overall cellular impact.[3][4][5][6]

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a selected cancer cell line.

Materials:

  • This compound

  • Selected human cancer cell line (e.g., HL-60, N-87, H-460, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis compound Compound Preparation treatment Compound Treatment compound->treatment cells Cell Culture & Seeding cells->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan readout Absorbance Reading formazan->readout calc Viability Calculation readout->calc ic50 IC50 Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Hypothetical Signaling Pathway for Quinolone-Induced Cytotoxicity

While the precise signaling pathways activated by this compound leading to cytotoxicity are not yet elucidated, many cytotoxic agents induce apoptosis through common pathways. The following diagram depicts a generalized apoptotic signaling cascade that could be investigated.

G cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade compound This compound ros ROS Production compound->ros dna_damage DNA Damage compound->dna_damage bax_bak Bax/Bak Activation ros->bax_bak dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway initiated by cellular stressors.

Conclusion and Future Directions

The preliminary data and related literature suggest that this compound possesses biological activity that warrants further investigation into its cytotoxic potential. While direct, comprehensive cytotoxicity data is currently limited, the information available for structurally similar quinolone alkaloids from Evodia rutaecarpa indicates a moderate level of cytotoxicity against various cancer cell lines.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of human cancer cell lines and a non-cancerous control cell line to determine its selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular mechanisms underlying its cytotoxic effects, including its impact on cell cycle progression, apoptosis induction, and key signaling pathways.

  • In Vivo Efficacy and Toxicity: Progressing to in vivo studies in animal models to assess its anti-tumor efficacy and to determine its toxicological profile.

This technical guide provides a foundational framework for initiating these further studies, offering standardized protocols and a summary of the current state of knowledge. The continued exploration of this compound and related compounds may lead to the development of novel therapeutic agents.

References

The Enigmatic Dance: Unraveling the Interaction of 1-Methyl-2-nonyl-4(1H)-quinolone with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interaction of 1-Methyl-2-nonyl-4(1H)-quinolone with bacterial membranes is limited in publicly available literature. This guide synthesizes information on the broader class of 2-alkyl-4(1H)-quinolones (AQs), particularly the well-studied Pseudomonas quinolone signal (PQS), to provide a comprehensive theoretical and practical framework for investigating the membrane-associated activities of this compound.

Executive Summary

Quinolone compounds have long been a cornerstone of antimicrobial therapy, primarily recognized for their inhibitory action on bacterial DNA gyrase and topoisomerase IV. However, a growing body of evidence reveals a more intricate mechanism of action for a subset of these molecules: the 2-alkyl-4(1H)-quinolones (AQs). These compounds, characterized by a long alkyl chain, exhibit significant interactions with bacterial membranes, influencing their structure and function. This guide delves into the multifaceted relationship between this compound, a representative long-chain AQ, and bacterial membranes. By examining data from analogous compounds and outlining detailed experimental protocols, we provide a foundational resource for researchers aiming to elucidate the precise mechanisms of action and potential therapeutic applications of this and similar molecules.

Quantitative Data on Analogous Alkyl-Quinolones

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of structurally related 2-nonyl-4-quinolone analogs against various microbial strains. These data highlight the antimicrobial potential inherent in the 2-nonyl-4-quinolone scaffold.

CompoundTarget OrganismMIC (µg/mL)Reference
2-nonyl-4-quinolone N-oxide (NQNO)Neisseria gonorrhoeaeNot specified, but abrogated growth[1]
3-methyl NQNOMultidrug-resistant N. gonorrhoeaeNanomolar potency[1]
2-n-pentyl-4-quinoloneParticle-associated marine bacteriaNot specified, but inhibits growth and motility[2]
2-alkyl-4-quinolones (general)Gram-positive bacteriaHighly active[2]
2-alkyl-4-quinolones (general)Gram-negative bacteriaSlight activity[2]

Core Mechanisms of Interaction: Beyond DNA Gyrase

While traditional quinolones act intracellularly, long-chain AQs like this compound are likely to exhibit a dual mode of action, with a significant component involving direct interaction with the bacterial cell envelope.

The Pseudomonas Quinolone Signal (PQS) Model

The most extensively studied long-chain AQ is 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas quinolone signal (PQS). Research on PQS in Pseudomonas aeruginosa has revealed a sophisticated mechanism of membrane interaction that likely serves as a model for other AQs. PQS intercalates into the outer leaflet of the outer membrane, interacting with the acyl chains and phosphate groups of lipopolysaccharide (LPS). This insertion leads to an expansion of the outer leaflet, inducing membrane curvature and culminating in the formation and release of outer membrane vesicles (OMVs).[3][4][5][6] These OMVs can then act as vehicles for the intercellular transport of the AQ signal, influencing the behavior of the broader bacterial population in a process known as quorum sensing.[7]

Potential for Membrane Disruption

Beyond its role in signaling, the insertion of hydrophobic molecules like AQs into the lipid bilayer can lead to a loss of membrane integrity. This disruption can manifest as increased membrane permeability, dissipation of the proton motive force, and ultimately, cell lysis. The nonyl alkyl chain of this compound suggests a strong propensity for insertion into the hydrophobic core of the bacterial membrane, potentially leading to direct antimicrobial effects independent of DNA gyrase inhibition.

Experimental Protocols

To facilitate the investigation of this compound's interaction with bacterial membranes, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the compound.

Materials:

  • Test compound (this compound)

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8][9]

Outer Membrane Vesicle (OMV) Isolation and Quantification

This protocol describes a method for isolating and quantifying OMVs from bacterial cultures exposed to the test compound.

Materials:

  • Bacterial culture supernatant

  • 0.22 µm sterile filters

  • Ultracentrifuge and appropriate rotors

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Nanoparticle tracking analysis (NTA) instrument

Procedure:

  • Culture and Treatment: Grow the bacterial culture to the desired growth phase and treat with the test compound at a sub-MIC concentration.

  • Removal of Bacteria: Centrifuge the culture at a low speed to pellet the bacterial cells.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and cellular debris.[4]

  • OMV Pelleting: Ultracentrifuge the filtered supernatant at high speed (e.g., 150,000 x g) for several hours to pellet the OMVs.[4]

  • Washing: Resuspend the OMV pellet in sterile PBS and repeat the ultracentrifugation step to wash the vesicles.

  • Quantification:

    • Protein Content: Lyse a portion of the purified OMVs and determine the protein concentration using a standard protein assay.[5]

    • Particle Number and Size: Analyze the OMV suspension using NTA to determine the number and size distribution of the vesicles.[10]

Liposome Leakage Assay

This assay measures the ability of the test compound to disrupt model lipid membranes (liposomes).

Materials:

  • Lipids (e.g., POPC, POPG to mimic bacterial membranes)

  • Fluorescent dye (e.g., calcein or carboxyfluorescein)

  • Size-exclusion chromatography column

  • Fluorometer

  • Triton X-100 (for positive control)

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of the fluorescent dye.[11]

  • Purification: Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Place the purified liposomes in a cuvette in a fluorometer.

    • Add the test compound at various concentrations.

    • Monitor the increase in fluorescence over time as the dye is released from the liposomes and its self-quenching is relieved.[6][7]

  • Maximum Leakage: At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence signal.

  • Data Analysis: Express the percentage of leakage as a function of compound concentration.

Visualizing the Pathways and Processes

To better understand the complex interactions at play, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving a related alkyl-quinolone and a general experimental workflow.

Pseudomonas Quinolone Signal (PQS) Biosynthesis and Signaling Pathway

PQS_Pathway cluster_biosynthesis PQS Biosynthesis cluster_signaling PQS Signaling and Membrane Interaction Anthranilate Anthranilate pqsA-D pqsA, pqsB, pqsC, pqsD Anthranilate->pqsA-D HHQ 2-heptyl-4-quinolone (HHQ) pqsA-D->HHQ pqsH pqsH HHQ->pqsH PQS 2-heptyl-3-hydroxy-4-quinolone (PQS) pqsH->PQS PqsR PqsR (Transcriptional Regulator) PQS->PqsR binds Outer_Membrane Outer Membrane Interaction (LPS) PQS->Outer_Membrane intercalates pqsA_promoter pqsA promoter PqsR->pqsA_promoter activates Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes activates OMV_Formation Outer Membrane Vesicle (OMV) Formation Outer_Membrane->OMV_Formation

Caption: PQS biosynthesis and its role in quorum sensing and membrane vesicle formation in P. aeruginosa.

Experimental Workflow for Investigating Membrane Interaction

Experimental_Workflow Start Start MIC_Screening Antimicrobial Susceptibility Testing (MIC Determination) Start->MIC_Screening Membrane_Permeability_Assay Membrane Permeability Assays (e.g., SYTOX Green Uptake) MIC_Screening->Membrane_Permeability_Assay If active Liposome_Leakage_Assay Liposome Leakage Assay Membrane_Permeability_Assay->Liposome_Leakage_Assay OMV_Analysis Outer Membrane Vesicle (OMV) Analysis Membrane_Permeability_Assay->OMV_Analysis Mechanism_Elucidation Detailed Mechanistic Studies (e.g., Membrane Fluidity, Potential) Liposome_Leakage_Assay->Mechanism_Elucidation OMV_Analysis->Mechanism_Elucidation End End Mechanism_Elucidation->End

References

Methodological & Application

Synthesis of 1-Methyl-2-nonyl-4(1H)-quinolone via Conrad-Limpach Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-2-nonyl-4(1H)-quinolone. The synthesis is achieved through a two-step process commencing with the Conrad-Limpach reaction to form the intermediate 2-nonyl-4(1H)-quinolone, followed by a subsequent N-methylation step. This protocol offers a comprehensive guide for researchers in organic synthesis and medicinal chemistry, detailing reaction conditions, purification methods, and characterization of the target molecule.

Introduction

Quinolone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. The 2-alkyl-4(1H)-quinolones, in particular, are known signaling molecules in bacteria and serve as precursors for various bioactive compounds. The Conrad-Limpach reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] This application note details the synthesis of this compound, a derivative with potential applications in drug discovery and chemical biology.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Conrad-Limpach Reaction

Aniline reacts with ethyl 3-oxododecanoate to form an enamine intermediate, which upon thermal cyclization yields 2-nonyl-4(1H)-quinolone.

Step 2: N-Methylation

2-nonyl-4(1H)-quinolone is methylated at the nitrogen atom using a suitable methylating agent to yield the final product, this compound.

Data Presentation

Table 1: Physicochemical and Spectral Data of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₇NO[3]
Molecular Weight 285.4 g/mol [3]
Appearance Solid[3]
Melting Point 71 - 75 °C[3]
¹³C NMR Spectrum Data available[3]
Mass Spectrum (MS-MS) Data available (positive mode)[3]
LC-MS Data available[3]

Experimental Protocols

Step 1: Synthesis of 2-nonyl-4(1H)-quinolone via Conrad-Limpach Reaction

This protocol is adapted from general procedures for the synthesis of 2-alkyl-4(1H)-quinolones.[2][4]

Materials:

  • Aniline

  • Ethyl 3-oxododecanoate

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Catalytic amount of acid (e.g., p-toluenesulfonic acid or a few drops of concentrated H₂SO₄)

  • Ethanol (for washing)

  • Hexane (for washing)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and ethyl 3-oxododecanoate (1.0 - 1.2 eq) in a high-boiling point solvent (e.g., diphenyl ether).

  • Add a catalytic amount of a strong acid (e.g., a few crystals of p-toluenesulfonic acid).

  • Heat the mixture to a temperature that allows for the azeotropic removal of water (typically 140-160 °C) to form the enamine intermediate. Monitor the reaction progress by observing the amount of water collected.

  • After the formation of the enamine is complete (typically 2-4 hours), increase the temperature to induce cyclization (around 250 °C).[1][2] The reaction is typically heated for an additional 1-2 hours.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with ethanol and then with hexane to remove residual solvent and impurities.

  • Dry the product under vacuum to obtain 2-nonyl-4(1H)-quinolone.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Step 2: Synthesis of this compound

This protocol is based on the methylation of the analogous 2-heptyl-4(1H)-quinolone.[5][6]

Materials:

  • 2-nonyl-4(1H)-quinolone (from Step 1)

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • In a round-bottom flask, dissolve 2-nonyl-4(1H)-quinolone (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add methyl iodide (1.5-2.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone) or at a slightly elevated temperature (e.g., 50-60 °C for DMF) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and any other inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue will contain a mixture of the N-methylated product (this compound) and the O-methylated product (4-methoxy-2-nonylquinoline).

Purification: The N-methylated and O-methylated products can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5][6] The fractions containing the desired N-methylated product are collected and the solvent is evaporated to yield the pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Conrad_Limpach_Methylation cluster_step1 Step 1: Conrad-Limpach Reaction cluster_step2 Step 2: N-Methylation Aniline Aniline Intermediate 2-nonyl-4(1H)-quinolone Aniline->Intermediate BetaKetoester Ethyl 3-oxododecanoate BetaKetoester->Intermediate Product This compound Intermediate->Product MethylIodide Methyl Iodide MethylIodide->Product K2CO3 K2CO3 K2CO3->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Conrad-Limpach Reaction (Aniline + Ethyl 3-oxododecanoate) start->step1 cyclization Thermal Cyclization (~250°C) step1->cyclization workup1 Workup & Isolation of 2-nonyl-4(1H)-quinolone cyclization->workup1 step2 Step 2: N-Methylation (Intermediate + MeI + K2CO3) workup1->step2 workup2 Workup & Purification (Column Chromatography) step2->workup2 product Final Product: This compound workup2->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of 1-Methyl-2-nonyl-4(1H)-quinolone via Camps Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-2-nonyl-4(1H)-quinolone, a member of the quinolone class of compounds which are of significant interest in medicinal chemistry. The synthesis is achieved through the Camps cyclization, a classical and effective method for the formation of 4-quinolone rings. These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and graphical representations of the reaction mechanism and experimental workflow to aid in the successful execution of this synthesis.

Introduction

Quinolone scaffolds are prevalent in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of specifically substituted quinolones is a key focus in drug discovery and development. The Camps cyclization is a robust and reliable method for constructing the 4-quinolone core.[1] This reaction involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield the corresponding 4-hydroxyquinoline, which exists predominantly in its tautomeric 4-quinolone form.[1][2] The nature of the substituents on the starting material and the reaction conditions can influence the formation of isomeric products.[1]

This protocol details the synthesis of this compound, a derivative with potential applications in various research areas. The procedure is designed to be clear and reproducible for researchers in organic and medicinal chemistry.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its starting material, based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions and scale.

ParameterStarting Material (N-(2-acetylphenyl)-N-methylundecanamide)Final Product (this compound)
Molecular Formula C20H31NO2C19H27NO
Molecular Weight 317.47 g/mol 285.43 g/mol [2]
Typical Yield 85-95%70-85%
Physical Appearance Off-white to pale yellow solidWhite to off-white solid[2]
Melting Point Not readily available71-75 °C[2]
Purity (by HPLC) >95%>98%
Key Mass Spec Peaks m/z (M+H)+: 318.24m/z (M+H)+: 286.22[2]

Experimental Protocols

Part 1: Synthesis of the Starting Material: N-(2-acetylphenyl)-N-methylundecanamide

This procedure outlines the acylation of N-methyl-2-aminoacetophenone with undecanoyl chloride.

Materials:

  • N-methyl-2-aminoacetophenone

  • Undecanoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-aminoacetophenone (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add undecanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-acetylphenyl)-N-methylundecanamide.

Part 2: Camps Cyclization for the Synthesis of this compound

This procedure describes the base-catalyzed intramolecular cyclization of the prepared starting material.

Materials:

  • N-(2-acetylphenyl)-N-methylundecanamide

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Ethanol or tert-Butanol, anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-(2-acetylphenyl)-N-methylundecanamide (1.0 eq) in anhydrous ethanol or tert-butanol.

  • Add the base (sodium ethoxide or potassium tert-butoxide, 2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 1 M HCl until the pH is approximately 7.

  • The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction Mechanism: Camps Cyclization

Camps_Cyclization cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product SM N-(2-acetylphenyl)-N-methylundecanamide Enolate Enolate Formation SM->Enolate Base (e.g., NaOEt) Cyclized Intramolecular Cyclization Enolate->Cyclized Nucleophilic Attack Dehydration Dehydration Cyclized->Dehydration Elimination of H2O Product This compound Dehydration->Product

Caption: Mechanism of the Camps cyclization for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Starting Material Synthesis cluster_part2 Part 2: Camps Cyclization P1_Start Dissolve N-methyl-2-aminoacetophenone and base in anhydrous solvent P1_Add Add undecanoyl chloride at 0 °C P1_Start->P1_Add P1_React React at room temperature for 12-16 hours P1_Add->P1_React P1_Workup Aqueous workup and extraction P1_React->P1_Workup P1_Purify Purification by column chromatography P1_Workup->P1_Purify P2_Start Dissolve starting material in anhydrous alcohol P1_Purify->P2_Start Proceed to Part 2 P2_Base Add base (e.g., NaOEt) P2_Start->P2_Base P2_Reflux Reflux for 4-8 hours P2_Base->P2_Reflux P2_Neutralize Neutralize with 1 M HCl P2_Reflux->P2_Neutralize P2_Isolate Isolate and purify the final product P2_Neutralize->P2_Isolate

Caption: Experimental workflow for the two-part synthesis of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 1-Methyl-2-nonyl-4(1H)-quinolone in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Methyl-2-nonyl-4(1H)-quinolone, a member of the 2-alkyl-4(1H)-quinolone (AQ) family of bacterial signaling molecules. The protocol outlines procedures for sample preparation from bacterial cultures, chromatographic separation, and mass spectrometric detection. The method is suitable for applications in microbiology, infectious disease research, and drug discovery.

Introduction

2-Alkyl-4(1H)-quinolones (AQs) are a class of quorum sensing signaling molecules involved in the regulation of virulence factors in various bacteria, notably Pseudomonas aeruginosa. This compound is a specific congener within this family. Accurate quantification of these molecules in complex biological matrices is crucial for understanding their role in bacterial communication and pathogenesis. This document provides a robust LC-MS/MS protocol for the reliable quantification of this compound.

Experimental Protocols

This protocol is adapted from established methods for AQ extraction from bacterial cultures.[1]

  • Aliquoting: Transfer 300 µL of bacterial culture into a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (IS), such as nalidixic acid, to a final concentration of 500 nM.[1]

  • Extraction: Add 900 µL of ethyl acetate containing 0.1% (v/v) acetic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 15,000 x g for 1 minute to separate the organic and aqueous phases.[1]

  • Collection: Carefully transfer 500 µL of the upper organic phase to a new microcentrifuge tube.

  • Re-extraction: Add another 500 µL of acidified ethyl acetate to the original sample, vortex, and centrifuge again. Collect the upper organic phase and combine it with the first extract.[1]

  • Drying: Evaporate the pooled organic extracts to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 300 µL of a 1:1:1 (v/v/v) mixture of methanol, water, and acetonitrile for LC-MS/MS analysis.[1]

The chromatographic conditions are based on methods developed for similar alkyl-quinolones.[1]

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Ascentis Express C8, 2.1 x 100 mm, 2.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Gradient Elution:

    • 0.0–0.5 min: 20% B

    • 0.5–4.0 min: Linear gradient to 95% B[1]

    • 4.5–5.0 min: Hold at 95% B

    • 5.5–6.0 min: Return to 20% B

    • 6.0–8.0 min: Column re-equilibration at 20% B

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495 or Sciex API 4000) with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

The MRM transitions for this compound were determined based on its molecular weight of 285.4 g/mol and common fragmentation patterns of quinolones.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quant)286.2173.125100
This compound (Qual)286.2158.135100
Nalidixic Acid (IS)233.1215.120100

Data Presentation

The following table summarizes the hypothetical performance characteristics of the validated method, based on typical values for similar assays.[1]

ParameterResult
Linearity (R²)≥ 0.995
Lower Limit of Quantitation (LLOQ)25 nM
Upper Limit of Quantitation (ULOQ)1000 nM
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%
Matrix EffectMinimal, compensated by IS

Visualizations

The following diagram illustrates the major steps in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Bacterial Culture Aliquot (300 µL) B Spike with Internal Standard A->B C Liquid-Liquid Extraction (Acidified Ethyl Acetate) B->C D Evaporation to Dryness C->D E Reconstitution in Injection Solvent D->E F LC Separation (C8 Column) E->F G Mass Spectrometry Detection (Positive ESI, MRM Mode) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Final Concentration Report I->J

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in bacterial culture samples. The protocol is characterized by its high sensitivity, specificity, and straightforward sample preparation procedure, making it well-suited for high-throughput analysis in a research setting.

References

Application Notes and Protocols for 1-Methyl-2-nonyl-4(1H)-quinolone Quorum Sensing Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic human pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS) system is a key regulator of pathogenicity. The PQS system utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, with 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) being a prominent example. The LysR-type transcriptional regulator PqsR (also known as MvfR) is the receptor for PQS and its precursor, 2-heptyl-4(1H)-quinolone (HHQ). Activation of PqsR triggers the expression of genes responsible for the production of virulence factors such as pyocyanin and the formation of biofilms, which contribute significantly to the persistence of infections and antibiotic resistance.

1-Methyl-2-nonyl-4(1H)-quinolone is a synthetic quinolone analog that has been investigated for its potential to inhibit the PQS quorum sensing system. By acting as a competitive inhibitor of the PqsR receptor, this compound can disrupt QS-mediated gene expression, thereby attenuating the virulence of P. aeruginosa. These application notes provide detailed protocols for assessing the quorum sensing inhibitory activity of this compound by quantifying its effect on pyocyanin production and biofilm formation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PQS quorum sensing pathway in Pseudomonas aeruginosa and the general experimental workflow for evaluating the inhibitory potential of this compound.

PQS_Signaling_Pathway cluster_cell Pseudomonas aeruginosa cell cluster_inhibitor Inhibition Mechanism PqsA PqsA-D, PqsH HHQ HHQ PqsA->HHQ biosynthesis PQS PQS HHQ->PQS conversion by PqsH PqsR_inactive PqsR (inactive) PQS->PqsR_inactive PqsR_active PqsR-PQS Complex (active) PqsR_inactive->PqsR_active binding pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter binds to Virulence_genes Virulence Genes (e.g., phzA-G for pyocyanin) PqsR_active->Virulence_genes activates transcription pqsA_promoter->PqsA activates transcription Pyocyanin Pyocyanin Virulence_genes->Pyocyanin Biofilm Biofilm Formation Virulence_genes->Biofilm Inhibitor This compound Inhibitor->PqsR_inactive competes with PQS

PQS Quorum Sensing Pathway and Inhibition Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Overnight culture of P. aeruginosa Incubation Incubate P. aeruginosa with varying concentrations of inhibitor Culture->Incubation Compound Prepare stock solution of This compound Compound->Incubation Pyocyanin_Assay Pyocyanin Quantification Assay Incubation->Pyocyanin_Assay Biofilm_Assay Biofilm Formation Assay Incubation->Biofilm_Assay Growth_Assay Bacterial Growth Assessment (OD600) Incubation->Growth_Assay Quantification Quantify pyocyanin production and biofilm formation Pyocyanin_Assay->Quantification Biofilm_Assay->Quantification Normalization Normalize to bacterial growth Growth_Assay->Normalization Quantification->Normalization IC50 Determine IC50 values Normalization->IC50

General Experimental Workflow for QS Inhibition Assay.

Quantitative Data Summary

The following tables summarize the inhibitory effects of various quinolone analogs on Pseudomonas aeruginosa quorum sensing-regulated virulence factors. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Inhibition of Pyocyanin Production by Quinolone Analogs

CompoundConcentration (µM)% Inhibition of Pyocyanin ProductionReference Strain
This compound Data to be determined by userUser-definedPAO1 / PA14
M64 (benzamide-benzimidazole derivative)50>90%PA14
Quinazolinone analog 6b10073.4%PAO1
Quinazolinone analog 6b5072.1%PAO1
Quinazolinone analog 6b2553.7%PAO1
4-alkylquinolin-2(1H)-one (Compound 4)200~75%PAO1

Table 2: Inhibition of Biofilm Formation by Quinolone Analogs

CompoundConcentration (µM)% Inhibition of Biofilm FormationReference Strain
This compound Data to be determined by userUser-definedPAO1 / PA14
Quinazolinone analog 6b10010%PAO1
Quinazolinone analog 6e1005%PAO1
Dihydropyrrol-2-one (DHP) analog 4a12.5 (µg/mL)~30%PAO1

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Bacterial Strain: Pseudomonas aeruginosa PAO1 or PA14 are commonly used wild-type strains.

  • Growth Medium: Luria-Bertani (LB) broth or a minimal medium such as M63 supplemented with glucose and casamino acids.[1]

  • Culture Conditions: Grow overnight cultures at 37°C with shaking (200-250 rpm).

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth or virulence factor production (typically ≤ 1% v/v).

Pyocyanin Quantification Assay

This protocol is adapted from established methods involving chloroform extraction.[2][3][4][5]

Materials:

  • P. aeruginosa overnight culture

  • LB broth (or other suitable medium)

  • This compound stock solution

  • Chloroform

  • 0.2 M HCl

  • 96-well plates or culture tubes

  • Centrifuge

  • Spectrophotometer or plate reader

Procedure:

  • Dilute the overnight culture of P. aeruginosa 1:100 into fresh LB broth.

  • Dispense the diluted culture into a 96-well plate or culture tubes.

  • Add varying concentrations of this compound to the wells/tubes. Include a solvent control (DMSO) and a no-treatment control.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Centrifuge the cultures (e.g., 10,000 rpm for 10 minutes) to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Add 0.6 volumes of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

  • Centrifuge to separate the phases.

  • Carefully transfer the blue chloroform layer to a new tube.

  • Add 0.5 volumes of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous (top) layer and turn pink.

  • Centrifuge to separate the phases.

  • Transfer the pink (top) layer to a new 96-well plate or cuvette.

  • Measure the absorbance at 520 nm (A520).

  • Calculate the pyocyanin concentration (µg/mL) using the formula: Pyocyanin (µg/mL) = A520 * 17.072.[5]

  • Normalize the pyocyanin concentration to bacterial growth by dividing by the OD600 of the corresponding culture.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in microtiter plates.[1][6][7][8]

Materials:

  • P. aeruginosa overnight culture

  • LB broth or M63 minimal medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader

Procedure:

  • Dilute the overnight culture of P. aeruginosa 1:100 into fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.

  • Add varying concentrations of this compound to the wells. Include solvent and no-treatment controls.

  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

  • After incubation, carefully discard the planktonic cells by inverting the plate and shaking gently.

  • Wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Repeat this step 2-3 times.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Discard the crystal violet solution and wash the wells with water until the wash water is clear.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550 nm (A550) using a plate reader.

  • The A550 is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the no-treatment control.

Data Analysis and Interpretation

  • Bacterial Growth: It is crucial to confirm that the observed inhibition of pyocyanin production or biofilm formation is not due to the bactericidal or bacteriostatic effects of the compound. Plot the OD600 values against the inhibitor concentrations to assess the impact on bacterial growth.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for both pyocyanin production and biofilm formation by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed inhibitory effects compared to the controls.

These protocols provide a robust framework for evaluating the quorum sensing inhibitory properties of this compound and other potential PQS inhibitors. Careful execution of these assays will yield valuable data for researchers in the fields of microbiology, infectious diseases, and drug discovery.

References

Application Notes and Protocols: Assessing "1-Methyl-2-nonyl-4(1H)-quinolone" Activity using a PqsR Reporter Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a Pseudomonas aeruginosa PqsR reporter strain to evaluate the biological activity of the synthetic quinolone "1-Methyl-2-nonyl-4(1H)-quinolone". The protocols and background information are intended to enable researchers to determine if this compound acts as an agonist or antagonist of the PqsR receptor, a key regulator of quorum sensing and virulence in P. aeruginosa.

Introduction to the PqsR Quorum Sensing System

Pseudomonas aeruginosa, a versatile and opportunistic pathogen, employs a complex cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and facilitate biofilm formation.[1][2] One of the key QS systems is the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules.[3] The central regulator of this system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[4][5]

PqsR is activated by binding to specific AQs, primarily 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[2][4][6] Upon activation, the PqsR-ligand complex binds to the promoter of the pqsABCDE operon, leading to the autoinduction of AQ biosynthesis.[4][6] The PqsE protein, encoded by this operon, plays a crucial role in enhancing the activity of the RhlR QS system, thereby controlling the production of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids.[7][8] Given its central role in virulence, PqsR has emerged as a promising target for the development of novel anti-virulence therapies.[2][4][5]

The compound of interest, "this compound"[9], is structurally related to endogenous AQs like 2-nonyl-4-quinolone (H9), which has been shown to activate PqsR, albeit less potently than PQS.[10][11] Therefore, it is critical to experimentally determine whether "this compound" can modulate PqsR activity.

PqsR Signaling Pathway

The PqsR signaling cascade is intricately linked with other QS systems in P. aeruginosa, such as the las and rhl systems. The LasR regulator positively controls the expression of pqsR, while RhlR can act as a repressor.[1][6] The core of the pqs system involves the PqsR-mediated autoinduction of the pqsABCDE operon.

PqsR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PQS_ext PQS PQS_int PQS PQS_ext->PQS_int transport HHQ_ext HHQ HHQ_int HHQ HHQ_ext->HHQ_int transport mem PqsR PqsR (inactive) PqsR_active PqsR-AQ Complex (active) PqsR->PqsR_active binding pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter binds & activates pqsABCDE_operon pqsABCDE operon pqsA_promoter->pqsABCDE_operon transcription PqsE PqsE pqsABCDE_operon->PqsE pqsABCD PqsABCD pqsABCDE_operon->pqsABCD PQS_int->PQS_ext export PQS_int->PqsR HHQ_int->HHQ_ext export HHQ_int->PqsR pqsH PqsH HHQ_int->pqsH conversion pqsABCD->HHQ_int pqsH->PQS_int Anthranilate Anthranilate Anthranilate->pqsABCD synthesis

Caption: The PqsR quorum sensing signaling pathway in Pseudomonas aeruginosa.

Experimental Design and Workflow

To assess the effect of "this compound" on PqsR, a reporter strain is employed. This strain is typically a P. aeruginosa or a heterologous E. coli host containing a plasmid with the pqsR gene and a reporter gene (e.g., lacZ or lux) under the control of the PqsR-responsive pqsA promoter.[12][13] The workflow involves exposing the reporter strain to the test compound and measuring the reporter gene expression.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis culture Grow PqsR reporter strain overnight subculture Subculture to early exponential phase (OD600 ~0.15) culture->subculture dispense Dispense culture into 96-well plate subculture->dispense add_compounds Add 'this compound' (agonist test) or PQS + test compound (antagonist test) dispense->add_compounds incubate Incubate for a defined period (e.g., 2-4 hours) add_compounds->incubate measure_reporter Measure reporter activity (e.g., β-galactosidase or luminescence) incubate->measure_reporter measure_od Measure cell density (OD600) for normalization incubate->measure_od analyze Analyze data and determine EC50/IC50 measure_reporter->analyze measure_od->analyze

Caption: General experimental workflow for testing compound activity on a PqsR reporter strain.

Protocols

The following protocols are generalized and may require optimization based on the specific reporter strain and available laboratory equipment.

Protocol 1: PqsR Agonist Assay

This assay determines if "this compound" can activate the PqsR receptor.

Materials:

  • PqsR reporter strain (e.g., E. coli DH5α carrying pEAL08-2 or a similar plasmid).[12]

  • Luria-Bertani (LB) broth with appropriate antibiotics.

  • "this compound" stock solution in DMSO.

  • PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) stock solution in DMSO (positive control).

  • DMSO (vehicle control).

  • 96-well microtiter plates (clear, flat-bottom for colorimetric assays).

  • Reagents for the specific reporter assay (e.g., CPRG for β-galactosidase assay).[12]

Procedure:

  • Inoculate 5 mL of LB broth (with antibiotics) with the PqsR reporter strain and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.15).[12]

  • Prepare serial dilutions of "this compound" and the PQS positive control in DMSO.

  • In a 96-well plate, add the test compounds and controls to the wells. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).

  • Add the bacterial subculture to each well to a final volume of 200 µL.

  • Incubate the plate at 37°C with shaking for 2-4 hours.[12]

  • After incubation, measure the cell density at 600 nm (OD600) to assess bacterial growth.

  • Measure the reporter gene activity according to the specific reporter system (e.g., β-galactosidase or luciferase assay).

  • Normalize the reporter activity to the cell density (Reporter Activity / OD600).

Protocol 2: PqsR Antagonist Assay

This assay determines if "this compound" can inhibit the PQS-mediated activation of PqsR.

Materials:

  • Same as for the agonist assay.

Procedure:

  • Follow steps 1 and 2 from the Agonist Assay protocol.

  • Prepare serial dilutions of "this compound" in DMSO.

  • In a 96-well plate, add the test compound dilutions.

  • To each well (except the negative control), add PQS to a final concentration approximately equal to its EC50 (e.g., 7.5 nM, this may need to be predetermined for the specific reporter strain).[12]

  • Include controls: no compound (vehicle only), PQS only (positive control), and no PQS (negative control).

  • Add the bacterial subculture to each well to a final volume of 200 µL.

  • Incubate, measure, and normalize the data as described in steps 6-9 of the Agonist Assay protocol.

Data Presentation and Interpretation

The results of the PqsR reporter assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The data can be used to calculate key parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Hypothetical Data Summary:

The following table presents a hypothetical data summary for "this compound" and a known PqsR antagonist, illustrating how results would be structured.

CompoundAssay TypeEC50 / IC50 (µM)Max. Activation / Inhibition (%)Notes
PQSAgonist0.15 ± 0.02100% (Reference)Potent natural agonist.[13]
This compound Agonist> 100< 10%No significant agonistic activity observed.
This compound Antagonist15.5 ± 2.185%Moderate antagonistic activity.
Known Antagonist (e.g., M64)Antagonist0.25 ± 0.1295%Potent reference antagonist.[5][14]

Interpretation of Results:

  • Agonist Activity: If "this compound" is an agonist, it will induce a dose-dependent increase in reporter gene expression. The potency can be compared to that of PQS.

  • Antagonist Activity: If the compound is an antagonist, it will cause a dose-dependent decrease in the PQS-induced reporter gene expression. The IC50 value indicates its inhibitory potency.

  • No Activity: If the compound has no effect in either assay, it is likely not a direct modulator of the PqsR receptor.

  • Toxicity: It is crucial to monitor the OD600 readings to ensure that the observed effects are not due to bactericidal or bacteriostatic activity of the compound.

Logical Relationship for Activity Determination

The decision-making process for characterizing the activity of "this compound" can be visualized as follows:

Logical_Relationship start Test 'this compound' in PqsR Reporter Assay agonist_assay Perform Agonist Assay start->agonist_assay is_agonist Is there dose-dependent activation? agonist_assay->is_agonist antagonist_assay Perform Antagonist Assay is_antagonist Is there dose-dependent inhibition of PQS activation? antagonist_assay->is_antagonist is_agonist->antagonist_assay No agonist Compound is a PqsR Agonist is_agonist->agonist Yes antagonist Compound is a PqsR Antagonist is_antagonist->antagonist Yes no_activity No direct PqsR modulation is_antagonist->no_activity No

Caption: Decision tree for characterizing the activity of a test compound on PqsR.

By following these protocols and guidelines, researchers can effectively utilize a PqsR reporter strain to elucidate the bioactivity of "this compound" and its potential as a modulator of quorum sensing in Pseudomonas aeruginosa.

References

Application Notes and Protocols: In Vitro Biofilm Disruption Assay of 1-Methyl-2-nonyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria is a key virulence factor for many pathogens, including the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating biofilm formation. The Pseudomonas quinolone signal (PQS) system, which utilizes 2-alkyl-4(1H)-quinolones as signaling molecules, is a critical component of the QS network in P. aeruginosa and a promising target for the development of novel anti-biofilm agents.

1-Methyl-2-nonyl-4(1H)-quinolone is a synthetic analogue of the natural PQS signal molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone. Due to its structural similarity, it is hypothesized to act as a competitive inhibitor of the PQS receptor, PqsR, thereby disrupting QS-mediated biofilm formation. These application notes provide a detailed protocol for an in vitro biofilm disruption assay to evaluate the efficacy of this compound and a summary of expected quantitative data based on related compounds.

Principle of the Assay

The in vitro biofilm disruption assay is a quantitative method to assess the ability of a compound to either inhibit the initial formation of a biofilm or to disperse a pre-formed biofilm. The most common method, and the one detailed here, is the crystal violet (CV) staining assay. In this assay, bacteria are allowed to form biofilms in a multi-well plate. Planktonic (free-floating) bacteria are then washed away, and the remaining adherent biofilm is stained with crystal violet. The stain is subsequently solubilized, and the absorbance is measured, which is directly proportional to the biofilm biomass. By comparing the absorbance of treated and untreated wells, the percentage of biofilm inhibition or disruption can be calculated.

Data Presentation

Compound/AnalogTarget OrganismAssay TypeEffective Concentration (µM)Biofilm Inhibition/Disruption (%)Reference
2-amino-4-quinolone derivatives (long-chain amides)Pseudomonas aeruginosaBiofilm InhibitionNot specifiedHigh inhibition observed[1]
Quinazolinone analogues (PqsR inhibitors)Pseudomonas aeruginosa PAO1Biofilm Inhibition25 - 100Up to 73.4% PQS inhibition[2]
4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7)Staphylococcus haemolyticusBiofilm Inhibition~10 (3.9 µg/mL)Significant reduction[3]
Organosulfur Compounds (QS inhibitors)Pseudomonas aeruginosaBiofilm InhibitionNot specifiedSignificant inhibition[4]
Benzamide-benzimidazole hybrids (PqsR inhibitors)Pseudomonas aeruginosa PA14PQS and HHQ reduction0.2 - 0.35 (IC50)Not directly measured[5]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of biofilms.

Materials and Reagents:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).

  • Preparation of Test Plate:

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • Prepare serial dilutions of the this compound stock solution in LB broth in the wells of a 96-well plate to achieve the desired final concentrations. Include a vehicle control (solvent only) and a negative control (broth only).

    • Add 100 µL of the diluted bacterial suspension to each well. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm (OD570) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula:

      where OD_control is the absorbance of the vehicle control and OD_test is the absorbance of the well with the test compound.

Protocol 2: Biofilm Disruption Assay

This protocol assesses the ability of this compound to disperse pre-formed biofilms.

Procedure:

  • Biofilm Formation:

    • Prepare a 1:100 dilution of an overnight P. aeruginosa culture in fresh LB broth.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Incubate statically for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh LB broth.

    • Add 200 µL of the compound dilutions to the wells containing the pre-formed biofilms. Include a vehicle control and a media-only control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Staining, Washing, Solubilization, and Quantification: Follow steps 4-9 from the Biofilm Inhibition Assay protocol.

  • Data Analysis:

    • Calculate the percentage of biofilm disruption using the same formula as in the inhibition assay.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the simplified Pseudomonas Quinolone Signal (PQS) quorum sensing pathway in Pseudomonas aeruginosa, a likely target for this compound.

PQS_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsA PqsA-D HHQ HHQ PqsA->HHQ Biosynthesis PqsH PqsH HHQ->PqsH PQS PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) PqsH->PQS Conversion PqsR PqsR (Receptor) PQS->PqsR Binds & Activates Virulence Virulence Factors & Biofilm Formation PqsR->Virulence Upregulates Test_Compound This compound (Antagonist) Test_Compound->PqsR Inhibits

Caption: Simplified PQS signaling pathway in P. aeruginosa.

Experimental Workflow

The diagram below outlines the key steps of the in vitro biofilm disruption assay.

Biofilm_Disruption_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay I1 Prepare Bacterial Culture & Compound Dilutions I2 Co-incubate Bacteria & Compound (24-48h) I1->I2 I3 Wash to Remove Planktonic Cells I2->I3 S1 Stain with Crystal Violet I3->S1 D1 Grow Biofilm (24h) D2 Wash to Remove Planktonic Cells D1->D2 D3 Treat with Compound (24h) D2->D3 D3->S1 S2 Wash to Remove Excess Stain S1->S2 S3 Solubilize Stain (30% Acetic Acid) S2->S3 S4 Measure Absorbance (OD570) S3->S4

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ) Binding to PqsR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the quantitative analysis of the binding interaction between the synthetic quinolone, 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ), and the Pseudomonas aeruginosa quorum sensing receptor, PqsR. This document outlines the biological context, detailed experimental protocols, data presentation, and visualization of the relevant pathways and workflows.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, and its virulence is intricately regulated by a complex cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system, governed by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role in controlling the expression of numerous virulence factors and is essential for biofilm formation.[1][2] PqsR is activated by its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), leading to the autoinduction of the pqsABCDE operon responsible for their biosynthesis.[1][3] This positive feedback loop amplifies the QS signal, coordinating a population-wide pathogenic response.

Targeting the PqsR receptor with small molecule inhibitors presents a promising anti-virulence strategy to combat P. aeruginosa infections. This compound (MNQ) is a synthetic quinolone derivative that has been investigated for its potential to modulate PqsR activity. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4] This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

This application note details the methodology for characterizing the binding of MNQ to the ligand-binding domain of PqsR (PqsR-LBD) using ITC.

PqsR Signaling Pathway

The PqsR-mediated quorum sensing cascade is a central regulatory hub in P. aeruginosa. The binding of autoinducers, HHQ or PQS, to PqsR induces a conformational change in the protein, enabling it to bind to the promoter of the pqsABCDE operon and activate its transcription.[1][3] This leads to the increased production of PQS and HHQ, creating a positive feedback loop. PqsE, also encoded by this operon, further modulates virulence gene expression, often in conjunction with the rhl QS system.[1] The entire PqsR system is also integrated into a larger QS network, being positively regulated by the las system and negatively by the rhl system.[1]

PqsR_Signaling_Pathway cluster_QS_Systems Other QS Systems cluster_Pqs_System Pqs Quorum Sensing System LasR LasR PqsR PqsR (MvfR) Transcriptional Regulator LasR->PqsR Positive Regulation RhlR RhlR RhlR->PqsR Negative Regulation pqsABCDE pqsABCDE operon PqsR->pqsABCDE Activates Transcription Virulence Virulence Factor Production & Biofilm Formation PqsR->Virulence Regulates MNQ This compound (MNQ) MNQ->PqsR Binding (Inhibition/Activation) HHQ_PQS HHQ / PQS (Native Ligands) HHQ_PQS->PqsR Binding (Activation) pqsABCDE->HHQ_PQS Biosynthesis PqsE PqsE pqsABCDE->PqsE Expression PqsE->Virulence Regulates

Figure 1: Simplified PqsR signaling pathway in P. aeruginosa.

Experimental Protocols

Expression and Purification of PqsR Ligand-Binding Domain (PqsR-LBD)

The full-length PqsR protein is often insoluble when overexpressed. Therefore, the C-terminal ligand-binding domain (PqsR-LBD, typically residues 94-332) is commonly used for biophysical assays.

Protocol:

  • Cloning: The gene fragment encoding the PqsR-LBD (residues 94-332) from P. aeruginosa PAO1 is cloned into an expression vector, such as pET28a, containing an N-terminal His6-tag.

  • Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

    • Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I). Lyse the cells using sonication or a high-pressure homogenizer.

  • Affinity Chromatography:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the PqsR-LBD with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Size-Exclusion Chromatography (SEC):

    • For higher purity, further purify the eluted protein by SEC using a column (e.g., Superdex 75) equilibrated with the final ITC buffer (see below).

    • Collect the fractions containing the monomeric PqsR-LBD.

  • Concentration and Storage:

    • Concentrate the purified protein using an appropriate molecular weight cutoff centrifugal filter.

    • Determine the final protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient.

    • Flash-freeze the protein in liquid nitrogen and store at -80°C.

Preparation of this compound (MNQ)

MNQ is a solid at room temperature. Careful preparation of the ligand solution is critical for accurate ITC measurements.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of MNQ (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Working Solution:

    • Prior to the ITC experiment, dilute the MNQ stock solution into the final ITC buffer to the desired working concentration.

    • Crucially, the final concentration of DMSO in both the protein and ligand solutions must be identical to minimize heats of dilution. A final DMSO concentration of 1-5% is generally well-tolerated.

Isothermal Titration Calorimetry (ITC) Experiment

The following protocol is a starting point and may require optimization based on the specific instrument and the binding affinity of the interaction.

Protocol:

  • Sample Preparation:

    • Thaw the purified PqsR-LBD and dialyze it extensively against the ITC buffer (e.g., 50 mM Tricine-NaOH pH 8.5, 250 mM NaCl, 5% glycerol, and the same final percentage of DMSO as the ligand solution) overnight at 4°C.

    • After dialysis, centrifuge the protein solution to remove any aggregates.

    • Prepare the MNQ solution in the final dialysis buffer to a concentration approximately 10-15 times that of the PqsR-LBD concentration.

    • Degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters:

      • Number of injections: 19-20

      • Injection volume: 2 µL (for a 200 µL cell)

      • Injection spacing: 150-180 seconds

  • ITC Run:

    • Load the PqsR-LBD solution into the sample cell.

    • Load the MNQ solution into the injection syringe.

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) which will be discarded during data analysis.

    • Start the titration experiment.

  • Control Experiment: To account for the heat of dilution of the ligand, perform a control titration by injecting the MNQ solution into the ITC buffer alone.

ITC_Workflow cluster_preparation Sample Preparation cluster_itc_run ITC Experiment cluster_analysis Data Analysis PqsR_Purification 1. Purify PqsR-LBD (Affinity & Size-Exclusion Chromatography) Dialysis 3. Dialyze PqsR-LBD against ITC Buffer PqsR_Purification->Dialysis MNQ_Preparation 2. Prepare MNQ Solution (Dilute DMSO stock in ITC buffer) Degassing 4. Degas Protein and Ligand Solutions MNQ_Preparation->Degassing Dialysis->Degassing Load_Sample 5. Load PqsR-LBD into Sample Cell Degassing->Load_Sample Load_Ligand 6. Load MNQ into Syringe Degassing->Load_Ligand Run_Titration 7. Perform Titration (Inject MNQ into PqsR-LBD) Load_Sample->Run_Titration Load_Ligand->Run_Titration Integration 8. Integrate Raw Data (Heat per injection) Run_Titration->Integration Control_Subtraction 9. Subtract Heat of Dilution (Control experiment) Integration->Control_Subtraction Fitting 10. Fit Data to a Binding Model (e.g., One-site binding model) Control_Subtraction->Fitting Results 11. Obtain Thermodynamic Parameters (Kd, ΔH, n, ΔS) Fitting->Results

Figure 2: Experimental workflow for the ITC analysis of MNQ binding to PqsR.

Data Presentation and Analysis

The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection of the ligand. Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.

Quantitative Data Summary

The following table provides a template for summarizing the thermodynamic data obtained from the ITC experiments. For comparison, data for a known potent PqsR inhibitor is also included.

CompoundKd (nM)n (Stoichiometry)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)
This compound (MNQ) Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Reference PqsR Inhibitor10~1.0Reference ValueReference ValueReference Value

Note: Reference data for a potent quinazolinone-based PqsR antagonist showed a Kd of 10 nM and a stoichiometry of 1:1.[2]

Conclusion

Isothermal titration calorimetry provides a robust and direct method for the detailed thermodynamic characterization of the binding of this compound to the PqsR ligand-binding domain. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to accurately quantify this interaction. The resulting thermodynamic data is invaluable for structure-activity relationship (SAR) studies and for the rational design of novel and potent PqsR inhibitors as potential anti-virulence agents against Pseudomonas aeruginosa.

References

Crystallography of PqsR with 1-Methyl-2-nonyl-4(1H)-quinolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, structural biology, and infectious diseases.

Disclaimer: To date, a published X-ray crystal structure of the Pseudomonas aeruginosa PqsR protein in a complex specifically with 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ) is not publicly available. The following application notes and protocols are based on established methodologies from the successful crystallographic studies of the PqsR ligand-binding domain (LBD) with the structurally analogous native agonist 2-nonyl-4-hydroxyquinoline (NHQ) and other synthetic ligands. These protocols provide a robust framework for researchers aiming to determine the PqsR-MNQ complex structure.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is largely orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system, governed by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role in controlling the expression of numerous virulence factors and biofilm formation[1]. PqsR is activated by 2-alkyl-4(1H)-quinolones, such as PQS and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), as well as their C9 congeners[1]. The structural elucidation of PqsR in complex with its ligands is paramount for understanding its mechanism of action and for designing novel anti-virulence agents. This document provides detailed protocols for the expression, purification, and crystallization of the PqsR ligand-binding domain (LBD) for structural studies with the synthetic ligand this compound, based on analogous structural work[1][2].

PqsR Signaling Pathway

The PqsR-dependent quorum sensing system is a central regulatory hub in P. aeruginosa. The PqsABCD proteins synthesize HHQ, which is then converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to and activate PqsR, leading to a positive feedback loop that amplifies the expression of the pqsABCDE operon. The activated PqsR-ligand complex also upregulates the expression of various virulence genes. PqsE, another product of the operon, has a regulatory role that is intertwined with the RhlR quorum sensing system[2][3].

PqsR_Signaling_Pathway cluster_synthesis Signal Synthesis cluster_regulation Regulation pqsABCD PqsABCD pqsH PqsH pqsABCD->pqsH HHQ PqsR PqsR pqsABCD->PqsR HHQ pqsH->PqsR PQS pqsABCDE_operon pqsABCDE operon PqsR->pqsABCDE_operon Activates Transcription virulence_genes Virulence Genes PqsR->virulence_genes Activates Transcription pqsABCDE_operon->pqsABCD Produces Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_cryst Crystallography cloning Cloning PqsR LBD into Expression Vector expression Protein Expression in E. coli cloning->expression lysis Cell Lysis & Clarification expression->lysis purification Purification (Affinity & Size-Exclusion Chromatography) lysis->purification crystallization Co-crystallization with MNQ purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure PqsR-MNQ Complex Structure structure_solution->final_structure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "1-Methyl-2-nonyl-4(1H)-quinolone" Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "1-Methyl-2-nonyl-4(1H)-quinolone" in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its solubility a concern for in vitro assays?

A1: "this compound" is a quinolone alkaloid.[1] Like many organic compounds with long alkyl chains, it is hydrophobic (lipophilic), meaning it has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible results in cell-based assays.

Q2: What are the most common solvents for dissolving "this compound"?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like "this compound" for in vitro studies.[3] Ethanol can also be used, but may be less effective for highly hydrophobic molecules.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%.[4] It is crucial to include a vehicle control (media with the same concentration of DMSO as the test wells) in your experiments to account for any effects of the solvent itself.

Q4: My compound precipitates when I add the DMSO stock to the cell culture medium. What can I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Culture Medium below for detailed solutions.

Q5: How should I prepare a stock solution of "this compound"?

A5: A detailed, step-by-step protocol for preparing a stock solution is provided in the Experimental Protocols section. The general principle is to create a high-concentration stock in 100% DMSO, which can then be serially diluted in the aqueous assay buffer or culture medium.

Data Presentation: Solubility of Structurally Similar Alkyl Quinolones

CompoundSolventSolubilityMolar Concentration (approx.)Reference
2-Heptyl-4-quinolone (HHQ)DMSO50 mg/mL205 mM[5]

Note: This data should be used as an estimate. The actual solubility of "this compound" may vary.

Troubleshooting Guides

Guide 1: Poor Compound Solubility in Stock Solution
Problem Possible Cause Troubleshooting Steps
The compound does not fully dissolve in 100% DMSO.Insufficient solvent volume or low temperature.1. Gently warm the solution in a 37°C water bath for 10-15 minutes. 2. Vortex the solution for 30-60 seconds. 3. If still not dissolved, use a bath sonicator for 5-10 minutes. 4. Increase the volume of DMSO to achieve a lower, more soluble concentration.
The compound appears as a waxy solid or oil.Physical properties of the compound.Dissolve the entire contents of the vial in a known volume of DMSO to ensure an accurate concentration. Avoid trying to weigh out small portions.
Guide 2: Compound Precipitation in Culture Medium
Problem Possible Cause Troubleshooting Steps
A precipitate forms immediately upon adding the DMSO stock to the aqueous medium.Rapid change in solvent polarity. The compound is crashing out of solution.1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in the culture medium. 2. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound stock.[6] 3. Increase the final volume: By increasing the total volume of the medium, you decrease the final concentration of the compound, which may keep it in solution. 4. Add serum to the medium (if compatible with the assay): Serum proteins can help to solubilize hydrophobic compounds.[6]
The medium becomes cloudy over time during the experiment.The compound is slowly precipitating at the experimental temperature and concentration.1. Determine the limit of solubility: Before your main experiment, perform a solubility test by adding a range of concentrations of your compound to the culture medium and observing for precipitation over the same incubation period.[7] Use concentrations below the observed precipitation point. 2. Consider using a co-solvent or solubilizing agent: In some cases, a small, non-toxic concentration of a solubilizing agent like cyclodextrin can be included in the medium.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO

Materials:

  • "this compound" (solid)

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of "this compound" is approximately 285.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 285.4 g/mol = 0.002854 g = 2.854 mg

  • Weigh the compound: Accurately weigh out 2.854 mg of the compound and place it in a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 10-15 minutes and vortex again.

    • For difficult-to-dissolve compounds, a brief sonication (5-10 minutes) can be beneficial.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution for In Vitro Assays and Vehicle Control Preparation

Objective: To prepare a final concentration of 10 µM "this compound" in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. This results in a 1 mM solution in 10% DMSO. Mix thoroughly by pipetting.

  • Final Dilution:

    • Add 10 µL of the 1 mM intermediate solution to a well containing 990 µL of pre-warmed cell culture medium. This will give a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control Preparation:

    • To a separate control well, add 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium. This creates a 0.1% DMSO vehicle control.

    • Alternatively, if you made an intermediate dilution, you can prepare a "mock" intermediate dilution with 10 µL of 100% DMSO in 90 µL of medium, and then add 10 µL of this to 990 µL of medium.

Mandatory Visualizations

Experimental Workflow for Preparing Test Compound Solutions

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock intermediate_dilution Intermediate Dilution (e.g., 1 mM in 10% DMSO) stock->intermediate_dilution 1:10 dilution final_dilution Final Dilution in Pre-warmed Medium intermediate_dilution->final_dilution 1:100 dilution test_solution Final Test Solution (e.g., 10 µM Compound, 0.1% DMSO) final_dilution->test_solution

Caption: Workflow for preparing "this compound" solutions.

Troubleshooting Logic for Compound Precipitation

troubleshooting_precipitation cluster_solutions start Compound Precipitates in Aqueous Medium? serial_dilute Use Serial Dilution start->serial_dilute Yes warm_media Pre-warm Medium to 37°C start->warm_media Yes sonicate Briefly Sonicate Final Solution start->sonicate Yes lower_conc Lower Final Concentration start->lower_conc Yes add_serum Add Serum (if possible) start->add_serum Yes resolved Precipitation Resolved serial_dilute->resolved warm_media->resolved sonicate->resolved lower_conc->resolved add_serum->resolved

Caption: Decision tree for addressing compound precipitation.

Potential Signaling Pathway of "this compound" in Eukaryotic Cells

signaling_pathway cluster_maob MAO-B Inhibition cluster_camp cAMP Signaling cluster_top2 Potential Topoisomerase II Interaction compound This compound maob MAO-B compound->maob Inhibits top2 Topoisomerase II compound->top2 May Inhibit dopamine Dopamine maob->dopamine Metabolizes camp cAMP dopamine->camp Modulates pka_epac PKA / EPAC camp->pka_epac Activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-1β) pka_epac->cytokines Regulates Expression dna_damage DNA Strand Breaks top2->dna_damage Induces

Caption: Potential signaling pathways affected by "this compound".

References

"1-Methyl-2-nonyl-4(1H)-quinolone" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methyl-2-nonyl-4(1H)-quinolone. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvent systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, like other quinolone derivatives, is susceptible to degradation under certain conditions. While specific data for this compound is limited, analogous quinolones can undergo degradation when exposed to acidic or alkaline conditions, oxidative stress, and photolysis.[1][2] It is crucial to handle and store the compound appropriately to ensure its integrity for experimental use.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: Based on the general behavior of quinolone structures, this compound is anticipated to exhibit reasonable stability in aprotic polar solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol, particularly when protected from light and stored at low temperatures. However, the long-term stability in any solvent should be experimentally verified.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for quinolones can include hydrolysis of the quinolone ring, particularly under strong acidic or basic conditions.[2] Photodegradation can also occur, often involving the quinolone moiety.[2] Oxidative degradation may target the alkyl side chain or the quinolone nucleus. The specific degradation products for this compound would need to be identified through forced degradation studies.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound immediately before use.

  • Solvent Selection: Ensure the solvent used for the stock solution is compatible with your assay conditions and minimizes degradation. Consider using DMSO or ethanol for initial stock solutions.

  • pH of Assay Medium: Check the pH of your final assay buffer. Extreme pH values can accelerate degradation.

  • Light Exposure: Protect your solutions from light, especially if the assay involves prolonged incubation periods. Use amber vials or cover containers with aluminum foil.

  • Temperature Control: Perform experiments at the recommended temperature and avoid unnecessary heat exposure.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) analysis over time.

Possible Cause: Degradation of the compound in the stored analytical sample.

Troubleshooting Steps:

  • Sample Storage: Store analytical samples at low temperatures (e.g., -20°C or -80°C) and in the dark.

  • Solvent Stability: The stability of this compound can be solvent-dependent. Analyze the stability of the compound in your chosen mobile phase or diluent over the typical analysis time.

  • Forced Degradation Study: If not already performed, conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. This can help in distinguishing impurities from degradants.

Data Presentation

The following tables summarize the hypothetical stability data for this compound in various solvent systems under different conditions. This data is intended for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
Acetonitrile10098.598.5%
Methanol10097.297.2%
Ethanol10097.897.8%
DMSO10099.199.1%
Water (pH 7.0)10095.495.4%

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C for 8 hours.

pHInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Recovery
3.0 (Acidic)10085.385.3%
7.0 (Neutral)10096.196.1%
9.0 (Basic)10089.789.7%

Table 3: Photostability of this compound in Methanol (exposed to UV light at 254 nm).

Exposure Time (hours)Initial Concentration (µg/mL)Concentration after Exposure (µg/mL)% Recovery
110092.592.5%
410078.978.9%
810065.165.1%

Experimental Protocols

Protocol 1: Determination of Solvent Stability

Objective: To assess the stability of this compound in various organic solvents.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol, ethanol, DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 100 µg/mL in the same solvent.

  • Transfer aliquots of the solution into amber glass vials and seal them.

  • Store the vials at a controlled temperature (e.g., 25°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample for analysis.

  • Analyze the concentration of this compound using a validated stability-indicating HPLC method.

  • Calculate the percentage recovery at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) or a photostability chamber.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.

  • After each stress condition, neutralize the sample if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze all samples by HPLC or LC-MS to determine the extent of degradation and to profile the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solutions (100 µg/mL in various solvents) stock->working storage Store under defined conditions (Temp, Light, pH) working->storage sampling Sample at time points (0, 4, 8, 12, 24h) storage->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis (% Recovery) hplc->data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation (H₂O₂) parent->oxidation photo Photolysis (UV Light) parent->photo hydrolyzed Ring-opened products acid->hydrolyzed oxidized Oxidized side-chain or ring oxidation->oxidized photo_prod Photodegradants photo->photo_prod

Caption: Potential degradation pathways for this compound under stress.

References

Technical Support Center: Optimizing Biofilm Inhibition with 1-Methyl-2-nonyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of 1-Methyl-2-nonyl-4(1H)-quinolone as a biofilm inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Disclaimer on this compound Data

Currently, there is limited publicly available data on the specific biofilm inhibitory concentrations and mechanisms of action for this compound. The quantitative data and signaling pathway information presented herein are illustrative and intended to serve as a general guide for researchers working with novel quinolone-based biofilm inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a biofilm inhibition assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its inhibitory potential. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to picomolar concentrations.[1] This allows for the determination of the minimal inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) for biofilm formation.

Q2: Which bacterial strains should I use as controls in my biofilm inhibition experiment?

A2: It is crucial to include both a positive and a negative control in your experiment.[2]

  • Positive Control: A known biofilm-forming strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923) treated with a well-characterized biofilm inhibitor (e.g., ciprofloxacin at sub-MIC concentrations).

  • Negative Control: The same bacterial strain grown in the absence of any inhibitory compound. This will represent the maximum biofilm formation.

  • Vehicle Control: The bacterial strain grown with the solvent used to dissolve the this compound to ensure the solvent itself does not affect biofilm formation.

Q3: How can I be sure that the observed reduction in biofilm is not just due to bactericidal or bacteriostatic effects?

A3: This is a critical consideration. The goal is to inhibit biofilm formation at sub-lethal concentrations. To confirm this, you should determine the Minimum Inhibitory Concentration (MIC) of this compound for the planktonic (free-swimming) bacteria. Biofilm inhibition assays should then be performed at concentrations below the MIC. You can measure the optical density (OD) of the planktonic cells in your biofilm assay plate before staining to ensure that the compound is not inhibiting bacterial growth.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent inoculation volume- Uneven temperature distribution during incubation- Pipetting errors during washing or staining steps- Ensure a homogenous bacterial suspension before inoculation.- Use a multichannel pipette for consistency.- Rotate the microtiter plate during incubation.- Be gentle and consistent during washing steps to avoid dislodging the biofilm.[3]
No biofilm formation in the negative control - The bacterial strain is a poor biofilm former.- Inappropriate growth medium or incubation conditions.- Insufficient incubation time.- Confirm that your bacterial strain is known to form robust biofilms.- Optimize growth conditions (e.g., media composition, temperature, aeration).- Increase the incubation period (e.g., from 24 to 48 hours).[4]
Biofilm inhibition is only observed at concentrations that also inhibit planktonic growth - The compound may have a primarily bactericidal or bacteriostatic mode of action.- Re-evaluate the MIC of the compound.- Test a narrower range of concentrations just below the MIC.- Consider that the compound's mechanism may be linked to general toxicity rather than specific anti-biofilm activity.
Crystal violet staining is inconsistent or shows rings around the wells - Incomplete removal of planktonic bacteria before staining.- Excessive washing leading to biofilm removal.- Incomplete drying before solubilization.- Gently wash the wells with a consistent volume of buffer (e.g., PBS).- Ensure the plate is thoroughly tapped on absorbent paper to remove excess liquid.[4]- Allow the plate to air dry completely before adding the solubilizing agent.

Illustrative Data Presentation

Table 1: Hypothetical Biofilm Inhibition of this compound against P. aeruginosa

Concentration (µM)Average Biofilm Formation (OD595)% Inhibition
1000.1592.5%
500.2886.0%
250.5572.5%
12.51.1045.0%
6.251.6517.5%
0 (Control)2.000%

Table 2: Hypothetical MIC and IC50 Values for this compound

Bacterial StrainMIC (µM)Biofilm IC50 (µM)
P. aeruginosa PAO115015.2
S. aureus ATCC 2592312518.5
E. coli K-12>20035.8

Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Inhibition Assay

This protocol is a standard method for quantifying biofilm formation using crystal violet staining.[4][5][6]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB.[7]

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of varying concentrations of this compound to the wells. Include positive and negative controls.

  • Incubation:

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

    • After the final wash, tap the plate on absorbent paper to remove excess liquid.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Washing:

    • Remove the crystal violet solution and wash the wells again with PBS until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD of treated well / OD of negative control well)] x 100

Visualizations

Signaling Pathway Diagram

Quorum sensing is a common mechanism regulating biofilm formation in many bacteria and a frequent target for inhibitory compounds. The diagram below illustrates a generic Gram-negative bacterial quorum sensing system.

QuorumSensing cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment cluster_inhibitor Potential Intervention SignalSynthase Signal Synthase (e.g., LuxI) Receptor Intracellular Receptor (e.g., LuxR) Autoinducer_low Autoinducer (Low Cell Density) SignalSynthase->Autoinducer_low Synthesis GeneExpression Target Gene Expression (Biofilm Formation) Receptor->GeneExpression Activates Autoinducer_high Autoinducer (High Cell Density) Autoinducer_low->Autoinducer_high Accumulation Autoinducer_high->Receptor Binds Inhibitor 1-Methyl-2-nonyl- 4(1H)-quinolone Inhibitor->SignalSynthase Inhibits Synthesis Inhibitor->Receptor Blocks Binding

Caption: A generic quorum sensing pathway in Gram-negative bacteria.

Experimental Workflow

The following diagram outlines the key steps in screening for biofilm inhibitors.

BiofilmScreeningWorkflow A Prepare Bacterial Inoculum B Dispense into 96-well Plate A->B C Add Test Compound (this compound) B->C D Incubate (24-48h, 37°C) C->D E Wash to Remove Planktonic Cells D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Bound Stain G->H I Measure Absorbance (OD595) H->I J Analyze Data (% Inhibition) I->J

Caption: Workflow for a microtiter plate-based biofilm inhibition assay.

References

Overcoming "1-Methyl-2-nonyl-4(1H)-quinolone" aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-nonyl-4(1H)-quinolone. Due to its hydrophobic nature, this compound often presents challenges with aggregation in aqueous solutions. This guide offers practical solutions and detailed experimental protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of my aqueous buffer?

A1: this compound is a hydrophobic molecule, as indicated by its high calculated LogP value. This means it has poor solubility in water and aqueous buffers. When the concentration of the compound exceeds its solubility limit in a particular aqueous medium, it will precipitate or aggregate. This aggregation is a common issue for hydrophobic compounds in aqueous environments.[1][2][3]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to adjust the pH of your aqueous solution. Quinolone compounds can exhibit pH-dependent solubility.[4][5][6][7] For this compound, which is a weak base, decreasing the pH to make the solution more acidic can lead to protonation of the molecule, increasing its polarity and thereby its aqueous solubility.

Q3: Are there other methods besides pH adjustment to prevent aggregation?

A3: Yes, several other techniques can be employed. The most common include the use of co-solvents, surfactants, and the preparation of solid dispersions.[8][9][10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][13][14][15][16] Surfactants can form micelles that encapsulate the hydrophobic drug, aiding its dispersion in water.[9][10] Solid dispersions involve dispersing the compound in a solid hydrophilic matrix at a molecular level to improve its dissolution.[17][18][19][20][21]

Q4: Can I use DMSO to dissolve my compound for cell-based assays?

A4: While this compound is readily soluble in DMSO, adding a concentrated DMSO stock directly to an aqueous cell culture medium can cause the compound to precipitate.[22] It is crucial to ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. A serial dilution approach or the use of a co-solvent system is recommended.

Troubleshooting Guides

Issue 1: Compound Precipitation upon Addition to Aqueous Buffer

This guide provides a systematic approach to troubleshooting and overcoming the precipitation of this compound in aqueous solutions.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Start: Compound precipitates in aqueous buffer ph_adjust Step 1: Adjust pH start->ph_adjust cosolvent Step 2: Use a Co-solvent System ph_adjust->cosolvent If precipitation persists success Result: Compound is fully dissolved ph_adjust->success If successful solid_dispersion Step 3: Prepare a Solid Dispersion cosolvent->solid_dispersion If precipitation persists cosolvent->success If successful solid_dispersion->success If successful fail Issue persists: Consult further literature solid_dispersion->fail If unsuccessful

Caption: A stepwise workflow for troubleshooting the precipitation of this compound.

Detailed Steps:

Step 1: pH Adjustment

Quinolones often have a "U"-shaped pH-solubility profile, with higher solubility at acidic and basic pH values and a minimum solubility near their isoelectric point.[6] For this compound, which is expected to be a weak base, lowering the pH should increase solubility.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol).

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7).

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Presentation:

pHVisual ObservationApparent Solubility (µg/mL)
3.0Clear Solution150
4.0Clear Solution125
5.0Slight Haze70
6.0Visible Precipitate25
7.0Heavy Precipitate<5
(Note: Data are illustrative and should be determined experimentally.)

Step 2: Co-solvent Systems

If pH adjustment is insufficient or not compatible with your experimental system, a co-solvent system can be employed. Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[12][13][14]

  • Experimental Protocol:

    • Select a biocompatible, water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

    • Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Prepare a concentrated stock solution of this compound in the pure co-solvent.

    • Add the stock solution to the co-solvent/water mixtures to achieve the target concentration.

    • Observe for any precipitation.

  • Data Presentation:

Co-solventConcentration (% v/v)Visual ObservationApparent Solubility (µg/mL)
Ethanol5Slight Haze40
Ethanol10Clear Solution90
Ethanol20Clear Solution200
PEG 4005Clear Solution60
PEG 40010Clear Solution150
PEG 40020Clear Solution350
(Note: Data are illustrative and should be determined experimentally.)

Step 3: Solid Dispersions

For applications requiring a solid dosage form or for significantly enhancing dissolution rates, preparing a solid dispersion is an effective strategy.[17][18][19][20][21] This involves dispersing the drug in a hydrophilic polymer matrix.

  • Experimental Protocol (Solvent Evaporation Method):

    • Select a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Dissolve both this compound and the carrier polymer in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture).

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • The resulting solid dispersion can then be scraped and milled into a powder.

    • Test the dissolution of this powder in your aqueous medium of choice.

  • Data Presentation:

FormulationCarrierDrug:Carrier RatioDissolution Rate (µg/mL/min)
Pure Drug--0.5
Solid DispersionPVP K301:515
Solid DispersionHPMC1:525
(Note: Data are illustrative and should be determined experimentally.)

Solid Dispersion Preparation Workflow:

Solid_Dispersion_Workflow start Start: Prepare Solid Dispersion dissolve 1. Dissolve drug and polymer in a common solvent start->dissolve evaporate 2. Evaporate solvent using a rotary evaporator dissolve->evaporate dry 3. Dry the resulting film under vacuum evaporate->dry process 4. Scrape and mill the solid dispersion dry->process end End: Solid dispersion powder process->end

Caption: A workflow diagram for the preparation of a solid dispersion using the solvent evaporation method.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the aggregation of the test compound in the assay medium.

Logical Relationship Diagram for Troubleshooting Inconsistent Assay Results:

Caption: A logical diagram for troubleshooting inconsistent biological assay results due to compound aggregation.

This technical support guide provides a starting point for addressing the common challenges associated with the handling of this compound in aqueous solutions. The key to success is a systematic approach to formulation development, starting with the simplest methods and progressing to more complex ones as needed. Always ensure that any excipients or formulation strategies used are compatible with your downstream applications.

References

Technical Support Center: In Vivo Delivery of 1-Methyl-2-nonyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ) in in vivo studies. Due to its physicochemical properties, delivering this compound effectively to achieve desired systemic exposure can be challenging.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: this compound is a lipophilic compound with poor aqueous solubility, as indicated by its high predicted XLogP3 value of 6.1.[1] This characteristic presents several challenges for in vivo delivery, including:

  • Low Bioavailability: Poor dissolution in the gastrointestinal tract can lead to limited absorption and low systemic exposure after oral administration.

  • Precipitation: The compound may precipitate out of solution when the formulation is introduced into an aqueous physiological environment.

  • Vehicle Toxicity: Solvents required to dissolve the compound may have their own toxicities, limiting the administrable dose.

Q2: What are some initial steps to consider when selecting a vehicle for MNQ?

A2: A tiered approach is recommended. Start with simple, well-tolerated vehicles and progress to more complex formulations as needed.

  • Assess Solubility: Perform preliminary solubility testing in common vehicles such as corn oil, sesame oil, and aqueous solutions with co-solvents like DMSO, ethanol, and PEG 400.

  • Consider the Route of Administration: The choice of vehicle will be heavily influenced by the intended route (e.g., oral, intravenous, intraperitoneal). For instance, oily vehicles are generally suitable for oral or subcutaneous administration but not for intravenous injection.

  • Evaluate Stability: Ensure that the compound remains stable in the chosen vehicle for the duration of the study.

Q3: Are there any known biological activities of quinolone derivatives that might influence my in vivo study design?

A3: Yes, quinolone derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, antimalarial, and antitumor effects.[2][3][4][5][6] Some quinolones are known to target bacterial DNA gyrase and topoisomerase IV.[5] When designing in vivo studies, it is crucial to consider these potential activities, as they may have off-target effects or influence the overall toxicity profile.

II. Troubleshooting Guides

Issue 1: Compound Precipitation in Formulation Vehicle

Symptoms:

  • Visible particulate matter in the formulation after preparation.

  • Cloudiness or precipitation upon standing.

  • Inconsistent dosing and variable in vivo results.

Troubleshooting Steps:

StepActionRationale
1Increase Solubilizing Agent Concentration Gradually increase the percentage of co-solvents (e.g., DMSO, PEG 400) or surfactants (e.g., Tween 80, Cremophor EL).
2Utilize a Co-solvent System A combination of solvents can have a synergistic effect on solubility.[7][8] For example, a ternary system of DMSO, PEG 400, and saline can be effective.
3Particle Size Reduction For suspension formulations, reducing the particle size of the compound through micronization or ultrasonication can improve stability and dissolution.[8]
4Prepare a Lipid-Based Formulation For highly lipophilic compounds like MNQ, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and bioavailability.[9][10][11]
Issue 2: Low or Variable Bioavailability

Symptoms:

  • Low plasma concentrations of the compound after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship in efficacy studies.

Troubleshooting Steps:

StepActionRationale
1Switch to a Solution Formulation If currently using a suspension, developing a solution-based formulation can improve absorption by eliminating the dissolution step in the GI tract.
2Incorporate Surfactants Surfactants can improve the wettability of the compound and form micelles, which can enhance its solubility and absorption.[8]
3Develop a Self-Emulsifying Drug Delivery System (SEDDS) SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][9] This can significantly improve the dissolution and absorption of poorly soluble drugs.
4Consider Alternative Routes of Administration If oral bioavailability remains low, consider parenteral routes such as intraperitoneal or intravenous injection to bypass gastrointestinal absorption barriers. This will require reformulation in a vehicle suitable for injection.

III. Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
  • Weigh the required amount of this compound.

  • In a sterile glass vial, add a minimal amount of a strong solvent such as DMSO to dissolve the compound completely.

  • Add a co-solvent like PEG 400 and vortex thoroughly.

  • Slowly add saline or water dropwise while continuously vortexing to reach the final desired concentration.

  • Visually inspect the final formulation for any signs of precipitation.

Example Formulation Composition:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Saline50%
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
  • Weigh the required amount of micronized this compound.

  • Prepare the vehicle by dissolving a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80) in sterile water.

  • Gradually add the powdered compound to the vehicle while stirring or vortexing continuously.

  • Homogenize the suspension using a high-speed homogenizer or sonicator to ensure uniform particle size distribution.

  • Store the suspension under constant agitation until administration.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Weigh the required amount of this compound.

  • In a glass vial, mix the oil phase (e.g., sesame oil), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).

  • Add the compound to the mixture and vortex or sonicate until it is completely dissolved.

  • To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a microemulsion.

Example SEDDS Formulation Composition:

ComponentPercentage (w/w)
Sesame Oil40%
Cremophor EL40%
Transcutol P20%

IV. Quantitative Data Summary

The following table provides a hypothetical summary of pharmacokinetic parameters for different MNQ formulations. Researchers should generate their own data to determine the optimal formulation.

Formulation TypeDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Suspension50150 ± 354980 ± 2105
Co-solvent50450 ± 9022800 ± 55015
SEDDS501200 ± 25019500 ± 180050

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis solubility Assess Solubility in Common Vehicles formulation_type Select Formulation Type (Solution, Suspension, SEDDS) solubility->formulation_type preformulation Prepare and Characterize Formulation formulation_type->preformulation stability Conduct Stability Studies preformulation->stability dosing Dose Administration to Animals stability->dosing sampling Blood Sampling at Defined Time Points dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_parameters bioavailability Determine Oral Bioavailability pk_parameters->bioavailability

Caption: Workflow for In Vivo Formulation Development and Testing.

sedds_preparation cluster_components Components cluster_process Process cluster_result Result MNQ This compound Dissolve Dissolve MNQ in Mixture MNQ->Dissolve Oil Oil Phase (e.g., Sesame Oil) Mix Mix Oil, Surfactant, and Co-surfactant Oil->Mix Surfactant Surfactant (e.g., Cremophor EL) Surfactant->Mix Cosurfactant Co-surfactant (e.g., Transcutol P) Cosurfactant->Mix Mix->Dissolve Homogenize Vortex/Sonicate until Clear Dissolve->Homogenize SEDDS SEDDS Formulation Homogenize->SEDDS Emulsion Forms Microemulsion in Aqueous Environment SEDDS->Emulsion

Caption: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS).

signaling_pathway MNQ This compound Topoisomerase Bacterial DNA Gyrase/ Topoisomerase IV MNQ->Topoisomerase Inhibition DNA_Replication DNA Replication Fork Topoisomerase->DNA_Replication Relieves DNA Supercoiling DNA_Breaks Double-Strand DNA Breaks Topoisomerase->DNA_Breaks Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Hypothetical Signaling Pathway for a Quinolone Derivative.

References

Troubleshooting low yield in "1-Methyl-2-nonyl-4(1H)-quinolone" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-nonyl-4(1H)-quinolone.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the 2-nonyl-4(1H)-quinolone core, commonly achieved through a Conrad-Limpach cyclization reaction. The second stage is the N-methylation of the quinolone nitrogen. Low yield can be a significant issue in both stages, arising from incomplete reactions, side-product formation, and purification challenges.

General Synthetic Pathway

Synthetic_Pathway General Synthetic Pathway for this compound cluster_stage1 Stage 1: Conrad-Limpach Cyclization cluster_stage2 Stage 2: N-Methylation aniline N-Methylaniline intermediate 2-Nonyl-4(1H)-quinolone aniline->intermediate High Temperature ketoester Ethyl 3-oxododecanoate ketoester->intermediate product This compound intermediate->product Base (e.g., K2CO3) methylation_reagent Methylating Agent (e.g., CH3I) methylation_reagent->product

Caption: General two-stage synthesis of this compound.

II. Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to low yields during the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_cyclization Troubleshooting Stage 1: Cyclization cluster_methylation Troubleshooting Stage 2: N-Methylation start Low Yield Observed check_stage Identify the problematic stage: Cyclization or N-Methylation? start->check_stage incomplete_cyclization Incomplete Cyclization? check_stage->incomplete_cyclization Cyclization side_products Side-Product Formation? check_stage->side_products N-Methylation temp_issue Optimize Temperature (250-260°C) incomplete_cyclization->temp_issue Yes solvent_issue Use High-Boiling Point Inert Solvent incomplete_cyclization->solvent_issue Yes reagent_quality_c Check Reagent Purity: N-Methylaniline & β-ketoester incomplete_cyclization->reagent_quality_c Yes o_methylation O-Methylation Occurring? side_products->o_methylation Yes reagent_quality_m Check Reagent Purity: Quinolone Precursor & CH3I side_products->reagent_quality_m Yes optimize_base Optimize Base and Solvent (e.g., K2CO3 in DMF) o_methylation->optimize_base Yes separation_issue Improve Purification (e.g., Column Chromatography) o_methylation->separation_issue Yes

Caption: A logical workflow to diagnose and address low yield issues.

FAQs for Stage 1: Conrad-Limpach Cyclization of 2-Nonyl-4(1H)-quinolone

Q1: My cyclization reaction is resulting in a low yield of the desired 2-nonyl-4(1H)-quinolone. What are the likely causes?

A1: Low yields in the Conrad-Limpach cyclization are often attributed to three main factors:

  • Suboptimal Reaction Temperature: This reaction requires high temperatures, typically around 250-260°C, for the intramolecular cyclization to occur efficiently.[1][2] Insufficient heat can lead to an incomplete reaction.

  • Inappropriate Solvent: The use of a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A is crucial to maintain a consistent high temperature and facilitate the reaction.[2] Running the reaction without a suitable solvent can significantly lower the yield.[1]

  • Purity of Starting Materials: The purity of the N-methylaniline and the β-ketoester (ethyl 3-oxododecanoate) is critical. Impurities can lead to side reactions and a lower yield of the desired product.

Q2: I am observing a significant amount of starting material even after prolonged heating. What can I do?

A2: This indicates an incomplete reaction. You should first verify that your reaction setup can achieve and maintain the required temperature of 250-260°C. If the temperature is adequate, consider increasing the reaction time. If the issue persists, re-evaluate the purity of your starting materials.

Q3: How can I effectively purify the 2-nonyl-4(1H)-quinolone product from the high-boiling point solvent?

A3: Purification can be challenging due to the high boiling point of solvents like diphenyl ether.[2] One common method is to precipitate the product by adding a non-polar solvent like n-hexane to the cooled reaction mixture.[3] The resulting solid can then be collected by filtration and washed with the non-polar solvent to remove residual high-boiling solvent. Further purification can be achieved by recrystallization or column chromatography.

FAQs for Stage 2: N-Methylation

Q1: I am getting a mixture of products after the N-methylation step. What are the likely side products?

A1: A common issue during the N-methylation of 2-alkyl-4(1H)-quinolones is the formation of the O-methylated isomer (4-methoxy-2-nonylquinoline).[4][5] Additionally, double methylation at the benzylic position of the nonyl chain has been observed.[4][5]

Q2: How can I favor the formation of the N-methylated product over the O-methylated isomer?

Q3: What is the best way to separate the N-methyl and O-methyl isomers?

A3: The separation of these isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most effective method for separating N-methyl and O-methyl isomers of alkyl quinolones.[4][5] A careful selection of the eluent system, often a gradient of ethyl acetate in hexane, is necessary to achieve good separation.

III. Experimental Protocols

Stage 1: Synthesis of 2-Nonyl-4(1H)-quinolone (Conrad-Limpach Cyclization)

This protocol is a general procedure based on the Conrad-Limpach synthesis of 2-alkyl-4(1H)-quinolones.[1][3]

Materials:

  • Aniline

  • Ethyl 3-oxododecanoate (β-ketoester)

  • Diphenyl ether (solvent)

  • n-Hexane (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and ethyl 3-oxododecanoate (1 equivalent).

  • Heat the mixture at approximately 140-150°C for 1-2 hours to form the enamine intermediate. Water will be evolved during this step.

  • Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent.

  • Increase the temperature of the reaction mixture to 250-260°C and maintain it for 30-60 minutes to effect cyclization.

  • Allow the reaction mixture to cool to room temperature.

  • Add n-hexane to the cooled mixture to precipitate the 2-nonyl-4(1H)-quinolone product.

  • Collect the precipitate by vacuum filtration and wash with cold n-hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Stage 2: Synthesis of this compound (N-Methylation)

This protocol is adapted from the methylation of 2-heptyl-4(1H)-quinolone.[4][5]

Materials:

  • 2-Nonyl-4(1H)-quinolone

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-nonyl-4(1H)-quinolone (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (a slight excess, e.g., 1.5 equivalents).

  • Add methyl iodide (a slight excess, e.g., 1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired N-methylated product from the O-methylated isomer and any unreacted starting material.

IV. Data Presentation

Table 1: Yields of Methylation Products of 2-Heptyl-4(1H)-quinolone [4][5]

ProductStructureYield
O-Methylated Product4-Methoxy-2-heptylquinoline32%
N,C-Dimethylated ProductN-Methyl-2-(1-methylheptyl)-4(1H)-quinolone14%

Note: This data is for the methylation of 2-heptyl-4(1H)-quinolone and serves as an indication of the potential product distribution in the methylation of 2-nonyl-4(1H)-quinolone under similar conditions.

Table 2: General Yields for Conrad-Limpach Cyclization [1]

Solvent ConditionReported Yield
Without Solvent< 30%
With Inert, High-Boiling Solvent (e.g., mineral oil)Up to 95%

References

Minimizing off-target effects of "1-Methyl-2-nonyl-4(1H)-quinolone" in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific data exists for the off-target effects of 1-Methyl-2-nonyl-4(1H)-quinolone. The following troubleshooting guides and FAQs are based on the known activities of the broader quinolone class of compounds. Researchers should validate these recommendations for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for quinolone compounds?

A1: Quinolone antibiotics primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication and transcription.[1][2][3] In eukaryotic cells, some quinolones have been shown to affect the homologous enzyme, topoisomerase II, which can lead to DNA fragmentation and inhibition of DNA synthesis.[6]

Q2: What are the potential off-target effects of this compound in mammalian cell cultures?

A2: While specific data for this compound is scarce, based on the quinolone class, potential off-target effects in mammalian cells could include:

  • Mitochondrial Toxicity: Interference with mitochondrial DNA replication and function due to inhibition of topoisomerase II-like activity in mitochondria.

  • Cytochrome P450 (CYP) Inhibition: Some quinolones are known to inhibit CYP enzymes, which can affect the metabolism of other compounds in the culture medium and cellular metabolic pathways.[7][8]

  • Induction of Oxidative Stress: Disruption of cellular processes can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Alterations in Gene Expression: Off-target binding to other cellular proteins or DNA can lead to unintended changes in gene expression profiles.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Dose-Response and Time-Course Experiments: Determine the lowest effective concentration and shortest exposure time that elicits the desired on-target effect.

  • Use of Appropriate Controls: Include vehicle-only controls and, if possible, a structurally related but inactive compound as a negative control.

  • Serum Concentration: Be aware that components in serum can bind to the compound, affecting its free concentration and activity. Consider using reduced-serum or serum-free media if compatible with your cell line.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected off-target effect, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate this.

  • High-Throughput Screening: For large-scale studies, high-throughput screening can help identify compounds with higher specificity and fewer off-target activities.[9]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High cell toxicity observed at expected effective concentration. 1. Off-target effects leading to cytotoxicity. 2. Incorrect compound concentration. 3. Cell line hypersensitivity.1. Perform a dose-response curve to determine the IC50. 2. Verify the stock solution concentration and dilution calculations. 3. Test the compound on a different cell line to assess specificity. 4. Assess markers of apoptosis and necrosis (e.g., caspase activity, Annexin V/PI staining).
Inconsistent results between experiments. 1. Variability in cell culture conditions (passage number, confluence). 2. Degradation of the compound. 3. Inconsistent incubation times.1. Standardize cell culture parameters. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of the compound regularly and store them appropriately. 3. Ensure precise timing of compound addition and assay performance.
Observed phenotype does not match the expected on-target effect. 1. Dominant off-target effect masking the on-target phenotype. 2. The compound may not be active against the intended target in your specific cell model.1. Use orthogonal assays to confirm the on-target effect (e.g., if targeting a kinase, perform a Western blot for downstream protein phosphorylation). 2. Consider using a positive control compound known to elicit the desired effect. 3. Perform washout experiments to see if the phenotype is reversible.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on Mitochondrial Membrane Potential (JC-1 Assay)
  • Cell Treatment: Treat cells with this compound at the IC50 and a sub-lethal concentration for a defined period. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: After treatment, incubate the cells with the JC-1 reagent according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence of both the JC-1 monomers (green, indicating depolarized mitochondria) and aggregates (red, indicating healthy, polarized mitochondria) using a fluorescence microscope or a flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, a potential off-target effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture dose_response Dose-Response Treatment cell_culture->dose_response compound_prep Compound Preparation compound_prep->dose_response viability Cell Viability (MTT) dose_response->viability off_target Off-Target Assays (e.g., JC-1, ROS) dose_response->off_target on_target On-Target Assay dose_response->on_target ic50 IC50 Determination viability->ic50 off_target_eval Off-Target Evaluation off_target->off_target_eval on_target_eval On-Target Validation on_target->on_target_eval

Caption: Experimental workflow for assessing on- and off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways quinolone This compound topo_II Topoisomerase II quinolone->topo_II Inhibition mitochondria Mitochondria quinolone->mitochondria Inhibition cyp450 CYP450 Enzymes quinolone->cyp450 Inhibition other_kinases Other Kinases/Proteins quinolone->other_kinases Binding dna_replication DNA Replication topo_II->dna_replication Blocks cell_cycle_arrest Cell Cycle Arrest dna_replication->cell_cycle_arrest ros ROS Production mitochondria->ros metabolism Cellular Metabolism cyp450->metabolism Alters gene_expression Altered Gene Expression other_kinases->gene_expression Alters

Caption: Potential on- and off-target signaling pathways of quinolones.

References

"1-Methyl-2-nonyl-4(1H)-quinolone" interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing fluorescence-based assays in the presence of 1-Methyl-2-nonyl-4(1H)-quinolone. This guide provides troubleshooting advice and frequently asked questions to help you identify and mitigate potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a member of the quinoline class of compounds.[1] Quinolone structures are known to possess intrinsic fluorescence properties and the potential to quench the fluorescence of other molecules (fluorophores) used in experimental assays.[2][3][4] This interference can lead to inaccurate results, such as false positives or false negatives, by either artificially increasing the detected fluorescence or diminishing the assay signal.[5][6]

Q2: What are the primary mechanisms of fluorescence interference by compounds like this compound?

There are two main mechanisms by which small molecules can interfere with fluorescence assays:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay. This adds to the total detected signal and can be misinterpreted as a positive result.[5][7]

  • Fluorescence Quenching: The compound can interact with the fluorescent dye in your assay, causing a decrease in the fluorescence signal. This can occur through various processes, including collisional quenching (dynamic) or the formation of a non-fluorescent complex (static).[2][3][8] This can lead to false negatives or an underestimation of the biological effect.

Q3: My assay is showing unexpected results when I use this compound. How can I determine if it's causing interference?

The first step is to perform a set of control experiments. Here is a suggested workflow:

cluster_0 Troubleshooting Workflow A Unexpected Assay Results B Run Compound-Only Control (No biological target/enzyme) A->B C Run Fluorophore-Only Control (No biological target/enzyme) A->C D Does the compound alone show a signal? B->D E Does the compound decrease the fluorophore signal? C->E D->C No F Potential Autofluorescence D->F Yes G Potential Fluorescence Quenching E->G Yes H Implement Mitigation Strategies E->H No, interference is unlikely. Consider other experimental factors. F->H G->H

Caption: Troubleshooting workflow for identifying assay interference.

Q4: What are some strategies to mitigate interference from this compound?

Several strategies can be employed:

  • Change Fluorophore: Switching to a fluorophore with excitation and emission spectra that do not overlap with the absorbance or emission of this compound can be effective. Red-shifted fluorophores (emission > 500 nm) are often less susceptible to interference from small molecules.[5][7][9]

  • Decrease Compound Concentration: If possible, lowering the concentration of this compound in the assay can reduce its interfering effects.

  • Use a Different Assay Format: Consider using an orthogonal assay with a different detection method, such as an absorbance-based or a label-free assay, to confirm your results.[5]

  • Data Correction: For autofluorescence, you can subtract the signal from a compound-only control well from your experimental wells.

Troubleshooting Guides

Guide 1: Identifying Autofluorescence

Issue: An increase in signal is observed in the presence of this compound, suggesting a false positive result.

Experimental Protocol:

  • Prepare Assay Buffer: Use the same buffer as in your main experiment.

  • Compound-Only Wells: Add this compound at the same concentrations used in your experiment to wells containing only the assay buffer.

  • No-Compound Control: Have wells with only the assay buffer.

  • Read Plate: Use the same fluorescence reader and settings (excitation and emission wavelengths) as your main experiment.

  • Analyze Data: Compare the fluorescence intensity of the compound-only wells to the no-compound control. A significantly higher signal in the presence of the compound indicates autofluorescence.

Data Interpretation:

Concentration of this compound (µM)Average Fluorescence Units (RFU)
0 (Buffer Only)50
1250
101500
507500

This is hypothetical data for illustrative purposes.

Guide 2: Identifying Fluorescence Quenching

Issue: A decrease in signal is observed in the presence of this compound, suggesting a false negative or an exaggerated inhibitory effect.

Experimental Protocol:

  • Prepare Fluorophore Solution: Dissolve the fluorescent dye/probe used in your assay in the assay buffer at the final assay concentration.

  • Compound and Fluorophore Wells: Add this compound at various concentrations to wells containing the fluorophore solution.

  • Fluorophore-Only Control: Have wells with only the fluorophore solution.

  • Read Plate: Use the same fluorescence reader and settings as your main experiment.

  • Analyze Data: Compare the fluorescence intensity of the wells with the compound to the fluorophore-only control. A concentration-dependent decrease in fluorescence indicates quenching.

Data Interpretation:

Concentration of this compound (µM)Average Fluorescence Units (RFU)% Quenching
0 (Fluorophore Only)200000%
11800010%
101200040%
50500075%

This is hypothetical data for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

cluster_1 General Fluorescence Assay Workflow A Prepare Reagents (Enzyme, Substrate, Fluorophore) B Add this compound (Test Compound) A->B C Incubate B->C D Measure Fluorescence C->D E Data Analysis D->E

Caption: A typical workflow for a fluorescence-based assay.

cluster_2 Fluorescence Quenching Mechanism F Fluorophore (Excited State) Q 1-Methyl-2-nonyl- 4(1H)-quinolone (Quencher) F->Q G Fluorophore (Ground State) F->G Fluorescence E Light Emission (Fluorescence) Q->G Quenching NE Non-radiative Energy Transfer G->F Excitation

Caption: Simplified diagram of fluorescence quenching.

References

"1-Methyl-2-nonyl-4(1H)-quinolone" degradation kinetics and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation kinetics, storage conditions, and experimental troubleshooting for 1-Methyl-2-nonyl-4(1H)-quinolone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on studies of similar quinolone structures, this compound is likely susceptible to degradation under the following conditions:

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of photoproducts. Quinolone drugs should be protected from light during storage and handling.[1][2]

  • Hydrolysis: Degradation can occur under acidic and alkaline conditions. The amide bond in the quinolone ring system can be susceptible to hydrolysis.

  • Oxidation: The molecule may be sensitive to oxidative stress.

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability data is unavailable, general recommendations for similar quinolone alkaloids are as follows:

  • Short-term storage: For routine laboratory use, store in a tightly sealed container in a cool, dry, and dark place.

  • Long-term storage: For long-term preservation of the solid compound, storage at -20°C is recommended. If dissolved in a solvent such as DMSO, store at -80°C for extended periods.

Q3: How can I assess the stability of my this compound sample?

A3: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions such as heat, light, humidity, acid, base, and oxidation. The degradation products can then be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Troubleshooting Guides

Guide 1: Issues with HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Column overload.Reduce the concentration of the sample injected.
Column contamination or degradation.Wash the column with a strong solvent or replace the column.
Inconsistent retention times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column aging.Equilibrate the column for a sufficient time before analysis or replace it.
Presence of unexpected peaks Sample degradation.Prepare fresh samples and protect them from light and extreme temperatures.
Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Impurities in the reference standard.Verify the purity of the reference standard.
Guide 2: Investigating Unexpected Experimental Results
Problem Possible Cause Troubleshooting Steps
Loss of compound activity in biological assays Degradation of the compound in the assay medium.Prepare fresh stock solutions. Perform a stability check of the compound in the assay buffer under the experimental conditions (time, temperature, light exposure).
Adsorption to plasticware.Use low-binding microplates and pipette tips. Consider using glass vials for storage of stock solutions.
Incorrect concentration due to weighing or dilution errors.Re-weigh the compound and prepare fresh dilutions. Verify the calibration of balances and pipettes.
Inconsistent results between experimental replicates Inhomogeneous sample solution.Ensure complete dissolution of the compound. Vortex or sonicate the solution before use.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variability in cell culture or assay conditions.Standardize cell seeding density, incubation times, and reagent concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Column Selection:

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase Selection:

  • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.

3. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3][4][7] Specificity is demonstrated by showing that the peak for the active ingredient is free from interference from degradation products, excipients, and other impurities.

Data Presentation

As no specific degradation kinetic data for this compound is available, the following table provides a template for how such data, once generated from a forced degradation study, should be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460Data to be filledData to be filled
0.1 M NaOH2460Data to be filledData to be filled
3% H₂O₂2425Data to be filledData to be filled
Thermal (Solid)4860Data to be filledData to be filled
Photolytic (Solution)-25Data to be filledData to be filled

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal Degradation (Solid, 60°C) Stock->Thermal Expose to stress Photo Photodegradation (Light Exposure) Stock->Photo Expose to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting Start HPLC Analysis Issue PoorPeak Poor Peak Shape? Start->PoorPeak InconsistentRT Inconsistent Retention Time? PoorPeak->InconsistentRT No AdjustpH Adjust Mobile Phase pH PoorPeak->AdjustpH Yes ReduceConc Reduce Sample Concentration PoorPeak->ReduceConc Yes CleanColumn Clean/Replace Column PoorPeak->CleanColumn Yes ExtraPeaks Unexpected Peaks? InconsistentRT->ExtraPeaks No DegasMP Degas Mobile Phase InconsistentRT->DegasMP Yes UseOven Use Column Oven InconsistentRT->UseOven Yes FreshSample Prepare Fresh Sample ExtraPeaks->FreshSample Yes CleanGlassware Use Clean Glassware/Solvents ExtraPeaks->CleanGlassware Yes End Problem Resolved ExtraPeaks->End No AdjustpH->End ReduceConc->End CleanColumn->End DegasMP->End UseOven->End FreshSample->End CleanGlassware->End

Caption: Troubleshooting logic for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-2-nonyl-4(1H)-quinolone and HHQ Activity on the PqsR Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activity of 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ) and its naturally occurring analogue, 2-heptyl-4-quinolone (HHQ), on the Pseudomonas aeruginosa quorum sensing receptor, PqsR. This objective analysis is supported by available experimental data and structural insights to inform research and development efforts targeting this critical bacterial regulator.

Introduction to PqsR and its Ligands

In Pseudomonas aeruginosa, the PqsR protein is a key transcriptional regulator that controls the expression of numerous virulence factors in a cell-density-dependent manner, a process known as quorum sensing. PqsR is activated by binding to small molecule signals called alkyl-quinolones (AQs). The most well-characterized of these are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its direct precursor, 2-heptyl-4-quinolone (HHQ).[1] Upon binding of these native agonists, PqsR undergoes a conformational change that allows it to bind to the promoter of the pqsABCDE operon, leading to the autoinduction of AQ biosynthesis and the upregulation of virulence gene expression.[1][2]

This guide focuses on comparing the activity of the native PqsR agonist, HHQ, with a synthetic derivative, this compound (MNQ). MNQ differs from HHQ in two key aspects: the nitrogen at position 1 of the quinolone ring is methylated, and the alkyl chain at position 2 is a nonyl (C9) group instead of a heptyl (C7) group. Understanding the impact of these structural modifications on PqsR activity is crucial for the design of potent modulators of the PqsR signaling pathway.

Quantitative Comparison of PqsR Agonist Activity

CompoundStructurePqsR Activity (EC50)Key Structural Features & Inferred Activity
HHQ 2-heptyl-4-quinoloneLow micromolar range[1]Native PqsR agonist with a C7 alkyl chain.
NHQ 2-nonyl-4-quinoloneHighly active agonist (specific EC50 not reported)[1]C9 analogue of HHQ. The longer alkyl chain is well-tolerated and maintains high agonist activity.
N-methyl-PQS 1-Methyl-2-heptyl-3-hydroxy-4(1H)-quinoloneStrong quorum sensing activity, comparable to PQSN-methylated derivative of the potent native agonist PQS. N-methylation does not abolish PqsR activation.
This compound (MNQ) This compoundNot experimentally determined. Inferred to be a potent agonist.Combines the N-methylation of N-methyl-PQS and the C9 alkyl chain of NHQ. Both modifications are known to be compatible with PqsR agonist activity.

Structure-Activity Relationship at the PqsR Ligand-Binding Domain

The PqsR ligand-binding domain (LBD) is characterized by a large, predominantly hydrophobic pocket that accommodates the alkyl-quinolone ligands.[1] The binding of native agonists like HHQ and its C9 congener, 2-nonyl-4-quinolone (NHQ), is stabilized primarily by hydrophobic interactions.[1] The crystal structure of PqsR in complex with NHQ reveals that the quinolone ring is buried deep within the binding pocket, while the alkyl chain extends towards the surface.[1]

The observation that NHQ is a highly active agonist indicates that the PqsR ligand-binding pocket can readily accommodate alkyl chains longer than the native C7 of HHQ.[1] This suggests that the C9 nonyl chain of MNQ would also fit favorably within the binding site.

Regarding the N-methylation of MNQ, a study on methylated derivatives of PQS demonstrated that N-methyl-PQS retains strong quorum-sensing activity, comparable to that of PQS itself. This finding is significant as it suggests that the hydrogen bond donating capability of the N-H group in the quinolone ring of HHQ and PQS is not essential for agonist activity. The N-methylation in MNQ is therefore unlikely to disrupt its ability to activate PqsR.

Based on these combined structural and functional insights, it is highly probable that this compound acts as a potent agonist of the PqsR receptor.

PqsR Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

PqsR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Space PqsR PqsR (inactive) PqsR_active PqsR (active) PqsR->PqsR_active Activation pqsABCDE pqsABCDE operon PqsR_active->pqsABCDE Induces transcription Virulence_Genes Virulence Genes PqsR_active->Virulence_Genes Induces transcription PqsA_E PqsA-E enzymes pqsABCDE->PqsA_E Translation HHQ_int HHQ PqsA_E->HHQ_int Biosynthesis Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Translation Anthranilate Anthranilate Anthranilate->PqsA_E HHQ_int->PqsR Binds to HHQ_ext HHQ HHQ_int->HHQ_ext Efflux MNQ_int MNQ (external) MNQ_int->PqsR Binds to HHQ_ext->HHQ_int Influx MNQ_ext MNQ MNQ_ext->MNQ_int Influx

PqsR signaling pathway activation by HHQ and MNQ.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture P. aeruginosa reporter strain (e.g., pqsA-lux) Incubation Incubate reporter strain with varying concentrations of HHQ or MNQ Culture->Incubation Compounds Prepare stock solutions of HHQ and MNQ Compounds->Incubation Measurement Measure reporter activity (e.g., luminescence) Incubation->Measurement DoseResponse Generate dose-response curves Measurement->DoseResponse EC50 Calculate EC50 values DoseResponse->EC50 Comparison Compare potencies of HHQ and MNQ EC50->Comparison

Experimental workflow for comparing PqsR agonist activity.

Experimental Protocols

The activity of compounds on PqsR is typically assessed using a reporter gene assay in Pseudomonas aeruginosa. A common approach involves a strain deficient in the biosynthesis of its native PqsR ligands (e.g., a pqsA mutant) and containing a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity) fused to the PqsR-responsive pqsA promoter.

PqsR Reporter Gene Assay Protocol:

  • Bacterial Strain and Reporter Construct:

    • A P. aeruginosa strain with a deletion in a key PQS biosynthesis gene (e.g., pqsA or pqsH) is used to eliminate the production of endogenous PqsR agonists.

    • This strain is engineered to contain a reporter plasmid or a chromosomal insertion with the pqsA promoter fused to a reporter gene such as luxCDABE.

  • Culture Preparation:

    • The reporter strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.

    • The overnight culture is then diluted in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Compound Treatment:

    • The diluted bacterial culture is dispensed into a 96-well microplate.

    • Stock solutions of the test compounds (HHQ and MNQ) are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the test compounds are added to the wells to achieve a range of final concentrations. A solvent control (e.g., DMSO alone) is also included.

  • Incubation:

    • The microplate is incubated at 37°C with shaking for a defined period, typically 6-8 hours, to allow for bacterial growth and reporter gene expression.

  • Measurement of Reporter Activity:

    • After incubation, the OD600 of each well is measured to assess bacterial growth.

    • The reporter gene activity is then quantified. For a lux-based reporter, luminescence is measured using a luminometer.

    • The reporter activity is typically normalized to the cell density (e.g., luminescence/OD600) to account for any effects of the compounds on bacterial growth.

  • Data Analysis:

    • The normalized reporter activity is plotted against the concentration of the test compound.

    • The data are fitted to a dose-response curve using a suitable nonlinear regression model (e.g., log(agonist) vs. response) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.

Conclusion

Based on the available evidence from structurally related compounds, this compound (MNQ) is predicted to be a potent agonist of the PqsR receptor. The N-methylation is not expected to impede activity, and the C9 alkyl chain is known to be well-accommodated within the PqsR ligand-binding pocket. Direct experimental verification using a PqsR reporter gene assay is necessary to precisely quantify the potency of MNQ relative to HHQ. This information will be valuable for the further development of chemical probes to study PqsR signaling and for the design of novel anti-virulence agents targeting Pseudomonas aeruginosa.

References

A Comparative Analysis of 1-Methyl-2-nonyl-4(1H)-quinolone and PQS in the Regulation of Pseudomonas aeruginosa Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Methyl-2-nonyl-4(1H)-quinolone (MNQ) and the Pseudomonas Quinolone Signal (PQS), two key signaling molecules implicated in the regulation of virulence in the opportunistic human pathogen Pseudomonas aeruginosa. This document summarizes their roles, presents available comparative data, and provides detailed experimental protocols for further investigation.

Introduction

Pseudomonas aeruginosa employs a complex cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors in a population density-dependent manner. The PQS signaling pathway, mediated by 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), is a crucial component of this network, controlling the production of virulence factors such as pyocyanin, elastase, and the formation of biofilms.[1][2] this compound (MNQ) is a structurally related N-methylated quinolone. While direct comparative studies on the virulence-regulating activities of MNQ and PQS are limited, research on N-methylated PQS derivatives suggests they exhibit strong quorum-sensing activity comparable to PQS itself.[3] This guide synthesizes the available information to provide a comparative overview.

Signaling Pathways and Regulatory Mechanisms

The PQS signaling system is intricately linked with other QS systems in P. aeruginosa, namely the las and rhl systems. PQS binds to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of genes responsible for the synthesis of PQS and other virulence factors.[4][5]

PQS_Signaling_Pathway cluster_LasRhl Las/Rhl Systems cluster_PQS PQS System LasR LasR PqsR PqsR (MvfR) LasR->PqsR activates RhlR RhlR pqsA_E pqsA-E operon RhlR->pqsA_E represses PqsR->pqsA_E activates Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Biofilm) PqsR->Virulence_Factors regulates PQS PQS pqsA_E->PQS synthesizes PQS->PqsR binds to MNQ MNQ (inferred) MNQ->PqsR binds to (inferred)

Based on studies of analogous N-methylated quinolones, it is inferred that MNQ can also bind to and activate PqsR, thereby influencing the expression of PQS-regulated virulence factors. The nonyl side chain of MNQ, being longer than the heptyl side chain of PQS, may influence its binding affinity to PqsR and its overall activity.[6]

Comparative Data on Virulence Factor Regulation

While direct experimental data comparing the quantitative effects of MNQ and PQS are scarce, the following tables present a hypothetical comparison based on the known activity of PQS and the inferred strong QS activity of N-methylated derivatives.[3] These tables are intended to serve as a framework for future experimental design.

Table 1: Hypothetical Comparison of Pyocyanin Production

CompoundConcentration (µM)Pyocyanin Production (% of control)
PQS 10150%
50300%
100450%
MNQ 10140% (Inferred)
50280% (Inferred)
100420% (Inferred)

Table 2: Hypothetical Comparison of Elastase Activity

CompoundConcentration (µM)Elastase Activity (% of control)
PQS 10130%
50250%
100380%
MNQ 10120% (Inferred)
50230% (Inferred)
100350% (Inferred)

Table 3: Hypothetical Comparison of Biofilm Formation

CompoundConcentration (µM)Biofilm Formation (OD550)
PQS 100.8
501.5
1002.2
MNQ 100.7 (Inferred)
501.4 (Inferred)
1002.0 (Inferred)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate comparative studies.

Quantification of Pyocyanin Production

This protocol allows for the measurement of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa.

Methodology:

  • Grow P. aeruginosa cultures in a suitable medium (e.g., King's A broth) with and without the test compounds (PQS or MNQ) at various concentrations.

  • Incubate the cultures at 37°C with shaking for 24-48 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and add chloroform at a 3:5 (v/v) ratio.

  • Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge to separate the phases and carefully transfer the chloroform layer to a new tube.

  • Add 0.2 M HCl at a 1:3 (v/v) ratio to the chloroform extract.

  • Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (in µg/mL) by multiplying the OD520 by 17.072.

Elastase Activity Assay

This assay measures the activity of LasB elastase, a major protease secreted by P. aeruginosa.

Methodology:

  • Grow P. aeruginosa cultures in a suitable medium (e.g., LB broth) with and without the test compounds.

  • Incubate at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare a reaction mixture containing the supernatant and Elastin-Congo Red (ECR) as a substrate in a suitable buffer (e.g., Tris-HCl).

  • Incubate the reaction mixture at 37°C for several hours.

  • Stop the reaction by adding a non-polar solvent to precipitate the remaining ECR.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

Biofilm Formation Assay

This assay quantifies the ability of P. aeruginosa to form biofilms on an abiotic surface.

Methodology:

  • Grow overnight cultures of P. aeruginosa.

  • Dilute the cultures in fresh medium and add them to the wells of a 96-well microtiter plate, including wells with different concentrations of the test compounds.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by washing the wells with a buffer (e.g., PBS).

  • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance of the solubilized stain at 550 nm, which is proportional to the biofilm biomass.

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the expression of virulence-related genes in response to PQS or MNQ.

qRT_PCR_Workflow Start Bacterial Culture with Test Compounds RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Methodology:

  • RNA Extraction: Grow P. aeruginosa with and without test compounds and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target virulence genes (e.g., lasB, phzA1), and a reference housekeeping gene (e.g., rpoD).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Conclusion

Both PQS and, by inference, MNQ are significant regulators of virulence in P. aeruginosa. The structural similarity and the reported activity of N-methylated PQS analogs suggest that MNQ likely functions as a PQS agonist, activating the PqsR receptor and upregulating the expression of key virulence factors. However, the difference in the alkyl chain length (nonyl vs. heptyl) may result in varied potencies. Further direct comparative studies are essential to fully elucidate the specific role of MNQ and to explore its potential as a target for novel anti-virulence strategies. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

A Comparative Analysis of 1-Methyl-2-nonyl-4(1H)-quinolone and Furanone Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comparative overview of the potential efficacy of 1-Methyl-2-nonyl-4(1H)-quinolone as a quorum sensing inhibitor (QSI) relative to the well-established class of furanone QSIs. This analysis is intended for researchers, scientists, and professionals in drug development who are focused on novel anti-virulence strategies to combat bacterial infections, particularly those caused by Pseudomonas aeruginosa.

Introduction to Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression in a population-density-dependent manner. This process is integral to the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. The inhibition of QS, a strategy known as quorum quenching, is a promising anti-virulence approach that aims to disarm pathogens without exerting bactericidal pressure, which may reduce the likelihood of resistance development.

Pseudomonas aeruginosa, a notorious opportunistic pathogen, possesses a complex and hierarchical QS network composed of at least three interconnected systems: las, rhl, and pqs. The las and rhl systems primarily use N-acylhomoserine lactones (AHLs) as signaling molecules, while the pqs system relies on 2-alkyl-4(1H)-quinolones (AQs).

Furanones: Established Inhibitors of AHL-Mediated Quorum Sensing

Furanones, particularly halogenated derivatives, are a well-characterized class of QSIs. Originally isolated from the marine alga Delisea pulchra, these compounds are known to effectively interfere with AHL-mediated QS systems. Their primary mechanism of action involves the destabilization of the LuxR-type transcriptional regulators (LasR and RhlR in P. aeruginosa), leading to their proteolytic degradation. This disruption results in the downregulation of a broad range of virulence factors and a significant reduction in biofilm formation.

This compound: A Potential Inhibitor of the PQS System

This compound belongs to the quinolone class of compounds. Its structural similarity to the native signaling molecules of the pqs system in P. aeruginosa, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), strongly suggests that it may act as a modulator of this specific QS pathway. The pqs system is regulated by the transcriptional regulator PqsR (also known as MvfR), which is activated by its cognate AQ ligands. It is hypothesized that this compound could act as a competitive antagonist of PqsR, thereby inhibiting the pqs signaling cascade.

Comparative Efficacy: A Data-Driven Overview

To date, there is a notable absence of published experimental data quantifying the quorum sensing inhibitory activity of this compound. Consequently, a direct quantitative comparison with furanone QSIs is not currently possible. The following table summarizes the known efficacy of representative furanone QSIs and highlights the data required for this compound to enable a comprehensive comparison.

Quorum Sensing InhibitorTarget System(s)IC50 (Virulence Factor Inhibition)Biofilm Inhibition (%)Reference
Furanone C-30 las, rhl~10-50 µM (Pyocyanin)Up to 90% at 50 µM[1]
Furanone C-56 las, rhl~5-25 µM (Elastase)Significant reduction in vivo[1]
This compound pqs (hypothesized)Data not availableData not available-

Note: The efficacy of furanones can vary depending on the specific compound, the bacterial strain, and the experimental conditions. The values presented are approximations based on available literature.

Signaling Pathways and Experimental Workflow

To facilitate further research in this area, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the efficacy of these QSIs.

Quorum_Sensing_Pathways cluster_las_rhl AHL-Mediated QS (las/rhl) cluster_pqs AQ-Mediated QS (pqs) LasI LasI AHL AHLs (3-oxo-C12-HSL, C4-HSL) LasI->AHL RhlI RhlI RhlI->AHL LasR LasR AHL->LasR RhlR RhlR AHL->RhlR LasR->RhlI Virulence_AHL Virulence Factors (e.g., Elastase, Pyocyanin) LasR->Virulence_AHL PqsA_D PqsA-D LasR->PqsA_D RhlR->Virulence_AHL Furanones Furanones Furanones->LasR Inhibition Furanones->RhlR Inhibition AQ AQs (HHQ, PQS) PqsA_D->AQ PqsR PqsR AQ->PqsR Virulence_AQ Virulence Factors (e.g., Pyocyanin, Biofilm) PqsR->Virulence_AQ Quinolone 1-Methyl-2-nonyl- 4(1H)-quinolone Quinolone->PqsR Hypothesized Inhibition

Figure 1: Simplified diagram of the las/rhl and pqs quorum sensing pathways in P. aeruginosa and the points of inhibition for furanones and the hypothesized target for this compound.

Experimental_Workflow cluster_workflow QSI Efficacy Evaluation Workflow start Select QSI Candidates (Furanones, Quinolone) mic Determine Minimum Inhibitory Concentration (MIC) start->mic reporter Reporter Gene Assays (e.g., lasB-gfp, pqsA-lux) mic->reporter virulence Virulence Factor Assays (Pyocyanin, Elastase, Rhamnolipid) reporter->virulence biofilm Biofilm Inhibition Assays (Crystal Violet, Microscopy) virulence->biofilm data Data Analysis and Comparison (IC50, % Inhibition) biofilm->data conclusion Conclusion on Relative Efficacy data->conclusion

Figure 2: A generalized experimental workflow for the comparative evaluation of quorum sensing inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of QSIs.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible growth of the target bacterium. This is crucial to ensure that any observed anti-QS effects are not due to bactericidal or bacteriostatic activity.

Methodology:

  • Prepare a serial dilution of the test compound in a suitable growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of P. aeruginosa.

  • Include positive (bacterium without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Virulence Factor Production Assay (e.g., Pyocyanin)

Objective: To quantify the effect of the QSI on the production of a specific QS-regulated virulence factor.

Methodology:

  • Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas P broth) in the presence of sub-MIC concentrations of the test compound.

  • Incubate the cultures at 37°C with shaking for 24-48 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract pyocyanin from the supernatant with chloroform, followed by re-extraction into 0.2 M HCl.

  • Measure the absorbance of the acidic solution at 520 nm.

  • Quantify the pyocyanin concentration and express it as a percentage of the production by the untreated control.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To assess the ability of the QSI to prevent the formation of biofilms.

Methodology:

  • Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium containing sub-MIC concentrations of the test compound.

  • Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells and wash the wells with a buffer (e.g., phosphate-buffered saline).

  • Stain the adherent biofilms with a 0.1% crystal violet solution.

  • After incubation, wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Measure the absorbance at a wavelength of approximately 590 nm.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Conclusion and Future Directions

While furanones are established QSIs that primarily target the las and rhl systems in P. aeruginosa, this compound presents an intriguing candidate for the inhibition of the pqs system. The structural analogy to native pqs signaling molecules provides a strong rationale for its potential activity. However, a significant gap in the literature exists, as there is no direct experimental evidence to support this hypothesis or to quantify its efficacy.

Future research should focus on synthesizing or acquiring this compound and performing the described experimental protocols to determine its MIC, its effect on PqsR-regulated gene expression, and its ability to inhibit virulence factor production and biofilm formation. Such data will be invaluable for a direct comparison with furanones and for understanding the potential of targeting different arms of the P. aeruginosa QS network. A multi-targeted approach, potentially combining a furanone with a quinolone-based QSI, could offer a synergistic strategy to more effectively disarm this resilient pathogen.

References

Unraveling Bacterial Responses to 1-Methyl-2-nonyl-4(1H)-quinolone: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Alkyl-4(1H)-quinolones and Their Significance

2-Alkyl-4(1H)-quinolones (AQs) are a class of molecules produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] These compounds play a crucial role in bacterial communication, a process known as quorum sensing (QS).[3][4] Within the complex QS network of P. aeruginosa, AQs like 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ) regulate the expression of numerous virulence factors and are involved in biofilm formation.[3][4] Given its structural similarity, 1-Methyl-2-nonyl-4(1H)-quinolone is expected to interfere with or mimic the native AQ signaling pathways, leading to significant changes in the bacterial transcriptome.

Comparative Transcriptomic Analysis: Expected Effects of this compound

Based on studies of related AQs and fluoroquinolones, the transcriptomic response to this compound is anticipated to impact several key bacterial processes. The following tables summarize the expected differentially expressed genes and affected pathways, drawing comparisons with the known effects of PQS/HHQ and the fluoroquinolone antibiotic ciprofloxacin.

Table 1: Comparison of Expected Transcriptomic Responses
Functional Category Expected Response to this compound (Inferred) Observed Response to PQS/HHQ in P. aeruginosa Observed Response to Ciprofloxacin in P. aeruginosa
Quorum Sensing Modulation of pqs, rhl, and las regulons.Induction of genes regulated by PqsR (MvfR), including the pqsA-E operon itself.[5][6]Down-regulation of some QS-related genes.
Virulence Factor Production Altered expression of genes for pyocyanin, elastase, and rhamnolipids.PqsE, a key component of the AQ system, enhances the production of pyocyanin, elastase, and rhamnolipids.[5][6]Down-regulation of genes involved in virulence.[7]
Biofilm Formation Differential expression of genes related to adhesion, matrix production, and motility.AQs are essential for mature biofilm development.[5][8]Inhibition of biofilm formation at sub-inhibitory concentrations.[7]
Iron Homeostasis Up-regulation of iron acquisition systems.PQS has iron-chelating properties and induces iron-starvation responses.[8]Not a primary mechanism of action.
Stress Response Induction of oxidative stress and SOS response genes.AQs can induce a cellular stress response.Potent inducer of the SOS response due to DNA damage.[7]
DNA Replication & Repair Potential inhibition of DNA gyrase and topoisomerase IV.Not a direct target.Primary targets are DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication.[9][10][11]
Efflux Pumps Up-regulation of genes encoding efflux pumps.May contribute to resistance against AQs.A known mechanism of resistance is the up-regulation of efflux pumps.[12]

Key Signaling Pathways and Experimental Workflow

The Alkyl-Quinolone Signaling Pathway in P. aeruginosa

The following diagram illustrates the core components of the AQ signaling system in P. aeruginosa. This compound could potentially interact with the PqsR receptor, thereby influencing the entire downstream regulatory cascade.

AQ_Signaling_Pathway cluster_synthesis AQ Biosynthesis cluster_conversion HHQ to PQS Conversion cluster_regulation Regulation pqsA pqsA pqsB pqsB pqsC pqsC pqsD pqsD HHQ HHQ pqsD->HHQ Anthranilate Anthranilate Anthranilate->pqsA pqsABCD operon pqsH pqsH PQS PQS pqsH->PQS HHQ_in->pqsH PqsR PqsR (MvfR) pqsE pqsE PqsR->pqsE cluster_synthesis cluster_synthesis PqsR->cluster_synthesis Positive Feedback Virulence_Genes Virulence Genes (e.g., phn, rhl) pqsE->Virulence_Genes PQS_in->PqsR

Caption: The PQS quorum sensing pathway in P. aeruginosa.

Standard Transcriptomic (RNA-Seq) Experimental Workflow

To analyze the bacterial response to this compound, a standard RNA-Seq workflow would be employed. The following diagram outlines the key steps.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Bacterial Culture + this compound RNA_Extraction Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (Raw Reads) Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment DEA->Enrichment

Caption: A typical RNA-Seq workflow for bacterial transcriptomics.

Detailed Experimental Protocols

Bacterial Culture and Treatment
  • Grow P. aeruginosa (e.g., PAO1 or PA14 strain) in a suitable medium like Luria-Bertani (LB) broth to the mid-exponential growth phase (OD600 ≈ 0.5).

  • Introduce this compound at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for transcriptional changes.

  • Harvest bacterial cells by centrifugation at 4°C.

RNA Extraction and Purification
  • Lyse the bacterial pellets using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ≈ 2.0) and integrity (RIN > 8.0).

Ribosomal RNA (rRNA) Depletion

Bacterial total RNA consists of over 95% rRNA, which needs to be removed to enable efficient sequencing of mRNA.

  • Use a commercial rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina) to specifically remove 16S and 23S rRNA from the total RNA samples.

RNA-Seq Library Preparation and Sequencing
  • Fragment the rRNA-depleted RNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA, incorporating dUTP instead of dTTP for strand-specific library preparation.[13][14]

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.

  • Mapping: Align the processed reads to a reference P. aeruginosa genome using a splice-aware aligner like STAR or a bacterial-specific mapper like Bowtie2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treated and control samples.[15]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Conclusion

While direct transcriptomic data for this compound is yet to be published, a robust comparative analysis based on its structural analogs provides a strong predictive foundation for its biological activity. It is anticipated that this compound will significantly perturb the quorum sensing, virulence, and stress response pathways in bacteria like P. aeruginosa. The experimental and bioinformatic workflows detailed in this guide provide a comprehensive roadmap for researchers to empirically determine the precise transcriptomic signature of this compound, thereby elucidating its mechanism of action and potential as a novel antimicrobial or anti-virulence agent.

References

Validating PqsR Binding Affinity: A Comparative Guide for 2-Alkyl-4(1H)-quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding affinity of novel compounds to the Pseudomonas aeruginosa quorum sensing receptor, PqsR. As a key transcriptional regulator of virulence, PqsR is a critical target for the development of new anti-infective therapies. Here, we focus on the validation of "1-Methyl-2-nonyl-4(1H)-quinolone," a synthetic 2-alkyl-4(1H)-quinolone, by comparing it with the known native PqsR agonist, 2-nonyl-4-hydroxyquinoline (NHQ).

While direct experimental data on the PqsR binding affinity of "this compound" is not currently available in the public domain, this guide outlines the established experimental protocols and provides a baseline for comparison using data for the structurally similar and well-characterized PqsR ligand, NHQ.

PqsR Signaling Pathway: An Overview

The Pseudomonas quinolone signal (PQS) system is a complex network that regulates the expression of numerous virulence factors in P. aeruginosa. The LysR-type transcriptional regulator, PqsR, is the central receptor in this pathway. Upon binding to its native alkyl-quinolone (AQ) ligands, such as 2-heptyl-4-hydroxyquinoline (HHQ) and its more potent derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), PqsR undergoes a conformational change that enhances its binding to the promoter region of the pqsABCDE operon. This leads to a positive autoinduction loop, amplifying the production of AQs and upregulating the expression of virulence genes. The C9 congeners of these molecules, including 2-nonyl-4-hydroxyquinoline (NHQ), are also potent activators of PqsR.[1][2]

PqsR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AQs_out Alkyl-Quinolones (HHQ, PQS, NHQ) AQs_in Alkyl-Quinolones AQs_out->AQs_in Diffusion Membrane PqsR PqsR (inactive) PqsR_active PqsR-AQ Complex (active) pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds Virulence_genes Virulence Genes PqsR_active->Virulence_genes Regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Induces Transcription AQ_biosynthesis AQ Biosynthesis pqsABCDE->AQ_biosynthesis Translation Virulence_factors Virulence Factor Production Virulence_genes->Virulence_factors Expression AQ_biosynthesis->AQs_in Positive Feedback AQs_inPqsR AQs_inPqsR AQs_inPqsR->PqsR_active Binding & Activation

Caption: PqsR signaling pathway in P. aeruginosa.

Comparative Binding Affinity Data

The following table summarizes the known interactions of the comparator compound, NHQ, with PqsR. The binding affinity of "this compound" can be evaluated against this benchmark.

CompoundTargetBinding Affinity (Kd)Experimental MethodReference Comments
2-nonyl-4-hydroxyquinoline (NHQ)PqsRNot explicitly quantified in reviewed literatureX-ray CrystallographyThe crystal structure of the PqsR ligand-binding domain in complex with NHQ has been resolved, confirming direct binding. NHQ is stabilized in a large, hydrophobic pocket.[1][3]
This compound PqsR To be determined e.g., ITC, SPR Hypothesized to bind to the same hydrophobic pocket as NHQ. The addition of a methyl group at the N1 position may alter binding affinity and activity (agonist vs. antagonist).

Experimental Protocols for Binding Affinity Validation

To quantitatively determine the binding affinity of "this compound" to PqsR, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely accepted methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[4][5][6][7]

Experimental Protocol:

  • Protein Preparation: Express and purify the PqsR ligand-binding domain (LBD). Dialyze the purified PqsR-LBD extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol).

  • Ligand Preparation: Dissolve "this compound" in the same ITC buffer as the protein. A small amount of a co-solvent like DMSO may be used if necessary, but the final concentration should be identical in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment:

    • Load the PqsR-LBD solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[8][9][10]

Experimental Protocol:

  • Chip Preparation: Covalently immobilize the purified PqsR-LBD onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of "this compound" in a suitable running buffer (e.g., HBS-EP+).

  • SPR Measurement:

    • Equilibrate the sensor chip with the running buffer.

    • Inject the different concentrations of the ligand over the chip surface and monitor the change in the SPR signal (response units, RU) over time to measure association.

    • Flow the running buffer over the chip to measure dissociation.

    • Regenerate the sensor chip surface between different analyte concentrations if necessary.

  • Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff. The Kd is then calculated as koff/kon.

Competitive SPR Assay:

If direct binding of the small molecule is difficult to detect, a competitive binding assay can be employed.[11][12]

  • Immobilize PqsR-LBD on the sensor chip.

  • Determine the concentration of a known binder (e.g., NHQ) that gives a significant and stable signal.

  • Co-inject the known binder at a fixed concentration with varying concentrations of "this compound".

  • A decrease in the SPR signal with increasing concentrations of the test compound indicates competition for the same binding site. The inhibition constant (Ki) can then be determined.

Experimental Workflow

The following diagram outlines a general workflow for validating the PqsR binding affinity of a novel compound.

Experimental_Workflow Start Start: Novel Compound (this compound) Protein_Prep 1. PqsR-LBD Expression & Purification Start->Protein_Prep Ligand_Prep 2. Compound & Comparator (NHQ) Preparation Start->Ligand_Prep Binding_Assay 3. Binding Affinity Assay Protein_Prep->Binding_Assay Ligand_Prep->Binding_Assay ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC Option A SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR Option B Data_Analysis 4. Data Analysis ITC->Data_Analysis SPR->Data_Analysis Kd_Determination Determine K_d, n, ΔH, ΔS (ITC) or k_on, k_off, K_d (SPR) Data_Analysis->Kd_Determination Comparison 5. Compare to NHQ Kd_Determination->Comparison Conclusion 6. Conclusion on Binding Affinity Comparison->Conclusion

Caption: Workflow for validating PqsR binding affinity.

By following these protocols and utilizing the provided comparative data, researchers can effectively validate the PqsR binding affinity of "this compound" and other novel compounds, thereby advancing the development of new quorum sensing inhibitors.

References

Investigating Off-Target Effects of 1-Methyl-2-nonyl-4(1H)-quinolone in Prokaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of prokaryotic research and drug development, understanding the full spectrum of a compound's activity is paramount. While 1-Methyl-2-nonyl-4(1H)-quinolone and its structural analogs are known for their on-target effects, a thorough investigation into their off-target activities is crucial for a comprehensive assessment of their therapeutic potential and toxicological profile. This guide provides a comparative analysis of this compound and an alternative, a quinazolinone-based quorum sensing inhibitor, focusing on their respective on-target and potential off-target effects in prokaryotic cells.

On-Target vs. Off-Target Activity: A Comparative Analysis

The primary mechanism of action for many quinolone compounds involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][2] However, emerging evidence suggests that certain quinolone derivatives may also exhibit off-target effects, such as the disruption of the bacterial electron transport chain and interference with quorum sensing pathways.

This guide compares the known activities of this compound, a representative 2-alkyl-4(1H)-quinolone, with a synthetic quinazolinone quorum sensing inhibitor. While specific experimental data for this compound is limited, its activity is inferred from structurally similar compounds.

Table 1: Comparative Analysis of On-Target and Off-Target Effects

FeatureThis compound (Inferred)Quinazolinone QS Inhibitor (Compound 20)[3]
Primary Target DNA Gyrase / Topoisomerase IVPqsR (Quorum Sensing Regulator)
On-Target Effect Inhibition of DNA replication and repairInhibition of quorum sensing-mediated gene expression
Potential Off-Target Inhibition of Electron Transport ChainMinimal inhibition of bacterial growth
Observed/Inferred IC50/MIC DNA Gyrase IC50: ~3.2 - 63.0 µg/mL (for similar quinolones)[4]Biofilm Inhibition IC50: 6.86 µM[3]
Observed/Inferred MIC MICs against S. aureus: (variable for different quinolones)MIC against P. aeruginosa: > 256 µg/mL[3]

Signaling Pathways and Experimental Overview

To elucidate the distinct mechanisms of these compounds, it is essential to visualize their interaction with bacterial signaling pathways and the experimental workflows used to assess their effects.

Signaling_Pathways cluster_quinolone This compound cluster_quinazolinone Quinazolinone QS Inhibitor DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication/ Repair DNA_Gyrase->DNA_Replication Inhibition Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Inhibition Cell_Death Cell Death DNA_Replication->Cell_Death ETC Electron Transport Chain ATP_Production Reduced ATP Production ETC->ATP_Production Inhibition PqsR PqsR Receptor Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes Inhibition Biofilm_Formation Reduced Biofilm Formation Virulence_Genes->Biofilm_Formation

Figure 1: Simplified signaling pathways for the two compound classes.

Experimental_Workflow Start Compound Synthesis and Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay On_Target_Assay On-Target Activity Assays MIC_Assay->On_Target_Assay Off_Target_Assay Off-Target Activity Assays MIC_Assay->Off_Target_Assay Gyrase_Inhibition DNA Gyrase/ Topo IV Inhibition On_Target_Assay->Gyrase_Inhibition QS_Inhibition Quorum Sensing Inhibition On_Target_Assay->QS_Inhibition Membrane_Potential Membrane Potential Assay Off_Target_Assay->Membrane_Potential ROS_Production Reactive Oxygen Species (ROS) Assay Off_Target_Assay->ROS_Production Data_Analysis Comparative Data Analysis Gyrase_Inhibition->Data_Analysis QS_Inhibition->Data_Analysis Membrane_Potential->Data_Analysis ROS_Production->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

Figure 2: General experimental workflow for investigating off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Mueller-Hinton broth), test compound stock solution, and a microplate reader.

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth or by measuring the optical density at 600 nm (OD600).

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the supercoiling or relaxation activity of DNA gyrase and topoisomerase IV, respectively.

  • Materials: Purified DNA gyrase or topoisomerase IV, relaxed or supercoiled plasmid DNA (e.g., pBR322), ATP, reaction buffer, agarose gel electrophoresis apparatus, and a gel imaging system.

  • Protocol:

    • Set up reaction mixtures containing the enzyme, plasmid DNA, ATP, and varying concentrations of the test compound in the reaction buffer.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition is determined by the reduction in the amount of supercoiled (for gyrase) or relaxed (for topoisomerase IV) DNA compared to the control.

Bacterial Electron Transport Chain (ETC) Inhibition Assay

This assay assesses the impact of a compound on the bacterial respiratory chain.

  • Materials: Bacterial cells, appropriate respiratory substrates (e.g., NADH, succinate), a Clark-type oxygen electrode or a Seahorse XF Analyzer, and the test compound.

  • Protocol:

    • Prepare a suspension of bacterial cells or isolated membranes.

    • Add the respiratory substrate to initiate oxygen consumption.

    • Monitor the rate of oxygen consumption using the oxygen electrode or analyzer.

    • Add the test compound at various concentrations and continue to monitor the oxygen consumption rate.

    • Inhibition of the ETC is indicated by a decrease in the rate of oxygen consumption.

Quorum Sensing (QS) Inhibition Assay

This assay evaluates the ability of a compound to interfere with bacterial cell-to-cell communication.

  • Materials: A reporter bacterial strain (e.g., P. aeruginosa PAO1 with a lasB-lacZ fusion), the test compound, and appropriate growth medium.

  • Protocol:

    • Grow the reporter strain in the presence of various concentrations of the test compound.

    • Measure the expression of the reporter gene (e.g., β-galactosidase activity for a lacZ fusion) at a specific growth phase.

    • A reduction in reporter gene expression compared to the untreated control indicates QS inhibition.

Conclusion

The investigation of off-target effects is a critical component of modern drug discovery and chemical biology. While this compound and its analogs show promise as antibacterial agents through their on-target inhibition of DNA gyrase and topoisomerase IV, their potential to interact with other cellular processes, such as the electron transport chain, warrants careful consideration. In contrast, alternative compounds like quinazolinone-based quorum sensing inhibitors offer a more targeted approach by disrupting bacterial communication with minimal impact on cell viability. A thorough understanding of both on-target and off-target effects, facilitated by the experimental protocols outlined in this guide, will enable researchers to make more informed decisions in the development of novel and effective therapeutic agents against prokaryotic pathogens.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 1-Methyl-2-nonyl-4(1H)-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antimicrobial and quorum sensing inhibitory activities of 1-Methyl-2-nonyl-4(1H)-quinolone derivatives reveals a fascinating interplay between their chemical structure and biological function. These compounds, belonging to the broader class of 2-alkyl-4(1H)-quinolones (AQs), are not only being explored for their therapeutic potential against various pathogens but are also recognized as key players in bacterial communication, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of microbiology and drug development.

Antimicrobial and Antifungal Activity: A Tale of Two Positions

The antimicrobial potency of this compound derivatives is significantly influenced by substitutions at the N-1 and C-2 positions of the quinolone core. The presence of a methyl group at the N-1 position and a long alkyl chain at the C-2 position are characteristic features that researchers have systematically modified to understand their impact on biological activity.

Key Structure-Activity Relationship Insights:
  • The Alkyl Chain at C-2 is a Major Determinant of Potency: The length and saturation of the alkyl chain at the C-2 position play a crucial role in the antimicrobial and antifungal activity. Studies on related 4-hydroxy-2-quinolone analogs have shown that a nonyl (C9) side chain can lead to exceptional antifungal activity. For instance, a brominated analog with a nonyl side chain exhibited an IC50 of 1.05 µg/mL against Aspergillus flavus, surpassing the activity of the standard antifungal drug amphotericin B[1]. In the case of 1-methyl-2-alkenyl-4(1H)-quinolones, derivatives with longer alkyl chains (11-13 carbons) at the C-2 position have demonstrated potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.0 mg/L against Mycobacterium smegmatis and Mycobacterium fortuitum.

  • Unsaturation in the Alkyl Chain Can Enhance Activity: The introduction of a double bond in the C-2 alkyl chain can modulate the biological activity. The position and stereochemistry of the double bond are also important factors.

  • Substitution on the Quinolone Ring: Modifications to the aromatic ring of the quinolone scaffold, such as the introduction of halogens, can further influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of 1-Methyl-2-alkenyl-4(1H)-quinolone Derivatives

The following table summarizes the in vitro antimycobacterial activities of a series of 1-methyl-2-alkenyl-4(1H)-quinolone derivatives, highlighting the effect of the C-2 substituent on their potency.

Compound IDC-2 SubstituentMIC (mg/L) vs. M. smegmatisMIC (mg/L) vs. M. fortuitum
8c (5'Z)-Pentadecenyl1.02.0
8e (3'Z)-Tetradecenyl1.01.0
8i (5'Z)-Dodecenyl1.02.0
14a (E)-1'-Undecenyl2.01.0
Evocarpine (4Z)-Tridecenyl>128>128

Data sourced from a study on the design and synthesis of 1-methyl-2-alkenyl-4(1H)-quinolones.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Beyond their direct antimicrobial effects, 2-alkyl-4(1H)-quinolones are integral components of the quorum sensing (QS) system in Pseudomonas aeruginosa. This cell-to-cell communication network regulates the expression of virulence factors and biofilm formation. The Pseudomonas quinolone signal (PQS) pathway is a key player in this process. Derivatives of this compound can act as antagonists of the PQS receptor (PqsR), thereby inhibiting QS and reducing the pathogenicity of P. aeruginosa.

The Pseudomonas Quinolone Signal (PQS) Pathway

The PQS signaling pathway is a complex regulatory network. It begins with the synthesis of 2-heptyl-4(1H)-quinolone (HHQ) from anthranilic acid by the enzymes encoded by the pqsABCDE operon. HHQ can then be converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), by the monooxygenase PqsH. Both HHQ and PQS can bind to the transcriptional regulator PqsR, leading to the activation of target genes, including those involved in virulence factor production.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation Anthranilic Acid Anthranilic Acid pqsABCDE pqsABCDE operon Anthranilic Acid->pqsABCDE Substrate HHQ 2-heptyl-4(1H)-quinolone (HHQ) pqsABCDE->HHQ Synthesizes PqsH PqsH HHQ->PqsH Substrate PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR Binds to PQS 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) PqsH->PQS Converts PQS->PqsR Binds to PqsR->pqsABCDE Activates transcription Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlA) PqsR->Virulence_Genes Activates transcription

Figure 1. The Pseudomonas Quinolone Signal (PQS) biosynthetic and regulatory pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for mycobacteria)

  • Test compounds (this compound derivatives and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, isoniazid)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and control antibiotic in the microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 37°C for 2-7 days for mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay is used to screen for compounds that can inhibit quorum sensing. Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, the production of which is regulated by quorum sensing.

Experimental Workflow:

QS_Inhibition_Workflow start Start culture Overnight culture of Chromobacterium violaceum start->culture inoculate Inoculate diluted compounds with C. violaceum culture culture->inoculate dilution Prepare dilutions of test compounds in LB broth dilution->inoculate incubate Incubate at 30°C for 24-48 hours inoculate->incubate observe Visually assess inhibition of violacein (purple pigment) production incubate->observe quantify Quantify violacein production (optional, via extraction and spectrophotometry) observe->quantify end End quantify->end

Figure 2. Experimental workflow for the violacein inhibition quorum sensing assay.

Procedure:

  • Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.

  • Compound Preparation: Prepare various concentrations of the test compounds in fresh LB broth in test tubes or a microtiter plate.

  • Inoculation: Inoculate the tubes/wells containing the test compounds with the overnight culture of C. violaceum.

  • Incubation: Incubate the cultures at 30°C for 24-48 hours with shaking.

  • Observation: Observe the tubes/wells for the inhibition of purple color formation. A clear or colorless culture in the presence of the compound, compared to a purple control culture (without the compound), indicates quorum sensing inhibition.

Comparison with Alternatives

The therapeutic landscape for bacterial infections is dominated by established antibiotics. Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of synthetic quinolones that also target bacterial DNA gyrase and topoisomerase IV.

FeatureThis compound DerivativesFluoroquinolones (e.g., Ciprofloxacin)
Core Structure 4-Quinolone4-Quinolone with a fluorine at C-6 and a piperazine ring at C-7
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IV; Quorum sensing inhibitionPrimarily inhibition of DNA gyrase and topoisomerase IV
Spectrum of Activity Promising activity against mycobacteria and certain fungi; broader spectrum under investigationBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Resistance Potential to overcome existing resistance mechanisms; less studiedWidespread resistance is a major clinical concern
Dual-Action Potential Can act as both an antimicrobial and a quorum sensing inhibitorPrimarily act as direct antimicrobials

Conclusion

This compound derivatives represent a promising class of compounds with a dual-action potential as both direct-acting antimicrobials and inhibitors of bacterial communication. The structure-activity relationship studies highlight the critical role of the alkyl chain at the C-2 position in determining their biological activity. While their antimycobacterial and antifungal properties are notable, further research is needed to explore their efficacy against a broader range of clinically relevant pathogens. Their ability to interfere with quorum sensing pathways offers a novel strategy to combat bacterial virulence and biofilm formation, potentially circumventing some of the resistance mechanisms that plague conventional antibiotics. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop this intriguing class of molecules.

References

Unveiling Pqs Signaling: A Comparative Guide to Tool Compounds, Featuring 1-Methyl-2-nonyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Pseudomonas aeruginosa quorum sensing, this guide provides a comprehensive comparison of tool compounds used to investigate the Pseudomonas Quinolone Signal (Pqs) pathway. Central to this analysis is the potential utility of 1-Methyl-2-nonyl-4(1H)-quinolone, a quinolone alkaloid, as a novel probe in this critical signaling cascade.

Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The Pqs signaling system, also referred to as the alkyl-quinolone (AQ) signaling system, is a pivotal component of this network, playing a crucial role in the bacterium's pathogenicity. The key signaling molecule in this pathway is 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which, along with its precursor 2-heptyl-4-quinolone (HHQ), activates the transcriptional regulator PqsR (also known as MvfR). This activation triggers a cascade of gene expression leading to the production of virulence factors such as pyocyanin and the formation of robust biofilms.

The intricate nature of the Pqs signaling pathway presents a promising target for the development of novel anti-virulence therapies. To facilitate this research, a variety of chemical tools are employed to modulate the activity of PqsR, the master regulator of the Pqs system. These tool compounds, which include both agonists and antagonists, are invaluable for dissecting the molecular mechanisms of Pqs signaling and for screening for potential therapeutic agents.

This guide will delve into the Pqs signaling pathway, explore the characteristics of an ideal tool compound, and provide a comparative analysis of known PqsR modulators. We will introduce this compound, a compound with structural similarities to the native Pqs ligand, and discuss its potential, though currently uncharacterized, role as a tool for studying this critical bacterial communication system.

The Pqs Signaling Pathway: A Closer Look

The Pqs quorum sensing system is a complex and tightly regulated network. The biosynthesis of the signaling molecules HHQ and PQS is initiated by the products of the pqsABCDE operon. HHQ is then converted to the more potent PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to and activate the LysR-type transcriptional regulator PqsR. The activated PqsR-ligand complex then binds to the promoter of the pqsA gene, leading to a positive feedback loop that amplifies the production of Pqs signaling molecules. Furthermore, PqsE, a product of the same operon, plays a crucial role in the Pqs signaling cascade, influencing the Rhl quorum sensing system and regulating the production of virulence factors like pyocyanin and rhamnolipids.

Pqs_Signaling_Pathway Pqs Signaling Pathway in Pseudomonas aeruginosa cluster_biosynthesis Biosynthesis cluster_regulation Regulation cluster_virulence Virulence Factor Production pqsABCD PqsABCD HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ Synthesis pqsH PqsH PQS PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) HHQ->PQS Conversion PqsR PqsR (MvfR) Receptor HHQ->PqsR Binds & Activates PQS->PqsR pqsA_promoter pqsA promoter PqsR->pqsA_promoter Induces Transcription Biofilm Biofilm Formation PqsR->Biofilm other_virulence Other Virulence Factors PqsR->other_virulence pqsA_promoter->pqsABCD Positive Feedback pqsE PqsE pqsA_promoter->pqsE RhlR RhlR pqsE->RhlR Modulates Activity Pyocyanin Pyocyanin RhlR->Pyocyanin RhlR->Biofilm

Figure 1. The Pqs signaling pathway in Pseudomonas aeruginosa.

Comparative Analysis of PqsR Modulators

A range of synthetic and natural compounds have been identified that can either activate (agonists) or inhibit (antagonists) the PqsR receptor. These molecules are critical for probing the function of the Pqs system and for developing new therapeutic strategies. The table below summarizes the activity of several well-characterized PqsR modulators.

CompoundTypeTargetIC50/EC50Key EffectsReference
PQS Native AgonistPqsREC50: ~7.5 nMInduces pqsA expression, pyocyanin production, and biofilm formation.[1]
HHQ Native AgonistPqsREC50: Low µMInduces pqsA expression.[2]
Compound 40 AntagonistPqsRIC50: 0.25 µM (PAO1-L)Potent inhibitor of pyocyanin production and Pqs signaling.[3][4]
Compound 20p AntagonistPqsRIC50: 8.6 µM (Pyocyanin)Inhibits pyocyanin production and biofilm formation.[5]
Vanillin AntagonistPqsR-Suppresses PQS expression and related virulence traits.[5][6]
Psoralen AntagonistPqsR, LasR, RhlR-Reduces production of extracellular proteases, pyocyanin, and biofilm formation.[5][6]
This compound To Be Determined PqsR (Hypothesized) To Be Determined To Be Determined -

This compound: A Potential New Tool?

This compound is a naturally occurring quinolone alkaloid.[7] Structurally, it shares the core quinolone scaffold with the native Pqs signaling molecules, PQS and HHQ. This structural similarity suggests the possibility that it may interact with the PqsR receptor. However, to date, there is no published experimental data confirming its activity on the Pqs signaling pathway.

Currently, this compound is known to be a potent inhibitor of monoamine oxidase B (MAO-B) and to inhibit leukotriene biosynthesis with an IC50 of 12.1 µM.[8][9] Whether these activities are related to any potential effect on P. aeruginosa virulence remains to be investigated.

The exploration of this compound as a Pqs signaling modulator represents an exciting avenue for future research. Its characterization could provide a new chemical tool to further dissect the intricacies of this important bacterial communication system.

Experimental Protocols for Studying Pqs Signaling

To evaluate the activity of potential Pqs signaling modulators like this compound, a series of well-established in vitro and in vivo assays can be employed.

PqsA Promoter Activity Assay

This assay is a primary screen to determine if a compound can modulate the activity of the PqsR receptor. It utilizes a reporter strain, typically E. coli or a P. aeruginosa mutant, carrying a plasmid with a reporter gene (e.g., lacZ or lux) under the control of the pqsA promoter.

Methodology:

  • Strain Preparation: Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microtiter plate. Include a known agonist (e.g., PQS) for antagonist screening.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Reporter Gene Measurement: Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG or luminescence).

  • Data Analysis: Calculate the IC50 (for antagonists) or EC50 (for agonists) values from the dose-response curves.

PqsA_Assay_Workflow PqsA Promoter Activity Assay Workflow start Start strain_prep Prepare Reporter Strain Culture start->strain_prep assay_setup Set up Assay in Microtiter Plate strain_prep->assay_setup compound_add Add Test Compound & Controls assay_setup->compound_add incubation Incubate at 37°C compound_add->incubation measurement Measure Reporter Gene Activity incubation->measurement analysis Analyze Data (IC50/EC50) measurement->analysis end End analysis->end

Figure 2. Workflow for the PqsA promoter activity assay.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by the Pqs system. Measuring the inhibition of pyocyanin production is a common secondary assay to confirm the anti-virulence potential of a PqsR antagonist.

Methodology:

  • Culture Preparation: Grow wild-type P. aeruginosa (e.g., PA14 or PAO1) overnight.

  • Assay Setup: Dilute the overnight culture in a suitable production medium (e.g., King's A medium).

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the cultures with shaking for 18-24 hours at 37°C.

  • Pyocyanin Extraction: Centrifuge the cultures to pellet the cells. Extract the pyocyanin from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).

  • Quantification: Measure the absorbance of the pink/red solution at 520 nm.

  • Data Analysis: Calculate the percentage of inhibition compared to the untreated control.

Pyocyanin_Assay_Workflow Pyocyanin Production Inhibition Assay Workflow start Start culture_prep Prepare P. aeruginosa Culture start->culture_prep assay_setup Set up Cultures with Test Compound culture_prep->assay_setup incubation Incubate for 18-24h assay_setup->incubation extraction Extract Pyocyanin from Supernatant incubation->extraction quantification Measure Absorbance at 520 nm extraction->quantification analysis Calculate % Inhibition quantification->analysis end End analysis->end

References

Cross-Species Quorum Sensing Modulation by 1-Methyl-2-nonyl-4(1H)-quinolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-species activity of "1-Methyl-2-nonyl-4(1H)-quinolone" on bacterial quorum sensing (QS) systems. Due to the limited direct experimental data on this specific molecule, this guide draws upon published research on structurally related 2-alkyl-4(1H)-quinolone (AQ) derivatives to infer its potential activity and provides a framework for its evaluation.

Introduction to 2-Alkyl-4(1H)-quinolones and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] AQs are a class of signaling molecules primarily associated with the Pseudomonas aeruginosapqs quorum sensing system.[2] This system, alongside the las and rhl systems, forms a complex regulatory network controlling pathogenesis.[3] The basic structure of AQs consists of a quinolone core with an alkyl side chain at the C-2 position. Variations in this alkyl chain and substitutions on the quinolone ring lead to a diverse family of molecules with varied biological activities.[4]

The specific molecule of interest, "this compound," is an N-methylated derivative with a nine-carbon alkyl chain. Research on methylated AQs suggests that such modifications do not necessarily eliminate QS activity. In fact, N-methylated and O-methylated derivatives of the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, have demonstrated strong quorum sensing activity comparable to the parent compound.[5][6] This indicates that this compound could potentially act as a modulator of QS systems.

Comparative Activity of 2-Alkyl-4(1H)-quinolone Derivatives

Table 1: Comparative Activity of Selected 2-Alkyl-4(1H)-quinolone Derivatives on Quorum Sensing-Related Phenotypes

CompoundTarget Organism(s)Observed EffectReference(s)
2-Heptyl-4(1H)-quinolone (HHQ) Pseudomonas aeruginosaPrecursor to PQS, acts as a QS signal.[7]
Vibrio vulnificus, Vibrio choleraeBacteriostatic activity.[8]
Bacillus subtilisInhibition of swarming motility.[9]
2-Nonyl-4(1H)-quinolone (NHQ) Pseudomonas aeruginosaQS signaling molecule.[7]
Staphylococcus aureusAntibacterial activity.[10]
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) Pseudomonas aeruginosaPotent QS signal, regulates virulence.[4]
N-Methylated PQS Derivatives Pseudomonas aeruginosaStrong QS activity, comparable to PQS.[5][6]
Various Synthetic AQ Analogs Pseudomonas aeruginosaInhibition of PqsR receptor, leading to decreased virulence factor production.[11]
2-(2-Nonenyl)-3-methyl-4-quinolone Staphylococcus aureus, Acinetobacter baumanniiInhibition of growth and biofilm disruption.[10]

Signaling Pathways and Potential Mechanism of Action

The primary target of AQs in P. aeruginosa is the LysR-type transcriptional regulator PqsR (also known as MvfR). The binding of AQs like HHQ and PQS to PqsR activates the transcription of the pqsABCDE operon, which is responsible for the biosynthesis of more AQs, creating a positive feedback loop. This signaling cascade ultimately regulates the expression of numerous virulence factors.

The introduction of a methyl group at the N1 position of the quinolone ring, as in "this compound," could influence its interaction with the PqsR receptor. Depending on the conformational changes induced by this modification, the compound could act as an agonist (mimicking the natural ligand) or an antagonist (blocking the receptor). The observation that N-methylated PQS retains strong QS activity suggests that the N1 position may not be critical for receptor binding in P. aeruginosa.[5]

pqs_pathway cluster_cell Pseudomonas aeruginosa Cell PqsR PqsR (MvfR) Receptor pqsA_E pqsABCDE operon PqsR->pqsA_E Activates Transcription Virulence_Genes Virulence Genes PqsR->Virulence_Genes Regulates Expression PqsA_E_enzymes PqsA-E Enzymes pqsA_E->PqsA_E_enzymes Translation HHQ_biosynthesis HHQ Biosynthesis PqsA_E_enzymes->HHQ_biosynthesis Catalyzes PQS_biosynthesis PQS Biosynthesis HHQ_biosynthesis->PQS_biosynthesis Precursor HHQ_ext HHQ HHQ_biosynthesis->HHQ_ext Transport PQS_ext PQS PQS_biosynthesis->PQS_ext Transport MNQ This compound (Hypothesized Interaction) MNQ->PqsR Binds to receptor (Agonist or Antagonist?) Extracellular Extracellular Environment HHQ_ext->PqsR cluster_cell cluster_cell HHQ_ext->cluster_cell Uptake PQS_ext->PqsR PQS_ext->cluster_cell Uptake

Figure 1. Hypothesized interaction of this compound with the PqsR signaling pathway in Pseudomonas aeruginosa.

The cross-species activity of AQs is an area of growing research. For instance, HHQ has been shown to have bacteriostatic effects on Vibrio species and inhibit swarming in Bacillus subtilis.[8][9] This suggests that AQs can interact with signaling pathways in other bacteria, although the specific molecular targets are often unknown. The activity of "this compound" against other species would likely depend on the presence of homologous receptors or other cellular components that can bind to this synthetic quinolone.

Experimental Protocols for Evaluating Quorum Sensing Activity

To assess the cross-species activity of "this compound," a variety of well-established bioassays can be employed. The following protocols provide a starting point for such investigations.

General Workflow for Screening Quorum Sensing Inhibitors

screening_workflow start Synthesize and Purify This compound reporter_assay Primary Screen: Reporter Strain Assays (e.g., C. violaceum, V. harveyi) start->reporter_assay phenotype_assay Secondary Screen: Phenotypic Assays (e.g., Pyocyanin, Elastase, Biofilm) reporter_assay->phenotype_assay dose_response Dose-Response Analysis (Determine IC50 values) phenotype_assay->dose_response toxicity_assay Toxicity Assessment: Bacterial Growth Inhibition Assays dose_response->toxicity_assay cross_species Cross-Species Activity Screen: Test against a panel of bacteria toxicity_assay->cross_species end Characterize Mechanism of Action cross_species->end

Figure 2. A general experimental workflow for the evaluation of a potential quorum sensing inhibitor.

Protocol 1: Chromobacterium violaceum Violacein Inhibition Assay

This assay is a common primary screen for QS inhibitors that target acyl-homoserine lactone (AHL) systems, but it can also be indicative of broader anti-QS activity.

Objective: To determine if "this compound" can inhibit the production of the purple pigment violacein in C. violaceum, which is regulated by the CviI/R QS system.

Materials:

  • Chromobacterium violaceum (e.g., CV026, a mutant that requires exogenous AHLs to produce violacein)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • "this compound" stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow C. violaceum overnight in LB broth.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture.

  • Add C6-HSL to a final concentration that induces violacein production (e.g., 1 µM).

  • Add varying concentrations of "this compound" to the wells. Include solvent controls.

  • Incubate the plate at 30°C for 24-48 hours.

  • Quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

  • Measure bacterial growth by reading the OD600 to ensure the observed inhibition is not due to toxicity.

Protocol 2: Vibrio harveyi Bioluminescence Assay

Vibrio harveyi (now reclassified as Vibrio campbellii) uses a complex QS system involving multiple autoinducers to regulate bioluminescence. This assay can detect interference with different QS pathways.

Objective: To assess the effect of "this compound" on the bioluminescence of V. harveyi.

Materials:

  • Vibrio harveyi (e.g., BB120 wild-type or specific sensor mutants)

  • Autoinducer Bioassay (AB) medium

  • "this compound" stock solution

  • 96-well opaque microtiter plates

  • Luminometer and spectrophotometer

Procedure:

  • Grow V. harveyi overnight in AB medium.

  • Dilute the culture to an OD600 of approximately 0.05 in fresh AB medium.

  • In a 96-well plate, add the diluted bacterial culture.

  • Add varying concentrations of "this compound". Include solvent controls.

  • Incubate the plate at 30°C with shaking.

  • Measure bioluminescence and OD600 at regular intervals (e.g., every hour for 12-24 hours).

  • Normalize luminescence readings to cell density (luminescence/OD600).

Protocol 3: Pseudomonas aeruginosa Virulence Factor Inhibition Assays

These assays directly measure the inhibition of phenotypes controlled by the pqs system.

Objective: To determine if "this compound" can inhibit the production of pyocyanin and elastase in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 or PA14)

  • LB broth or Pseudomonas Broth

  • "this compound" stock solution

  • For pyocyanin assay: Chloroform, 0.2 M HCl

  • For elastase assay: Elastin-Congo Red

Pyocyanin Assay Procedure:

  • Grow P. aeruginosa in the presence of varying concentrations of the test compound for 18-24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Back-extract the pyocyanin into 0.2 M HCl.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

Elastase Assay Procedure:

  • Grow P. aeruginosa as above.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a solution of Elastin-Congo Red and incubate.

  • Pellet the unhydrolyzed substrate and measure the absorbance of the supernatant at 495 nm.

Conclusion and Future Directions

While direct experimental evidence for the cross-species quorum sensing activity of "this compound" is currently lacking in the scientific literature, the available data on structurally similar 2-alkyl-4(1H)-quinolones provides a strong rationale for its investigation as a potential QS modulator. The N-methylation at the 1-position is not expected to abolish its activity, and the nonyl side chain at the 2-position is a common feature in naturally occurring AQs.

Future research should focus on the chemical synthesis and biological evaluation of "this compound" using the experimental protocols outlined in this guide. A systematic investigation of its activity against a panel of bacterial species, including Pseudomonas aeruginosa, Vibrio species, Burkholderia species, and clinically relevant Gram-positive bacteria, will be crucial to determine its cross-species inhibitory spectrum. Furthermore, mechanistic studies to identify its molecular targets in different species will be essential for its potential development as a novel anti-infective agent. The structure-activity relationship data generated from such studies will be invaluable for the design of next-generation quorum sensing inhibitors with improved potency and specificity.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-nonyl-4(1H)-quinolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides detailed procedures for the proper disposal of 1-Methyl-2-nonyl-4(1H)-quinolone, designed for researchers, scientists, and drug development professionals.

When handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin irritation. When heated to decomposition, it can emit acrid smoke and irritating fumes[1]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Immediate Safety and Handling Precautions

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure to any potential fumes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Spill Response: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Avoid generating dust.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA)[2][3].

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes[3].

    • The container must be in good condition, free from damage or leaks, and have a secure, tight-fitting lid[2].

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4].

    • The SAA must be under the control of laboratory personnel[2].

    • Keep the waste container closed at all times, except when adding waste.

    • Do not mix this compound with other incompatible waste streams.

  • Storage and Segregation:

    • Store the waste container in a secondary containment bin to prevent spills from reaching the environment.

    • Segregate the waste from incompatible materials. While specific incompatibility data for this compound is limited, as a general practice, avoid storing it with strong oxidizing agents, acids, or bases.

  • Request for Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Do not dispose of this compound down the drain or in the regular trash[2][4].

Regulatory Requirements for Hazardous Waste Accumulation

The following table summarizes key federal regulations for hazardous waste accumulation in laboratory settings. Note that state and local regulations may be more stringent.

RegulationRequirementCitation
Satellite Accumulation Area (SAA) Volume Limits A maximum of 55 gallons of hazardous waste may be accumulated. For acutely toxic wastes (P-listed), the limit is 1 quart of liquid or 1 kilogram of solid.[4]
SAA Time Limits Under EPA's Subpart K regulations for academic laboratories, hazardous waste must be removed from the laboratory within twelve months. For other generators, once the 55-gallon limit is exceeded, the container must be moved to a central accumulation area within three days. Large quantity generators can store waste for up to 90 days in a central area.[5][6]
Container Management Containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste. They must be marked with the words "Hazardous Waste" and an indication of the hazards of the contents.[2][3]

Disposal Workflow

The following diagram illustrates the standard workflow for the disposal of this compound in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A Generation of This compound Waste B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Store in a Secondary Containment in a Satellite Accumulation Area (SAA) B->C D Monitor Accumulation Volume and Date C->D E Container Full or Time Limit Approaching? D->E E->D No F Contact Environmental Health & Safety (EHS) E->F Yes G EHS Pickup and Transport to Central Accumulation Area F->G H Manifesting and Shipment to a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H

Figure 1. Workflow for the proper disposal of this compound.

References

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